molecular formula C8H5BrN2O B1613405 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23536-76-7

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B1613405
CAS No.: 23536-76-7
M. Wt: 225.04 g/mol
InChI Key: DYXIWCORFSTEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 23536-76-7) is a high-value chemical intermediate in organic synthesis and medicinal chemistry. This compound features a brominated pyrido[1,2-a]pyrimidinone core, a privileged scaffold recognized for its wide range of biological activities. Its primary research application is as a key building block in the design and synthesis of novel, selective Fibroblast Growth Factor Receptor (FGFR) inhibitors . FGFRs are a subfamily of receptor tyrosine kinases, and their abnormal activity due to gene alterations is a driver in various cancers, including those of the bladder, liver, and lung . Researchers utilize this bromo-substituted intermediate in cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce diverse amine functionalities at the 7-position, enabling the systematic exploration of structure-activity relationships to optimize potency and selectivity against FGFR isoforms . Beyond its specific use in developing anticancer agents, the pyrido[1,2-a]pyrimidinone core is a structure of significant interest for discovering new therapeutics and is found in compounds with diverse pharmacological properties, including antipsychotic, tranquilizer, and antidepressant activities . Modern synthetic methods, including efficient one-pot tandem CuI-catalyzed C–N bond formation, have been established to access this important scaffold, highlighting its relevance in current chemical research . This product is intended for research and further manufacturing purposes only and is not for direct human use. Please refer to the Safety Data Sheet (SDS) for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromopyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXIWCORFSTEHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=O)N2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631509
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23536-76-7
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23536-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 23536-76-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, synthesis, spectral characterization, and its emerging role as a key pharmacophore in the development of novel therapeutics. Particular emphasis is placed on its application as a scaffold for SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) inhibitors, a promising target in oncology. This guide serves as a critical resource for researchers engaged in the discovery and development of next-generation targeted therapies.

Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that forms the structural basis of numerous biologically active compounds.[1] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the design of molecules targeting a range of biological pathways. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-allergic, and antipsychotic properties.[1] The strategic incorporation of a bromine atom at the 7-position, yielding this compound, provides a valuable synthetic handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource
CAS Number 23536-76-7[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.05 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point 125-128 °C[2]
Storage Room temperature, in a dry and sealed containerN/A

Synthesis and Purification

The synthesis of this compound is typically achieved through a cyclocondensation reaction. A common and effective method involves the reaction of 2-amino-4-bromopyridine with a suitable three-carbon electrophile, such as diethyl 2-(ethoxymethylene)malonate. This approach offers a direct route to the desired heterocyclic core.

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process occurring in a single pot: a nucleophilic substitution followed by an intramolecular cyclization with subsequent elimination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-amino-4-bromopyridine 2-amino-4-bromopyridine cyclocondensation Cyclocondensation (e.g., in Dowtherm A, high temp.) 2-amino-4-bromopyridine->cyclocondensation diethyl_malonate Diethyl 2-(ethoxymethylene)malonate diethyl_malonate->cyclocondensation target_compound This compound cyclocondensation->target_compound SHP2_Inhibition_Pathway cluster_pathway RAS-MAPK Signaling Pathway cluster_inhibition Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK activates SHP2 SHP2 RTK->SHP2 activates RAS RAS SHP2->RAS activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor This compound Derivative Inhibitor->SHP2 inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic core structure, featuring a bromine substituent, presents a unique scaffold for the development of novel therapeutic agents. The pyrido[1,2-a]pyrimidin-4-one framework is a known pharmacophore, appearing in various biologically active molecules. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in drug design, synthesis, and formulation. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, supported by established experimental protocols and theoretical considerations.

Chemical Identity and Core Properties

The foundational characteristics of a molecule are critical for all subsequent experimental and in silico work.

PropertyValueSource
Chemical Name This compound-
CAS Number 23536-76-7[1]
Molecular Formula C₈H₅BrN₂O[1]
Molecular Weight 225.05 g/mol [1]
Melting Point 125-128 °C (literature)[1]

Structure:

Caption: Chemical structure of this compound.

Solubility Profile

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. For an active pharmaceutical ingredient (API), poor aqueous solubility can be a major hurdle in drug development.

Theoretical Considerations: The presence of the polar carbonyl group and nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one core suggests some degree of aqueous solubility. However, the fused aromatic system and the hydrophobic bromine atom will counteract this. Therefore, the compound is expected to have low to moderate aqueous solubility. Solubility is also expected to be pH-dependent due to the presence of basic nitrogen atoms. In organic solvents, its solubility is likely to be higher in polar aprotic solvents like DMSO and DMF, and lower in nonpolar solvents like hexane.

Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination

This method provides the equilibrium solubility of a compound, which is the most accurate and relevant measure for pharmaceutical applications.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid this compound add_solid Add excess solid to a known volume of each solvent prep_compound->add_solid prep_solvent Prepare buffers (pH 2.0, 7.4) and organic solvents (e.g., DMSO, Ethanol) prep_solvent->add_solid equilibrate Equilibrate at a constant temperature (e.g., 25°C or 37°C) with agitation for 24-48 hours add_solid->equilibrate separate Separate undissolved solid (centrifugation/filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant (e.g., HPLC-UV) separate->quantify calculate Calculate solubility (e.g., in mg/mL or µM) quantify->calculate

Caption: Experimental workflow for determining thermodynamic solubility.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution reaches saturation, providing the true equilibrium solubility.

  • Multiple pH Buffers: Simulates physiological conditions (e.g., stomach pH ~2, blood pH ~7.4) to assess the impact of ionization on solubility.[2]

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature ensures reproducibility and relevance to physiological conditions.

  • Agitation and Time: Allows the system to reach equilibrium, ensuring that the measured solubility is not kinetically limited.

  • HPLC-UV Analysis: Provides a sensitive and accurate method for quantifying the concentration of the dissolved compound.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. This is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as the ionized and un-ionized forms have different membrane permeability and solubility characteristics.

Theoretical Considerations: The this compound structure contains nitrogen atoms that can be protonated. The pKa will reflect the basicity of the most basic nitrogen. The electron-withdrawing effect of the carbonyl group and the bromine atom is expected to lower the basicity of the nitrogen atoms compared to simpler pyridine or pyrimidine rings.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a classic and reliable method for determining the pKa of a compound.

G Workflow for Potentiometric pKa Determination cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_solution Prepare a solution of this compound of known concentration titrate Titrate the solution with a standardized acid (e.g., HCl) prep_solution->titrate calibrate_ph Calibrate pH meter with standard buffers record_ph Record pH after each addition of titrant calibrate_ph->record_ph titrate->record_ph plot_curve Plot pH versus volume of titrant added record_ph->plot_curve determine_pka Determine the pKa from the midpoint of the titration curve plot_curve->determine_pka

Caption: Experimental workflow for pKa determination via potentiometric titration.

Causality Behind Experimental Choices:

  • Standardized Acid: Ensures accurate determination of the amount of acid required to protonate the basic sites on the molecule.

  • Calibrated pH Meter: Accurate pH measurements are essential for constructing a reliable titration curve.

  • Titration Curve Analysis: The inflection point of the titration curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa. This provides a direct and robust measurement of the ionization constant.

Spectral Properties

Spectroscopic analysis provides invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: The protons on the pyridopyrimidine ring system are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atoms, the carbonyl group, and the bromine atom.

  • Distinct Coupling Patterns: The arrangement of protons on the pyridine ring will lead to characteristic splitting patterns (e.g., doublets, triplets, or doublet of doublets) that can be used to assign the signals to specific protons.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A characteristic downfield signal for the carbonyl carbon (C4) is expected, typically in the range of δ 160-180 ppm.

  • Aromatic Carbons: The other carbon atoms of the bicyclic system will appear in the aromatic region (δ 100-160 ppm). The carbon atom attached to the bromine (C7) will show a chemical shift influenced by the halogen.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrum Features:

  • Molecular Ion Peak (M+): A prominent molecular ion peak should be observed at m/z corresponding to the molecular weight of the compound (225.05 for C₈H₅⁷⁹BrN₂O and 227.05 for C₈H₅⁸¹BrN₂O).

  • Isotopic Pattern for Bromine: Due to the presence of two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M+ and M+2) of approximately equal intensity. This is a definitive indicator of the presence of one bromine atom in the molecule.[3]

  • Fragmentation Pattern: Fragmentation may involve the loss of CO, Br, or other small neutral molecules, providing further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Expected FTIR Absorption Bands:

  • C=O Stretch: A strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is expected in the region of 1650-1700 cm⁻¹.

  • C=N and C=C Stretches: Aromatic C=N and C=C stretching vibrations from the pyridopyrimidine ring system will appear in the 1450-1620 cm⁻¹ region.[4]

  • C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.

  • C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region, typically below 700 cm⁻¹.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in drug discovery and development. The provided experimental protocols offer robust methods for the empirical determination of these key parameters. A thorough characterization of its solubility, pKa, and spectral properties will enable researchers to make informed decisions regarding its synthesis, formulation, and biological evaluation, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent.

References

An In-Depth Technical Guide to the Molecular Structure of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest to researchers and professionals in the field of drug development. The pyrido[1,2-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, and the introduction of a bromine atom at the 7-position offers a valuable handle for further synthetic elaboration and modulation of physicochemical properties.[1][2]

Introduction to the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a fused bicyclic heteroaromatic system consisting of a pyridine ring fused to a pyrimidine ring. This privileged scaffold is present in a variety of compounds with diverse pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic agents.[1][2][3] The planar nature of this ring system facilitates π-π stacking interactions with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors. The carbonyl group at the 4-position is a key feature, contributing to the molecule's polarity and potential for hydrogen bonding.

Molecular Structure of this compound

The introduction of a bromine atom at the 7-position of the pyrido[1,2-a]pyrimidin-4-one scaffold significantly influences its electronic properties and provides a reactive site for further functionalization through cross-coupling reactions.

Core Bicyclic System

The foundational structure is the 4H-pyrido[1,2-a]pyrimidin-4-one, which consists of a six-membered pyridine ring fused to a six-membered pyrimidinone ring. The fusion occurs between the [a] face of the pyridine ring and the[1] positions of the pyrimidine ring. This arrangement results in a planar, aromatic system. The lone pair of electrons on the bridgehead nitrogen atom (N5) participates in the aromatic system.

Key Substituents and Their Influence
  • Carbonyl Group (C4=O): The ketone group at the 4-position is a strong electron-withdrawing group, which polarizes the molecule and acts as a hydrogen bond acceptor. This is a critical feature for receptor binding.

  • Bromine Atom (C7-Br): The bromine atom at the 7-position is an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. More importantly, it serves as a versatile synthetic handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries for drug discovery.

Below is a diagram illustrating the molecular structure and numbering of this compound.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of the pyrido[1,2-a]pyrimidin-4-one core can be achieved through several established methods. A common and effective approach is a variation of the Gould-Jacobs reaction, which involves the condensation of a 2-aminopyridine derivative with a malonic acid derivative, followed by a thermal cyclization.[4][5]

For the synthesis of this compound, the key starting material is 2-amino-4-bromopyridine.

General Synthetic Protocol

The following protocol is a representative method adapted from general procedures for the synthesis of substituted pyrido[1,2-a]pyrimidin-4-ones.

Step 1: Condensation

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in a high-boiling point solvent such as diphenyl ether or Dowtherm A, add diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the reaction mixture to 120-140 °C for 2-3 hours, during which ethanol is distilled off. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. The intermediate, diethyl 2-((4-bromopyridin-2-yl)amino)methylenemalonate, may precipitate and can be collected by filtration.

Step 2: Cyclization

  • The crude intermediate from Step 1 is added to a high-boiling point solvent (e.g., diphenyl ether).

  • The mixture is heated to a higher temperature, typically 240-260 °C, to induce thermal cyclization. This step is usually complete within 30-60 minutes.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude product.

  • The solid product is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and then purified by recrystallization or column chromatography.

G Start 2-amino-4-bromopyridine + Diethyl ethoxymethylenemalonate Step1 Condensation (120-140 °C, 2-3h) Start->Step1 Intermediate Diethyl 2-((4-bromopyridin-2-yl)amino)methylenemalonate Step1->Intermediate Step2 Thermal Cyclization (240-260 °C, 30-60 min) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Technique Expected Features
¹H NMR Aromatic protons will appear in the downfield region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring will show characteristic coupling patterns. The proton at C6 would likely be a doublet, the proton at C8 a doublet of doublets, and the proton at C9 a doublet. The protons on the pyrimidinone ring (C2 and C3) will appear as doublets.
¹³C NMR The carbonyl carbon (C4) will resonate at a characteristic downfield chemical shift (around δ 160-180 ppm). Aromatic carbons will appear in the range of δ 110-160 ppm. The carbon attached to the bromine (C7) will have its chemical shift influenced by the halogen.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching vibration of the ketone will be prominent, typically in the range of 1660-1690 cm⁻¹. C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₈H₅BrN₂O: 224.96 g/mol ). A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. The bromine atom at the 7-position is particularly significant as it allows for the late-stage functionalization of the molecule. This enables the rapid synthesis of a library of analogues with diverse substituents at this position, which is a key strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Derivatives of the pyrido[1,2-a]pyrimidin-4-one core have been investigated for a range of therapeutic applications, including as:

  • Anti-inflammatory agents [1]

  • Anticancer agents [2]

  • SHP2 inhibitors [3]

  • Antipsychotic agents [1]

The ability to readily modify the 7-position of the scaffold allows for the fine-tuning of the molecule's interaction with its biological target.

G Core This compound Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core->Suzuki Sonogashira Sonogashira Coupling (Alkynyl Groups) Core->Sonogashira Buchwald Buchwald-Hartwig Amination (N-based Groups) Core->Buchwald Library Diverse Chemical Library Suzuki->Library Sonogashira->Library Buchwald->Library Applications Lead Optimization & Drug Discovery Library->Applications

Caption: Utility of this compound in drug discovery.

Conclusion

This compound is a strategically important heterocyclic compound. Its molecular structure, characterized by the fused pyrido[1,2-a]pyrimidin-4-one core and the synthetically versatile bromine substituent, makes it a valuable intermediate for the development of novel therapeutic agents. A thorough understanding of its synthesis and spectroscopic properties is essential for researchers and scientists working in the field of medicinal chemistry and drug development. The insights provided in this guide are intended to support further investigation and application of this promising molecular scaffold.

References

Spectroscopic Characterization of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a significant heterocyclic core found in numerous biologically active compounds and approved pharmaceuticals.[1] Its derivatives have shown a wide range of therapeutic applications, acting as antipsychotic agents, tranquilizers, and anti-inflammatory agents.[1] The introduction of a bromine atom at the 7-position is anticipated to modulate the electronic properties and biological activity of the scaffold, making this compound a compound of interest for medicinal chemistry and drug discovery programs. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring the identity and purity of the target molecule.

Molecular Structure and Numbering

The structural framework and atom numbering of this compound are crucial for the correct assignment of spectroscopic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the NMR tube into the spectrometer. acq2 Lock and shim the magnetic field. acq1->acq2 acq3 Acquire 1H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire 13C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS. proc2->proc3 proc4 Integrate the 1H signals and pick peaks for both spectra. proc3->proc4 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). acq1 Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI or EI). acq2 Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). acq1->acq2 acq3 For HRMS, use a high-resolution analyzer (e.g., TOF or Orbitrap). acq2->acq3 proc1 Identify the molecular ion peak and its isotopic pattern. proc2 Analyze the fragmentation pattern to gain structural information. proc1->proc2 proc3 For HRMS, calculate the elemental composition from the accurate mass. proc2->proc3 IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal. prep2 Alternatively, prepare a KBr pellet by mixing the sample with dry KBr and pressing it into a transparent disk. acq1 Place the sample in the IR spectrometer. acq2 Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio. acq1->acq2 proc1 Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

References

A Comprehensive Guide to the ¹³C NMR Analysis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. Pyrido[1,2-a]pyrimidines are a class of fused nitrogen-containing heterocyclic compounds that have attracted considerable attention from the scientific community due to their diverse and significant pharmacological activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation. By understanding the nuances of the ¹³C NMR spectrum of this molecule, researchers can gain crucial insights into its electronic structure, which is fundamental for structure elucidation, quality control, and the rational design of new therapeutic agents.

Introduction: The Significance of this compound

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, forming the core of various biologically active compounds with applications as anti-inflammatory, anti-cancer, and anti-platelet agents. The introduction of a bromine atom at the 7-position of the 4H-pyrido[1,2-a]pyrimidin-4-one core can significantly modulate the molecule's physicochemical properties and biological activity. Bromine, as a halogen, can participate in halogen bonding, alter lipophilicity, and serve as a handle for further synthetic modifications, making this compound a valuable intermediate and a target molecule for structure-activity relationship (SAR) studies.

¹³C NMR spectroscopy is an indispensable analytical technique for the structural characterization of organic molecules. It provides detailed information about the carbon skeleton, including the number of distinct carbon environments, their hybridization states, and their electronic environments. For a molecule like this compound, a thorough ¹³C NMR analysis is critical for unambiguous structure confirmation and for understanding the electronic effects of the bromine substituent on the fused heterocyclic ring system.

Theoretical Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½. When placed in a strong magnetic field, these nuclei can exist in two different spin states. The absorption of radiofrequency radiation causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each carbon atom.

Several factors influence the ¹³C chemical shift (δ), measured in parts per million (ppm):

  • Hybridization: The chemical shift is dependent on the hybridization state of the carbon atom, with sp² carbons generally resonating at a lower field (higher ppm) than sp³ carbons.

  • Inductive Effects: Electronegative atoms, such as nitrogen, oxygen, and bromine, withdraw electron density from adjacent carbon atoms, causing a deshielding effect and a downfield shift in the ¹³C NMR spectrum.

  • Resonance Effects: The delocalization of π-electrons within aromatic and conjugated systems significantly impacts the chemical shifts of the involved carbon atoms.

  • Heavy Atom Effect: The presence of a heavy atom like bromine can induce an upfield shift (shielding) on the directly attached carbon (the ipso-carbon) due to the large electron cloud of the bromine atom. This effect is a deviation from what would be expected based on electronegativity alone.[1]

Experimental Protocol for ¹³C NMR Analysis

The following is a detailed, field-proven protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this class of compounds. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 or a similar pulse program)

  • Spectral Width (SW): 0 to 220 ppm

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and be observed.

  • Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C)

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Signal Assignment

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C2~150Located in the pyrimidine ring, adjacent to a nitrogen and part of an α,β-unsaturated system.
C3~110Vinylogous carbon in the pyrimidine ring.
C4~160Carbonyl carbon, expected to be significantly downfield.
C4a~155Bridgehead quaternary carbon adjacent to nitrogen.
C6~140Pyridine ring carbon adjacent to the bridgehead nitrogen.
C7~118Ipso-carbon attached to bromine, shielded by the heavy atom effect.
C8~130Pyridine ring carbon, expected to be in the aromatic region.
C9~115Pyridine ring carbon, expected to be in the aromatic region.

In-Depth Spectral Interpretation

The predicted ¹³C NMR spectrum of this compound is expected to exhibit eight distinct signals, corresponding to the eight carbon atoms in the molecule.

  • The Carbonyl Carbon (C4): The most downfield signal, predicted around 160 ppm, is assigned to the carbonyl carbon (C4). Its low-field chemical shift is due to the strong deshielding effect of the double-bonded oxygen atom.

  • The Pyrimidine Ring Carbons (C2, C3, C4a): The carbons of the pyrimidine ring are expected to resonate in the range of 110-155 ppm. The bridgehead quaternary carbon (C4a) adjacent to the nitrogen is predicted to be around 155 ppm. The C2 carbon, also adjacent to a nitrogen and part of a conjugated system, is expected near 150 ppm. The C3 carbon should appear more upfield, around 110 ppm.

  • The Pyridine Ring Carbons (C6, C7, C8, C9): The carbons of the pyridine ring will appear in the aromatic region. The C6 carbon, being adjacent to the bridgehead nitrogen, is expected to be downfield around 140 ppm. The most notable feature in this region will be the signal for C7, the carbon bearing the bromine atom. Due to the "heavy atom effect," this carbon will be shielded and is predicted to appear at a relatively upfield position for an aromatic carbon, around 118 ppm.[1] The remaining pyridine carbons, C8 and C9, are expected to resonate in the typical aromatic region of 115-130 ppm.

Visualization of the Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the ¹³C NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Set Up Acquisition Parameters E->F G Acquire Spectrum F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectrum I->J K Assign Signals J->K L Interpret Spectrum K->L

Caption: Experimental workflow for the ¹³C NMR analysis.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR analysis of this compound. While a definitive experimental spectrum was not available in the public domain at the time of writing, this guide offers a robust framework for its acquisition and interpretation based on established principles and data from analogous structures. The detailed experimental protocol and the predicted spectral analysis serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, aiding in the unambiguous characterization of this important heterocyclic compound and its derivatives. The understanding gained from ¹³C NMR analysis is paramount for advancing the development of new therapeutic agents based on the pyrido[1,2-a]pyrimidine scaffold.

References

mass spectrometry of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The pyrido[1,2-a]pyrimidine scaffold is a core structure in various pharmacologically active agents, including anti-inflammatory and antipsychotic drugs.[1] Accurate characterization and quantification of its derivatives are therefore critical. This document, intended for researchers and analytical scientists, details optimal ionization techniques, interprets characteristic isotopic patterns and fragmentation behaviors, and provides actionable experimental protocols for LC-MS/MS analysis. The guide emphasizes the causality behind methodological choices to ensure robust and reproducible results.

Introduction to the Analyte and Mass Spectrometry

The this compound Molecule

The analyte is a fused aza-bridghead heterocyclic system. The presence of the bromine atom, the pyrimidine ring, and the pyridone moiety dictates its physicochemical properties and its behavior within a mass spectrometer. Understanding this structure is fundamental to predicting its ionization and fragmentation.

PropertyValueSource
Molecular Formula C₈H₅BrN₂O[2]
Monoisotopic Mass 223.9613 Da (for ⁷⁹Br)Calculated
Average Mass 225.05 Da[2]
Structure Fused Pyridine and Pyrimidine RingsN/A
The Imperative of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool for the analysis of novel chemical entities like this compound. Its high sensitivity and specificity allow for:

  • Structural Confirmation: Unambiguously verifying the molecular weight and elemental composition.

  • Structural Elucidation: Identifying unknown structures by analyzing fragmentation patterns.

  • Quantitative Analysis: Measuring trace amounts of the compound in complex matrices, such as biological fluids, which is essential for pharmacokinetic and metabolic studies.

Ionization Techniques: A Comparative Analysis

The choice of ionization technique is the most critical parameter in MS analysis. It governs the appearance of the mass spectrum and the type of information that can be obtained.

Electrospray Ionization (ESI): The Soft Approach for Molecular Integrity

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[3] It is the preferred method for samples analyzed by liquid chromatography (LC).

  • Mechanism & Suitability: For this compound, the two nitrogen atoms in the pyrimidine ring are basic sites that are readily protonated in an acidic mobile phase. Therefore, positive-ion ESI is the optimal mode, and it is expected to produce an abundant protonated molecule, [M+H]⁺. Studies on related pyrimidine derivatives frequently employ ESI for this reason.[4][5]

  • Adduct Formation: It is common in ESI to observe adducts with cations present in the solvent or glassware, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6] While these can complicate spectra, they also provide additional confirmation of the molecular weight.

Electron Ionization (EI): The Hard Approach for Structural Fingerprinting

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons (typically 70 eV).[7][8] This "hard" ionization method causes extensive and reproducible fragmentation.

  • Mechanism & Utility: EI-MS creates a unique fragmentation pattern that serves as a structural fingerprint, which is invaluable for library matching and elucidating the molecule's connectivity.[8] Mass spectral studies of various pyrimidines and brominated heterocycles have successfully used EI to characterize their fragmentation pathways.[9][10]

  • Caveat: The high energy of EI can sometimes lead to a weak or absent molecular ion peak, as the initial ion rapidly breaks down.[11][12] Therefore, while excellent for structural detail, it may be less suitable for initial molecular weight confirmation compared to ESI.

Deciphering the Mass Spectrum

The Definitive Isotopic Signature of Bromine

The most striking feature in the mass spectrum of this compound is the isotopic pattern conferred by the single bromine atom. Bromine exists naturally as two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic doublet for every bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 m/z units. This M and M+2 pattern is a definitive confirmation of a monobrominated compound.[13]

IonFormula (with ⁷⁹Br)Calculated m/z (⁷⁹Br)Formula (with ⁸¹Br)Calculated m/z (⁸¹Br)
[M]⁺• C₈H₅⁷⁹BrN₂O223.9613C₈H₅⁸¹BrN₂O225.9593
[M+H]⁺ C₈H₆⁷⁹BrN₂O224.9691C₈H₆⁸¹BrN₂O226.9671
Proposed Fragmentation Pathways

Under energetic conditions (EI or Collision-Induced Dissociation in MS/MS), the molecular ion will undergo fragmentation. Based on the structure and established principles of heterocyclic fragmentation, several key pathways can be predicted.[9][13]

  • Loss of Carbon Monoxide (CO): A common fragmentation for carbonyl-containing compounds is the neutral loss of CO (28 Da). This would result from the cleavage of the pyrimidinone ring.

  • Loss of Bromine Radical (Br•): Homolytic cleavage of the C-Br bond is a highly favorable pathway, leading to the loss of a Br• radical (79 or 81 Da).[10]

  • Loss of Hydrogen Cyanide (HCN): Fragmentation of the nitrogen-containing rings can lead to the neutral loss of HCN (27 Da).

  • Retro-Diels-Alder (RDA) Reaction: The fused ring system may undergo RDA-type cleavage, breaking the molecule into smaller, stable heterocyclic fragments.

The relationships between these fragments are visualized below.

G cluster_frags Primary Fragments cluster_secondary Secondary Fragment M [M+H]⁺ m/z 225/227 F1 [M+H - CO]⁺ m/z 197/199 M->F1 - CO F2 [M+H - Br]⁺ m/z 146 M->F2 - Br• F3 [M+H - HCN]⁺ m/z 198/200 M->F3 - HCN F2_1 [M+H - Br - CO]⁺ m/z 118 F2->F2_1 - CO

Caption: Proposed CID fragmentation of this compound.

Experimental Protocols

A self-validating protocol ensures that each step provides the necessary quality control for the next. The following outlines a robust method for the quantitative analysis of this compound in a biological matrix using LC-MS/MS.

Workflow Overview

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Plasma Sample Spiking B 2. Protein Precipitation A->B C 3. Supernatant Transfer B->C D 4. LC Separation C->D E 5. ESI-MS/MS Detection D->E F 6. Quantification E->F G 7. Reporting F->G

Caption: General workflow for quantitative bioanalysis.

Protocol: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Spike: Add internal standard (e.g., a deuterated analog of the analyte).

  • Precipitate: Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Vortex: Mix vigorously for 1 minute to ensure complete denaturation of proteins.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for injection.

Protocol: LC-MS/MS Analysis

This protocol uses tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid promotes protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for elution.
Gradient 5% B to 95% B over 5 minStandard gradient to elute compounds of varying polarity.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI, PositiveThe molecule contains basic nitrogen atoms.
Capillary Voltage 3.5 kVTypical voltage to achieve stable spray.
MRM Transition Precursor Ion (Q1): m/z 225 → Product Ion (Q3): m/z 146Rationale: The precursor is the [M+H]⁺ ion (using the ⁷⁹Br isotope for simplicity). The product ion corresponds to the highly stable fragment after loss of the bromine radical, providing a specific and robust transition for quantification.
Collision Energy (To be optimized empirically)The voltage required to efficiently fragment the precursor ion; typically 15-30 eV.

Conclusion

The mass spectrometric analysis of this compound is straightforward yet requires careful attention to detail. The compound's most telling feature is the M/M+2 isotopic signature from its bromine atom, which serves as an unmistakable identifier. For quantitative studies, a well-designed LC-MS/MS method using ESI in positive mode provides the necessary sensitivity and selectivity. The fragmentation patterns, dominated by the loss of CO and Br•, are predictable and useful for structural confirmation. The protocols and insights provided in this guide offer a robust framework for researchers to successfully characterize and quantify this important class of molecules.

References

An In-depth Technical Guide to the Solubility of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound of significant interest in pharmaceutical research and development, serving as a versatile scaffold in the synthesis of novel drug candidates.[1] Its therapeutic potential is intrinsically linked to its physicochemical properties, among which solubility stands as a critical determinant of bioavailability and formulability. Understanding the solubility of this compound in various organic solvents is paramount for researchers, scientists, and drug development professionals in designing efficient synthetic routes, purification strategies, and ultimately, effective drug delivery systems.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip the reader with the foundational knowledge to predict, experimentally determine, and interpret its solubility characteristics. We will delve into the molecular factors governing solubility, present a robust experimental protocol for its determination, and discuss the interpretation of the resulting data.

Theoretical Considerations: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[2][3] The structure of this compound suggests a molecule with moderate polarity.

Key Molecular Features Influencing Solubility:

  • Pyrido[1,2-a]pyrimidin-4-one Core: This fused heterocyclic system contains nitrogen and oxygen atoms, which are capable of acting as hydrogen bond acceptors. The presence of the polar carbonyl group (C=O) and the nitrogen atoms contributes to its overall polarity.

  • Bromo Substituent: The bromine atom at the 7-position is an electron-withdrawing group, which can influence the electron distribution within the aromatic system and affect intermolecular interactions.

  • Aromatic System: The aromatic nature of the core structure allows for π-π stacking interactions, which can play a role in its solubility in aromatic solvents.

Based on these features, it can be predicted that this compound will exhibit preferential solubility in polar aprotic solvents and, to a lesser extent, in polar protic solvents. Its solubility in nonpolar solvents is expected to be limited.

Factors Affecting Solubility:

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the lattice energy of the solid and the intermolecular forces in the solvent.

  • Solvent Polarity: The polarity of the solvent is a crucial factor.[2] Polar solvents will better solvate the polar regions of the this compound molecule.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (protic solvents like alcohols) can interact with the nitrogen and oxygen atoms of the solute, potentially enhancing solubility.

  • Molecular Size and Shape: Larger molecules generally have lower solubility as more energy is required to create a cavity in the solvent for the solute molecule.[2][4]

Experimental Determination of Solubility

Given the absence of readily available data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[5][6]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of organic solvents.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Toluene, Hexane) of analytical grade

  • Scintillation vials or sealed glass tubes

  • Orbital shaker or wrist-action shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker with a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

  • Sample Analysis:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of the compound should be used for quantification.[7]

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of diluted sample) / Initial volume of supernatant

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solute to solvent B Seal vials A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC or UV-Vis F->G H Quantify using calibration curve G->H I Calculate Solubility (mg/mL) H->I

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25 °C
Solvent Solvent Type Predicted Solubility Experimental Solubility (mg/mL)
MethanolPolar ProticHighTo be determined
EthanolPolar ProticHighTo be determined
AcetonitrilePolar AproticHighTo be determined
DichloromethaneModerately PolarModerateTo be determined
Ethyl AcetateModerately PolarModerateTo be determined
TolueneNonpolar (Aromatic)LowTo be determined
HexaneNonpolar (Aliphatic)Very LowTo be determined

Interpreting the Results:

The experimental data will either confirm or refine the initial predictions based on the compound's structure.

  • High solubility in polar aprotic solvents like acetonitrile would indicate that dipole-dipole interactions are the primary drivers of solvation.

  • Significant solubility in polar protic solvents such as methanol and ethanol would highlight the importance of hydrogen bonding.

  • Low solubility in nonpolar solvents like hexane and toluene would be consistent with the polar nature of the molecule.

Factors Influencing Solubility: A Conceptual Diagram

G cluster_solute This compound cluster_solvent Solvent Solute Solute Properties Polarity Polarity (C=O, N) Solute->Polarity HBonding H-bond Acceptors (O, N) Solute->HBonding PiStacking π-π Stacking Solute->PiStacking Solubility Solubility Solute->Solubility Polarity->Solubility HBonding->Solubility PiStacking->Solubility Solvent Solvent Properties SolventPolarity Polarity Solvent->SolventPolarity SolventHBonding H-bonding Capability Solvent->SolventHBonding Solvent->Solubility SolventPolarity->Solubility SolventHBonding->Solubility

Caption: Key molecular interactions governing the solubility of the target compound.

Conclusion

This technical guide has provided a framework for understanding and determining the solubility of this compound in organic solvents. While specific data is sparse, a combination of theoretical prediction and rigorous experimental work, as detailed in the provided protocol, will enable researchers to generate the necessary data for their drug development endeavors. The principles and methodologies outlined herein are fundamental to the broader field of physical pharmacy and medicinal chemistry and can be applied to a wide range of small molecule drug candidates.

References

The Ascendancy of Pyridopyrimidinones: A Technical Guide to Their Discovery, History, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridopyrimidinone scaffold, a fused heterocyclic system combining pyridine and pyrimidine rings, represents a cornerstone in modern medicinal chemistry. Its structural resemblance to endogenous purines has rendered it a "privileged scaffold" for the development of a multitude of therapeutic agents, particularly in oncology and inflammation.[1][2][3] This technical guide provides an in-depth exploration of the discovery and history of pyridopyrimidinone compounds, detailing key synthetic milestones, the evolution of their therapeutic applications, and the experimental protocols that have underpinned their development. Quantitative data is presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized to offer a comprehensive and accessible overview for researchers, scientists, and drug development professionals.

Introduction to the Pyridopyrimidinone Scaffold

Pyridopyrimidinones are a class of bicyclic nitrogen-containing heterocyclic compounds formed by the fusion of a pyridine and a pyrimidine ring.[4][5] This fusion can occur in several isomeric forms, with the pyrido[2,3-d], pyrido[3,4-d], and pyrido[1,2-a] systems being of significant interest in medicinal chemistry. Their structural similarity to purines allows them to act as competitive inhibitors at the ATP-binding sites of numerous enzymes, making them ideal candidates for targeted therapies.[1][6]

The versatility of the pyridopyrimidinone core has led to its exploration across a wide range of therapeutic areas.[5] Modern drugs and clinical candidates based on this scaffold often function as potent and selective inhibitors of key cellular signaling proteins, most notably protein kinases.[6][7]

The Genesis: Early Discoveries and Synthetic Foundations

The history of pyridopyrimidinones is rooted in the broader study of pyrimidine chemistry. While early work in the 19th and 20th centuries focused on synthesizing the monocyclic pyrimidine core, the development of methods to create fused heterocyclic systems paved the way for the exploration of pyridopyrimidinones.

A pivotal moment in establishing the therapeutic potential of this scaffold was the investigation into pyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR), establishing them as effective antifolate agents.[2] This early success highlighted the scaffold's ability to mimic endogenous molecules and interfere with critical biological pathways, laying the groundwork for future drug discovery endeavors.[2] Over time, research expanded to other targets, and the scaffold's ability to inhibit various protein kinases came to the forefront, particularly in the search for new anticancer agents.[6]

Evolution of Synthetic Strategies

The synthesis of the pyridopyrimidinone core has evolved significantly, moving from classical condensation reactions to highly efficient, modern catalytic methods.

3.1 Classical Approaches: Early syntheses often involved multi-step procedures starting from pre-formed pyridine or pyrimidine rings. For instance, a common strategy involves the construction of the pyrimidine ring onto a substituted pyridine precursor, or vice-versa. One classical approach to pyrido[2,3-d]pyrimidin-7(8H)-ones starts from an appropriately substituted 4-amino-5-bromopyrimidine, which undergoes palladium-catalyzed coupling with an acrylic acid derivative followed by intramolecular cyclization.[8]

3.2 Modern Methodologies: Contemporary synthetic chemistry offers more direct and versatile routes. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, have become indispensable for functionalizing the pyridopyrimidinone core.[9] Furthermore, tandem reactions, like the one-pot Tsuji–Trost/Heck tandem reaction, have been employed for the efficient construction of complex pyridopyrimidinone precursors, streamlining the synthesis process significantly.[10] These modern methods allow for the rapid generation of diverse compound libraries, which is crucial for structure-activity relationship (SAR) studies.

Workflow for Modern Pyridopyrimidinone Library Synthesis

The following diagram illustrates a generalized workflow for the development of a novel pyridopyrimidinone-based inhibitor, from initial synthesis to lead optimization.

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization A Precursor Synthesis (Pyridine/Pyrimidine Building Blocks) B Core Formation (e.g., Pd-catalyzed cyclization) A->B C Library Generation (Parallel Synthesis) B->C D High-Throughput Screening (Biochemical/Cellular Assays) C->D E Hit Identification D->E Identified Hits F SAR Studies (Iterative Synthesis) E->F G ADME/Tox Profiling F->G H Lead Candidate Selection G->H I In Vivo Efficacy Studies H->I Preclinical Development

Caption: A generalized workflow for the discovery of pyridopyrimidinone-based drug candidates.

Emergence as Bioactive Molecules: Key Therapeutic Targets

The true value of the pyridopyrimidinone scaffold was realized with the discovery of its potent inhibitory activity against critical enzyme families involved in disease pathogenesis.

4.1 Protein Kinase Inhibitors: Perhaps the most significant application of pyridopyrimidinones is in the development of protein kinase inhibitors.[11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[12] Pyridopyrimidinone derivatives have been developed as potent inhibitors of:

  • PI3K/mTOR: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12] Dual inhibitors targeting both PI3K and mTOR can effectively shut down this signaling cascade and are promising anticancer agents.[12][13]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, FGFR, and PDGFr.[6][14] Pyridopyrimidinones have shown broad activity against multiple RTKs, while medicinal chemistry efforts have also yielded highly selective inhibitors.[14]

  • Colony-Stimulating Factor 1 Receptor (CSF1R): CSF1R is a key regulator of macrophage function.[15] Inhibiting this receptor can modulate the tumor microenvironment and has applications in oncology and inflammatory diseases.[16][17] Pexidartinib, a pyridopyrimidine-related compound, is a potent CSF1R inhibitor.[10][16]

Signaling Pathway: CSF1R Inhibition

The diagram below illustrates how a pyridopyrimidinone-based inhibitor blocks the CSF1R signaling pathway, preventing the proliferation and survival of tumor-associated macrophages (TAMs).

CSF1 CSF1 Ligand CSF1R CSF1R CSF1->CSF1R Binds Dimer Receptor Dimerization CSF1R->Dimer Inhibitor Pyridopyrimidinone Inhibitor Inhibitor->CSF1R Blocks ATP Site Phos Autophosphorylation Dimer->Phos Activates PI3K PI3K/AKT Pathway Phos->PI3K Proliferation Macrophage Proliferation & Survival PI3K->Proliferation

Caption: Mechanism of CSF1R inhibition by a pyridopyrimidinone compound.

4.2 Other Enzyme Targets: Beyond kinases, pyridopyrimidinones have been developed as inhibitors for other enzyme classes, including adenosine kinase (AK), which plays a role in inflammation and pain.[18][19]

Structure-Activity Relationship (SAR) Studies: A Case Study Approach

The optimization of pyridopyrimidinone scaffolds relies heavily on systematic SAR studies. By modifying substituents at various positions on the bicyclic core, researchers can fine-tune potency, selectivity, and pharmacokinetic properties.

A notable example is the development of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors. Initial lead compounds were often broadly active.[14] Subsequent SAR studies revealed that specific substitutions could dramatically alter the selectivity profile. For instance, replacing a 6-(2,6-dichlorophenyl) group with a 6-(3',5'-dimethoxyphenyl) moiety transformed a broad-spectrum inhibitor into a highly selective inhibitor of the FGF receptor.[14] Similarly, introducing solubilizing side chains, such as a [4-(diethylamino)butyl]amino group at the 2-position, enhanced both potency and bioavailability.[14]

Table 1: Representative SAR Data for Pyrido[2,3-d]pyrimidine Kinase Inhibitors (Data synthesized from publicly available literature for illustrative purposes)

Compound IDR2-SubstituentR6-SubstituentFGFr IC50 (µM)PDGFr IC50 (µM)c-src IC50 (µM)Reference
4b -NH22,6-dichlorophenyl0.131.110.22[14]
4e -NH23,5-dimethoxyphenyl0.060 >50>50[14]
6c -(CH2)4N(Et)22,6-dichlorophenylEnhanced PotencyEnhanced PotencyN/A[14]

This table illustrates how chemical modifications impact target selectivity and potency, a core principle in drug development.

Experimental Protocols

To provide a practical context, this section outlines a representative, high-level protocol for the synthesis of a pyridopyrimidinone core structure, based on modern synthetic methods.

Protocol 1: Palladium-Catalyzed Synthesis of a 2,7-Disubstituted-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer: This protocol is a generalized representation and must be adapted and optimized for specific substrates and scales by qualified chemists in a controlled laboratory setting.

Objective: To synthesize a substituted pyridopyrimidinone core via a palladium-catalyzed vinylation followed by acid-catalyzed cyclization.

Materials:

  • 2-Amino-5-methylpyridine

  • Substituted bromo-acetyl derivative

  • Butyl vinyl ether

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Dicyclohexylamine

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography).

Methodology:

  • Step 1: Acylation: To a solution of 2-amino-5-methylpyridine (1.0 equiv) in an appropriate solvent (e.g., dichloromethane), add a substituted bromo-acetyl derivative (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature until TLC indicates completion. Work up the reaction to isolate the acylated intermediate.

  • Step 2: Palladium-Catalyzed Vinylation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen), combine the acylated intermediate (1.0 equiv), butyl vinyl ether (3.0 equiv), dicyclohexylamine (1.1 equiv), and a palladium catalyst system, such as P(t-Bu)3Pd G2 (0.05 equiv), in anhydrous dioxane.[9]

  • Step 3: Reaction Execution: Degas the mixture and purge with nitrogen three times. Heat the reaction to 100 °C and stir for 1-2 hours, monitoring by LC-MS.[9]

  • Step 4: Cyclization & Isolation: Upon completion, cool the reaction to room temperature. Add aqueous HCl to catalyze the cyclization and cleavage of the butoxy group. Stir until the pyridopyrimidinone product is formed.

  • Step 5: Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to yield the final pyridopyrimidinone product.[9]

  • Step 6: Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Outlook

The pyridopyrimidinone scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its journey from an academic curiosity to the foundation of clinically relevant therapeutics is a testament to the power of synthetic innovation and a deep understanding of structure-activity relationships. The ability to modulate the scaffold's properties to achieve high potency and selectivity against a range of biological targets, particularly protein kinases, ensures its continued relevance.[6][12]

Future research will likely focus on developing pyridopyrimidinones with novel mechanisms of action, exploring new therapeutic areas beyond oncology and inflammation, and designing next-generation inhibitors that can overcome drug resistance. The continued evolution of synthetic methodologies will undoubtedly facilitate these efforts, allowing for the creation of even more complex and finely-tuned molecules to address unmet medical needs.

References

An In-depth Technical Guide to the Fundamental Chemistry and Application of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it a cornerstone for the development of a wide array of therapeutic agents. This technical guide focuses on a key derivative, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a pivotal intermediate for creating diverse chemical libraries. We will delve into its fundamental chemistry, reactivity, and strategic application in drug discovery, providing researchers and drug development professionals with expert insights into harnessing its full potential. The pyrido[1,2-a]pyrimidine framework is found in drugs like the antipsychotic Risperidone and the anti-allergic agent Ramastine, highlighting the scaffold's clinical relevance.[1]

Core Molecular Characteristics

This compound is a crystalline solid at room temperature. Its core structure consists of a fused pyridine and pyrimidine ring system. The bromine atom at the C7 position is the most critical feature for synthetic diversification, acting as a versatile chemical handle for introducing a wide range of substituents via modern cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 23536-76-7[2]
Molecular Formula C₈H₅BrN₂O[2]
Molecular Weight 225.04 g/mol [3]
Melting Point 125-128 °C[2]
Appearance Solid (assumed)N/A
Storage Room temperature, dry and sealed[3]

Synthesis and Mechanistic Considerations

While various methods exist for substituted pyrido[1,2-a]pyrimidines, a common and effective strategy for the core scaffold involves the condensation of a 2-aminopyridine with a three-carbon electrophilic partner. For the 7-bromo derivative, the synthesis logically starts with a pre-functionalized pyridine.

Representative Synthetic Pathway

The most logical and widely adopted approach is the reaction of 2-amino-4-bromopyridine with an appropriate β-keto ester, such as ethyl acetoacetate, or a similar 1,3-dicarbonyl compound, followed by a cyclization reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 2-Amino-4-bromopyridine Cond 1. Michael Addition 2. Intramolecular Cyclization (e.g., PPA, heat) R1->Cond R2 Ethyl 3-ethoxyacrylate R2->Cond P This compound Cond->P Yields a key scaffold

Caption: General synthesis of the target compound.

Causality Behind Experimental Choices:

  • Starting Material: 2-amino-4-bromopyridine is chosen because the bromine atom is already in the desired position (which will become C7 after cyclization). This avoids potentially unselective late-stage halogenation.

  • Reaction Partner: A reagent like ethyl 3-ethoxyacrylate or diethyl malonate provides the necessary three-carbon chain to form the pyrimidinone ring.

  • Cyclization: The reaction proceeds via an initial Michael addition or condensation, followed by an acid-catalyzed intramolecular cyclization (often using polyphosphoric acid (PPA) or Dowtherm A at high temperatures) to afford the fused bicyclic system. This is a robust and reliable method for constructing this heterocyclic core.

Chemical Reactivity and Derivatization Potential

The true value of this compound in drug discovery lies in its predictable and versatile reactivity. The electron-deficient nature of the pyridine ring and the presence of the bromo substituent allow for targeted modifications.

The C7-Bromo Group: A Gateway for Diversification

The carbon-bromine bond at the C7 position is the primary site for synthetic manipulation, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkyl, and alkyne groups, which is fundamental for exploring the structure-activity relationship (SAR) of derivative libraries.

G Core This compound Suzuki Suzuki Coupling (+ Arylboronic Acid) Core->Suzuki Sonogashira Sonogashira Coupling (+ Terminal Alkyne) Core->Sonogashira Buchwald Buchwald-Hartwig (+ Amine/Amide) Core->Buchwald P_Suzuki 7-Aryl Derivative Suzuki->P_Suzuki P_Sonogashira 7-Alkynyl Derivative Sonogashira->P_Sonogashira P_Buchwald 7-Amino Derivative Buchwald->P_Buchwald

Caption: Key cross-coupling reactions at the C7 position.

Trustworthiness of Protocols: These cross-coupling reactions are among the most reliable and well-understood transformations in modern organic synthesis. Their self-validating nature comes from the vast body of literature supporting their high functional group tolerance and reproducibility, making them ideal for library synthesis in a drug discovery setting.

Reactivity at Other Positions

While C7 is the primary focus, other positions on the scaffold can be functionalized, often through different chemical strategies. For example, the C2 and C3 positions can be involved in reactions depending on the specific substituents present. Derivatives such as 7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one introduce a second reactive site for sequential functionalization.[4]

Applications in Drug Development and Medicinal Chemistry

The pyrido[1,2-a]pyrimidin-4-one scaffold is a validated pharmacophore. The 7-bromo derivative serves as a high-value starting material for accessing novel chemical matter with diverse biological activities.[3]

Role as a Scaffold for Kinase and Enzyme Inhibitors

Research has demonstrated that derivatives of this scaffold can potently and selectively inhibit key biological targets implicated in various diseases.

Target ClassSpecific TargetTherapeutic AreaRepresentative FindingSource
Phosphatase SHP2 (Allosteric)OncologyDerivatives show high enzymatic activity (IC₅₀ = 0.104 μM) and antiproliferative effects.[5]
Reductase Aldose Reductase (ALR2)Diabetic ComplicationsHydroxylated derivatives exhibit submicromolar inhibitory activity and antioxidant properties.
Kinase PI3K, CDK4/6OncologyThe general pyrido[2,3-d]pyrimidin-7-one scaffold is a privileged structure for kinase inhibition.[6]
Receptor CXCR3Inflammatory DiseasesThe scaffold is valuable for developing CXCR3 inhibitors.[6]
Drug Discovery Workflow

The utilization of this compound in a typical drug discovery campaign follows a logical and efficient workflow.

G Start Start: 7-bromo-4H-pyrido[1,2-a] pyrimidin-4-one Step1 Parallel Synthesis: (e.g., Suzuki, Buchwald-Hartwig) Start->Step1 Step2 Compound Library (Diverse C7-Substituents) Step1->Step2 Step3 High-Throughput Screening (HTS) Against Biological Target Step2->Step3 Step4 Hit Identification & SAR Analysis Step3->Step4 Step5 Lead Optimization (Iterative Synthesis & Testing) Step4->Step5 Step5->Step1 Iterate End Preclinical Candidate Step5->End

Caption: Drug discovery workflow using the target scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a detailed, self-validating methodology for the synthesis of a 7-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivative, a common and crucial step in library development.

Objective: To synthesize 7-(4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) if using a simple catalyst system. Add this mixture to the reaction flask.

  • Solvent Degassing: Add the degassed solvent mixture (1,4-dioxane/water). Degassing is critical to prevent oxidation of the palladium(0) active catalyst. This can be achieved by bubbling nitrogen through the solvent for 15-20 minutes.

  • Reaction: Place the flask under a positive pressure of nitrogen or argon. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl product.

Self-Validation: The success of this protocol is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should confirm the absence of the starting bromide and the presence of the new aryl group with the correct mass and spectral features.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its robust synthesis, predictable reactivity at the C7 position, and the proven biological relevance of its parent scaffold make it an indispensable building block for medicinal chemists. By leveraging the fundamental chemical principles outlined in this guide, researchers can efficiently generate novel and diverse compound libraries, significantly enhancing the probability of identifying next-generation therapeutic agents.

References

Methodological & Application

Synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a crucial heterocyclic motif in medicinal chemistry and drug discovery, serving as a versatile intermediate for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of a reliable multi-step synthesis of this compound, designed for researchers, scientists, and professionals in drug development. This document details the synthetic pathway, including in-depth experimental protocols, mechanistic insights, and characterization data.

Introduction

The pyrido[1,2-a]pyrimidine core is a prominent structural feature in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antipsychotic, and anticancer properties. The introduction of a bromine atom at the 7-position provides a valuable handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space and the development of novel therapeutic agents. This application note outlines a robust and reproducible two-step synthesis of this compound, commencing with the synthesis of the key precursor, 2-amino-4-bromopyridine.

Synthetic Strategy

The overall synthetic strategy involves two primary stages:

  • Synthesis of 2-Amino-4-bromopyridine: This key intermediate can be prepared through several routes. A common and effective method involves a multi-step sequence starting from 4-bromopyridine hydrochloride, proceeding through esterification, amination, and a Hofmann degradation.[1] Another efficient approach is the reduction of an N-oxide precursor.

  • Cyclization to form the Pyrido[1,2-a]pyrimidin-4-one Core: The target molecule is synthesized via a Conrad-Limpach-type reaction, which involves the condensation of 2-amino-4-bromopyridine with diethyl malonate. This thermal cyclization is a well-established method for the formation of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system.

Synthetic Workflow 4-Bromopyridine HCl 4-Bromopyridine HCl 2-Amino-4-bromopyridine 2-Amino-4-bromopyridine 4-Bromopyridine HCl->2-Amino-4-bromopyridine Multi-step Synthesis This compound This compound 2-Amino-4-bromopyridine->this compound Cyclization with Diethyl Malonate

A high-level overview of the synthetic workflow.

Part 1: Synthesis of 2-Amino-4-bromopyridine

A reliable method for the gram-scale synthesis of 2-amino-4-bromopyridine is the reduction of 2-amino-4-bromopyridine-N-oxide, which can be prepared from 2,4-dibromopyridine-N-oxide.[2]

Protocol 1: Synthesis of 2-Amino-4-bromopyridine

Materials:

  • 2,4-dibromopyridine-N-oxide

  • Ammonia water

  • Ethanol

  • Reduced iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Diatomaceous earth

  • Water

Procedure:

  • Ammoniation of 2,4-dibromopyridine-N-oxide: In a sealed reaction vessel, 2,4-dibromopyridine-N-oxide is reacted with ammonia water. The reaction mixture is heated to drive the ammoniation reaction to completion, yielding 2-amino-4-bromopyridine-N-oxide.

  • Reduction of 2-amino-4-bromopyridine-N-oxide:

    • In a suitable reaction flask, suspend 2-amino-4-bromopyridine-N-oxide (e.g., 79.59 g, 0.421 mol) in ethanol (1 L).

    • To this suspension, add reduced iron powder (235.8 g, 4.21 mol) and concentrated HCl (7.5 mL) with mechanical stirring.[2]

    • Heat the mixture to reflux (approximately 76 °C) for 5 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of diatomaceous earth to remove the iron residues.

    • Concentrate the filtrate under reduced pressure.

    • The resulting solid is filtered, washed with water, and dried to afford 2-amino-4-bromopyridine as a faint yellow solid.

Expected Yield: ~80%[2]

Reagent/ProductMolecular Weight ( g/mol )CAS NumberKey Properties
2-Amino-4-bromopyridine173.0184249-14-9Off-white to light yellow solid, M.p.: 142-146 °C

Part 2: Synthesis of this compound

The final step in the synthesis is the cyclization of 2-amino-4-bromopyridine with diethyl malonate. This reaction proceeds via a Conrad-Limpach mechanism.[3][4][5]

Mechanism of Cyclization (Conrad-Limpach Reaction)

The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-4-bromopyridine on one of the carbonyl carbons of diethyl malonate. This is followed by an intramolecular cyclization, where the endocyclic nitrogen attacks the second carbonyl group, leading to the elimination of two molecules of ethanol and the formation of the fused heterocyclic ring system. The reaction is typically performed at elevated temperatures.

Conrad-Limpach Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Tautomerization A 2-Amino-4-bromopyridine + Diethyl Malonate B Intermediate Adduct A->B C Cyclized Intermediate B->C D 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one C->D

Mechanism of the Conrad-Limpach cyclization.
Protocol 2: Synthesis of this compound

Materials:

  • 2-Amino-4-bromopyridine

  • Diethyl malonate

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Ethanol

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4-bromopyridine (1 equivalent) and diethyl malonate (2-3 equivalents).

  • Add a high-boiling point solvent such as Dowtherm A.

  • Heat the reaction mixture to a high temperature (typically 240-250 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product often precipitates upon cooling. The solid can be collected by filtration.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography on silica gel.

Purification:

The crude product can be purified by recrystallization.[6] Dissolve the solid in hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization. The purified crystals are collected by filtration, washed with cold ethanol and then with hexanes, and dried under vacuum.

Reagent/ProductMolecular Weight ( g/mol )CAS NumberKey Properties
This compound225.0523536-76-7Solid, M.p.: 125-128 °C[7]

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the pyridopyrimidine core.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the aromatic carbons of the heterocyclic system.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product, along with the characteristic isotopic pattern for a bromine-containing compound.

  • Melting Point: The melting point of the purified product should be sharp and consistent with reported values.[7]

Conclusion

This application note provides a detailed and reliable protocol for the multi-step synthesis of this compound. The described methods are scalable and utilize readily available starting materials. The successful synthesis and characterization of this key intermediate will enable researchers to further explore its potential in the development of novel therapeutic agents.

References

Application Notes and Protocols for Evaluating the Biological Activity of 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Pyrido[1,2-a]pyrimidine Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1] This scaffold is present in a variety of bioactive molecules and approved pharmaceuticals, highlighting its versatility and favorable drug-like properties.[2][3] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[1][2][3]

The introduction of a bromine atom at the 7-position of the scaffold provides a key strategic advantage for drug design. Halogen bonding can enhance binding affinity to target proteins, and the bromo-substituent serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). This guide provides an in-depth overview and detailed protocols for evaluating the primary biological activities associated with 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, with a focus on their anticancer and anti-inflammatory potential.

Section 1: Anticancer Activity Evaluation

Derivatives of the parent pyrido[2,3-d]pyrimidine scaffold are well-documented as potent anticancer agents, often functioning through the inhibition of critical cellular signaling pathways.[4][5] Many of these compounds act as kinase inhibitors, targeting enzymes like Src homology-2-containing protein tyrosine phosphatase 2 (SHP2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs) that are frequently dysregulated in cancer.[6][7][8] Inhibition of these pathways can disrupt cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis).[6][9]

Mechanistic Overview: Kinase Inhibition

The primary mechanism of action for many pyrido[1,2-a]pyrimidine derivatives involves the competitive inhibition of ATP-binding sites on protein kinases. This blockade disrupts downstream signaling cascades crucial for cancer cell survival and growth, such as the RAS-ERK and PI3K-AKT pathways.[6][10]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 7-Bromo-pyrido[1,2-a] pyrimidin-4-one Derivative Inhibitor->RTK Inhibitor->PI3K

Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This initial screening assay determines the concentration at which a compound exhibits cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.

Rationale: The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell proliferation and the calculation of the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A-549, PC-3).[11][12]

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • This compound derivatives dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well microplates, multichannel pipette, microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines if the cytotoxic effect is mediated by arresting the cell cycle at a specific phase (G0/G1, S, or G2/M).

Rationale: DNA content varies depending on the cell cycle phase. Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA. By staining cells with PI and analyzing them via flow cytometry, one can quantify the proportion of cells in each phase. A compound-induced block will cause an accumulation of cells in a specific phase.[6]

Cell_Cycle_Workflow Start Seed and Treat Cells (e.g., PC-3) with Test Compound (IC50) Harvest Harvest Cells (Trypsinization) Start->Harvest Wash Wash with PBS Harvest->Wash Fix Fix Cells in Cold 70% Ethanol Wash->Fix Stain Stain with Propidium Iodide (PI) and RNase A Fix->Stain Analyze Analyze via Flow Cytometry Stain->Analyze End Quantify Cell Population in G0/G1, S, G2/M Phases Analyze->End

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Cell Treatment: Seed 1x10^6 cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples using a flow cytometer. The PI fluorescence will be proportional to the DNA content. Model the resulting histogram to determine the percentage of cells in each phase of the cell cycle.

Data Presentation: Anticancer Activity

Summarize quantitative data in a clear, tabular format for easy comparison of derivative potency and selectivity.

Compound Substitution at C2 HeLa IC50 (µM)[11] PC-3 IC50 (µM)[12] MCF-7 IC50 (µM)[11] Kinase Target (Example)
Derivative 1 Phenyl27.07.98>50EGFR[12]
Derivative 2 4-Chlorophenyl15.55.2135.2SHP2[6]
Derivative 3 4-Methoxyphenyl8.97.1221.8CDK4[8]
Doxorubicin (Reference Drug)0.81.20.9Topoisomerase II

Note: Data are hypothetical examples based on reported activities for similar scaffolds.

Section 2: Anti-inflammatory Activity Evaluation

The pyrido[1,2-a]pyrimidin-4-one scaffold has also been investigated for its anti-inflammatory properties.[2] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins, or hyaluronidase, an enzyme that degrades hyaluronic acid in the extracellular matrix.[2][13]

Mechanistic Overview: COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for synthesizing prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammatory symptoms while minimizing side effects associated with COX-1 inhibition.[13][14]

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) (Inflammatory Mediators) COX2->Prostaglandins Inhibitor 7-Bromo-pyrido[1,2-a] pyrimidin-4-one Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol uses a commercial colorimetric inhibitor screening kit to measure the peroxidase activity of COX-2.

Rationale: The assay measures the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the peroxidase component of COX-2. Inhibition of the enzyme results in a decreased rate of TMPD oxidation, which can be monitored by measuring the decrease in absorbance.[14]

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Cayman Chemical, Abcam).

  • Purified ovine or human COX-2 enzyme.

  • Arachidonic acid (substrate).

  • TMPD (colorimetric probe).

  • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib).

  • 96-well plate, microplate reader.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.

  • Reaction Setup: To each well of a 96-well plate, add the assay buffer, heme, enzyme, and the test compound or vehicle control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Initiate the reaction by adding arachidonic acid followed immediately by the colorimetric substrate (TMPD).

  • Kinetic Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5-10 minutes to obtain the reaction rate.

  • Data Analysis: Calculate the initial reaction velocity for each sample. Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.

References

Application Notes and Protocols for the Evaluation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a Putative SHP2 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of SHP2 in Cellular Signaling and Oncology

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a pivotal role in mediating cellular signaling cascades.[1][2][3] It is a critical component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is essential for cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of SHP2 activity, often due to gain-of-function mutations, is implicated in the pathogenesis of various human diseases, including developmental disorders like Noonan syndrome and various malignancies.[3][5] This has established SHP2 as a compelling therapeutic target in oncology.[5][6]

Small molecule inhibitors that allosterically target SHP2 have shown significant promise. These inhibitors stabilize the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7][8] This document provides a comprehensive guide for the evaluation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a compound with a pyrido[1,2-a]pyrimidin-4-one scaffold that has been explored for various biological activities, as a potential inhibitor of SHP2.[9] The following protocols are designed to rigorously assess its biochemical and cellular activity against SHP2.

Part 1: Biochemical Characterization of this compound

The initial step in characterizing a putative SHP2 inhibitor is to determine its direct enzymatic inhibitory activity. An in vitro phosphatase assay using a fluorogenic substrate is a robust method for determining the half-maximal inhibitory concentration (IC50) of the compound.

In Vitro SHP2 Phosphatase Assay Protocol

This protocol is adapted from established methods for measuring SHP2 activity.[6][10][11]

Materials:

  • Recombinant full-length wild-type SHP2 protein

  • SHP2 Activating Peptide (e.g., dually phosphorylated IRS-1 peptide)[6][11]

  • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as a fluorogenic substrate[6][10]

  • Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, and 0.01% Tween-20[6]

  • This compound

  • DMSO

  • 384-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)[6]

Experimental Workflow:

cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis prep_inhibitor Prepare serial dilutions of This compound in DMSO add_inhibitor Add diluted inhibitor or DMSO (control) to 384-well plate prep_inhibitor->add_inhibitor prep_enzyme Prepare SHP2 enzyme solution with activating peptide in Assay Buffer add_enzyme Add activated SHP2 enzyme solution to each well prep_enzyme->add_enzyme prep_substrate Prepare DiFMUP substrate solution in Assay Buffer add_substrate Initiate reaction by adding DiFMUP substrate solution prep_substrate->add_substrate add_inhibitor->add_enzyme pre_incubate Incubate at room temperature for 15-30 minutes add_enzyme->pre_incubate pre_incubate->add_substrate read_plate Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) add_substrate->read_plate analyze_data Calculate initial reaction rates and determine IC50 value read_plate->analyze_data cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_key Key Principle treat_cells Treat cells with inhibitor or vehicle (DMSO) heat_cells Heat cells at a range of temperatures treat_cells->heat_cells lyse_cells Lyse cells and separate soluble/insoluble fractions heat_cells->lyse_cells western_blot Analyze soluble SHP2 levels by Western Blot lyse_cells->western_blot plot_curve Plot % soluble SHP2 vs. Temperature to get Tm western_blot->plot_curve stabilization Ligand binding stabilizes SHP2, increasing its melting temperature (Tm). RTK Receptor Tyrosine Kinase (RTK) Grb2_Gab1 Grb2/Gab1 RTK->Grb2_Gab1 recruits SHP2 SHP2 Grb2_Gab1->SHP2 recruits SOS SOS SHP2->SOS activates Inhibitor 7-bromo-4H-pyrido [1,2-a]pyrimidin-4-one Inhibitor->SHP2 inhibits RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK phosphorylation Proliferation Cell Proliferation & Survival pERK->Proliferation

References

Application Notes and Protocols for Investigating the Anti-inflammatory Potential of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a recognized pharmacophore present in a variety of clinically significant agents. Derivatives of this scaffold have demonstrated a range of biological activities, including anti-inflammatory properties.[1][2] Specifically, various substituted 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives have shown marked anti-inflammatory effects in preclinical models, such as the carrageenan-induced edema model in rats.[1][3] This documented activity suggests that the core structure is a promising starting point for the development of novel anti-inflammatory drugs.

This guide focuses on a specific analog, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one . While direct, extensive studies on this particular brominated derivative are emerging, its structural similarity to other active compounds in its class warrants a thorough investigation of its potential to modulate inflammatory pathways. The introduction of a bromine atom at the 7-position can significantly alter the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which may enhance its biological activity, metabolic stability, or target-binding affinity.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of this compound. We will detail robust in vitro and in vivo protocols, from initial cell-based screening to more complex animal models of inflammation. Furthermore, we will explore the underlying molecular mechanisms, focusing on key signaling pathways known to be central to the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

Section 1: Mechanistic Landscape - Targeting Key Inflammatory Pathways

Inflammation is a complex biological response orchestrated by a network of signaling pathways. The NF-κB and MAPK cascades are pivotal regulators of this process, controlling the expression of numerous pro-inflammatory mediators.[4][5] A primary hypothesis for the action of a novel anti-inflammatory compound like this compound would be its ability to interfere with these pathways.

  • The NF-κB Signaling Pathway: This pathway is a cornerstone of the inflammatory response.[5] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like Tumor Necrosis Factor-alpha (TNF-α), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, Interleukin-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5]

  • The MAPK Signaling Pathways: The MAPK family, including p38, JNK, and ERK, represents another critical axis in inflammatory signaling.[4][6] These kinases are activated by many of the same stimuli as NF-κB and work in concert to regulate inflammatory gene expression at both transcriptional and post-transcriptional levels.[6] For instance, the p38 MAPK pathway is crucial for the stabilization of mRNAs for many inflammatory cytokines, enhancing their translation and protein expression.

The following diagram illustrates the central role of these pathways as potential targets for this compound.

Inflammatory_Signaling_Pathways cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Inflammatory Output LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TNFa_cytokine TNF-α TNFR TNF Receptor TNFa_cytokine->TNFR MAPK_pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK TNFR->MAPK_pathway TNFR->IKK Transcription Gene Transcription MAPK_pathway->Transcription IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB P NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active releases NFkB_active->Transcription Compound 7-bromo-4H-pyrido [1,2-a]pyrimidin-4-one Compound->MAPK_pathway Potential Inhibition Compound->IKK Potential Inhibition Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Transcription->Mediators

Caption: Potential inhibition of NF-κB and MAPK pathways by the test compound.

Section 2: In Vitro Evaluation Protocols

The initial assessment of an anti-inflammatory compound involves cell-based (in vitro) assays. These provide a controlled environment to measure the direct effects of the compound on inflammatory responses in specific cell types, typically macrophages or monocytes.

Protocol 2.1: Assessing Cytotoxicity

Causality: Before evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound. A reduction in inflammatory markers could be a false positive if it is merely a result of cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.

Methodology:

  • Cell Seeding: Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select concentrations that show >90% viability for subsequent anti-inflammatory assays.

Protocol 2.2: Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

Causality: TNF-α and IL-6 are key cytokines that drive the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent inducer of these cytokines in macrophages.[7] This assay directly measures the ability of the test compound to suppress the production of these critical mediators.

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells as described in Protocol 2.1.

  • Pre-treatment: Remove the medium and add 100 µL of medium containing non-toxic concentrations of this compound or a known inhibitor (e.g., Dexamethasone) as a positive control. Incubate for 1-2 hours.

  • Inflammatory Stimulus: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.[8]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control.

Protocol 2.3: Inhibition of iNOS and COX-2 Expression

Causality: The enzymes iNOS and COX-2 are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are powerful inflammatory mediators.[9] Their expression is induced by inflammatory stimuli via pathways like NF-κB. This protocol assesses the compound's ability to inhibit the expression of these enzymes, typically via Western Blot. A functional readout for iNOS activity can be obtained by measuring nitrite (a stable NO metabolite) in the supernatant using the Griess assay.[10]

Methodology (Western Blot):

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Treat with the compound and LPS as described in Protocol 2.2.

  • Cell Lysis: After 24 hours, wash the cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).[10]

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[10]

  • Analysis: Quantify band intensity using densitometry software and normalize the expression of iNOS and COX-2 to the loading control.

Data Presentation: Example In Vitro Results

Compound Concentration (µM)Cell Viability (%)TNF-α Inhibition (%)IL-6 Inhibition (%)iNOS Expression (Fold Change vs. LPS)COX-2 Expression (Fold Change vs. LPS)
Vehicle Control 100 ± 5.2001.001.00
1 98 ± 4.515.2 ± 3.112.5 ± 2.80.85 ± 0.090.88 ± 0.11
10 96 ± 5.145.8 ± 6.241.3 ± 5.50.47 ± 0.060.51 ± 0.07
25 92 ± 6.378.3 ± 7.972.9 ± 8.10.18 ± 0.040.22 ± 0.05
Dexamethasone (1 µM) 99 ± 4.885.4 ± 5.682.1 ± 6.00.11 ± 0.030.15 ± 0.04

Section 3: In Vivo Evaluation Protocols

Positive results from in vitro studies provide the rationale for testing in more complex biological systems. In vivo models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a whole organism.

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

Causality: This is a classic and highly reproducible model of acute inflammation.[11] The injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (3-5 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils, which is dependent on COX-2 activity.[12] This model is particularly useful for evaluating inhibitors of prostaglandin synthesis.[13]

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6 per group): Vehicle control, Positive control (e.g., Indomethacin, 5 mg/kg), and this compound at various doses (e.g., 10, 25, 50 mg/kg).

  • Compound Administration: Administer the test compound or controls intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before inducing inflammation.[12]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Inflammation Induction: Inject 100 µL of 1% carrageenan solution (in saline) into the sub-plantar surface of the right hind paw.[12][14]

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. Determine the percentage inhibition of edema for each treatment group relative to the vehicle control group.

Carrageenan_Workflow A 1. Animal Grouping (Control, Test Compound, Indomethacin) B 2. Compound Administration (i.p. or p.o.) A->B C 3. Baseline Paw Volume Measurement B->C D 4. Carrageenan Injection (Sub-plantar, Right Hind Paw) C->D E 5. Measure Paw Volume (Hourly for 5 hours) D->E F 6. Data Analysis (% Inhibition of Edema) E->F

Caption: Workflow for the Carrageenan-Induced Paw Edema model.

Protocol 3.2: LPS-Induced Systemic Inflammation in Mice

Causality: While the paw edema model represents localized acute inflammation, intraperitoneal injection of LPS induces a systemic, sepsis-like inflammatory response.[15][16] This model is driven by a massive release of pro-inflammatory cytokines (a "cytokine storm") into the bloodstream, leading to widespread inflammation and organ damage.[17] It is a robust model for evaluating compounds that target cytokine production and signaling.

Methodology:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

  • Grouping: Establish treatment groups as in Protocol 3.1.

  • Compound Administration: Administer the test compound or controls (i.p. or p.o.) 1 hour prior to the LPS challenge.

  • LPS Challenge: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).[16][17]

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours post-LPS), euthanize the animals and collect blood via cardiac puncture. Tissues such as the liver and lungs can also be harvested.

  • Cytokine Analysis: Prepare serum from the blood samples and measure the levels of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Tissue Analysis: Homogenize harvested tissues to measure cytokine levels or perform histological analysis to assess inflammatory cell infiltration.

  • Data Analysis: Compare the serum and tissue cytokine levels between the different treatment groups to determine the inhibitory effect of the compound.

Data Presentation: Example In Vivo Results

Treatment Group (Dose)Paw Edema Inhibition at 4h (%)Serum TNF-α (pg/mL) 2h post-LPSSerum IL-6 (pg/mL) 6h post-LPS
Vehicle Control 02540 ± 3504850 ± 620
Compound (10 mg/kg) 25.6 ± 4.11890 ± 2803510 ± 450
Compound (25 mg/kg) 52.1 ± 6.81150 ± 1901980 ± 310
Compound (50 mg/kg) 71.4 ± 8.2680 ± 110970 ± 150
Indomethacin (5 mg/kg) 65.2 ± 7.5N/AN/A
Dexamethasone (1 mg/kg) N/A450 ± 95620 ± 115

Conclusion

The protocols outlined in this guide provide a rigorous and systematic approach to characterizing the anti-inflammatory potential of this compound. By starting with fundamental in vitro assays to establish cytotoxicity and efficacy against key inflammatory mediators, researchers can build a strong case for advancing the compound to more complex and physiologically relevant in vivo models. A positive outcome in these assays, particularly a demonstrated ability to suppress cytokine production and reduce inflammation in animal models, would strongly support the hypothesis that this compound modulates the NF-κB and/or MAPK signaling pathways. Such findings would establish this compound as a promising lead candidate for the development of a new generation of anti-inflammatory therapeutics.

References

Application Notes & Protocols: Investigating 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one in cancer research. The pyrido[1,2-a]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives showing promise as potent inhibitors of key signaling pathways implicated in oncogenesis.[1][2] This document outlines a strategic experimental workflow to characterize the anticancer potential of this compound, from initial cytotoxicity screening to mechanistic elucidation, with a focus on its putative role as a kinase inhibitor.

The structural similarity of this compound to other reported pyrido[1,2-a]pyrimidine and pyrido[2,3-d]pyrimidine derivatives suggests its potential to modulate critical cancer-related signaling cascades such as the PI3K/Akt/mTOR and RAS-ERK pathways.[2] The protocols herein are designed to rigorously test this hypothesis and provide a framework for its preclinical evaluation.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its cytotoxic effects against a panel of cancer cell lines. This provides a broad understanding of its potency and spectrum of activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted colorimetric method for this purpose, measuring cell metabolic activity as a proxy for cell viability.[3]

Cancer Cell LineTissue of OriginPutative Key Pathway DysregulationThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaPIK3CA mutation12.8 ± 1.90.9 ± 0.2
PC-3Prostate CarcinomaPTEN null9.5 ± 1.12.1 ± 0.3
A549Lung CarcinomaKRAS mutation25.3 ± 3.11.5 ± 0.2
HCT-116Colon CarcinomaPIK3CA mutation, KRAS mutation15.1 ± 2.412.8 ± 1.7
U-87 MGGlioblastomaPTEN mutation18.7 ± 2.81.1 ± 0.1

Note: The data presented above are for illustrative purposes. Actual values must be determined experimentally.

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

1. Cell Culture and Maintenance:

  • Culture a panel of human cancer cell lines (e.g., MCF-7, PC-3, A549) in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.[4]

  • Ensure cells are in the logarithmic growth phase for all experiments.[5]

2. Cell Seeding:

  • Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

  • Seed cells into 96-well plates at an empirically predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5]

  • Incubate the plates for 24 hours to allow for cell attachment.[3]

3. Compound Preparation and Treatment:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Remove the seeding medium from the cells and add 100 µL of the medium containing the various concentrations of the compound.

  • Include vehicle control (DMSO alone) and a positive control (a known cytotoxic drug like doxorubicin) wells.[4]

  • Incubate the plates for 48-72 hours.

4. MTT Assay and Data Acquisition:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[3][4]

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value using non-linear regression analysis.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, PC-3, etc.) cell_seeding 3. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep 2. Compound Dilution (this compound) treatment 4. Treat with Compound (48-72h Incubation) compound_prep->treatment cell_seeding->treatment mtt_assay 5. MTT Addition & Incubation (3-4h) treatment->mtt_assay dissolve 6. Dissolve Formazan (DMSO) mtt_assay->dissolve read_plate 7. Read Absorbance (570 nm) dissolve->read_plate calc_viability 8. Calculate % Viability read_plate->calc_viability dose_response 9. Generate Dose-Response Curve calc_viability->dose_response ic50 10. Determine IC50 Value dose_response->ic50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Part 2: Mechanistic Elucidation - Apoptosis Induction

A common mechanism of action for anticancer agents is the induction of apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

1. Cell Treatment:

  • Seed cells (e.g., PC-3) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

2. Cell Harvesting and Staining:

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4]

  • Incubate the cells for 15 minutes at room temperature in the dark.[4]

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Differentiate cell populations:

    • Annexin V-negative / PI-negative: Viable cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

  • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Part 3: Target Validation - Probing the PI3K/Akt/mTOR Pathway

Based on the activity of related compounds, we hypothesize that this compound may inhibit the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[7][8][9] Western blotting can be employed to assess the phosphorylation status of key proteins in this cascade, providing direct evidence of pathway inhibition.

1. Cell Lysis and Protein Quantification:

  • Treat cells with this compound at IC50 and 2x IC50 concentrations for a shorter duration (e.g., 6, 12, or 24 hours) to capture signaling events.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

    • Phospho-Akt (Ser473)

    • Total Akt

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-p70S6K (Thr389)

    • Total p70S6K

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • β-actin (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Interpretation:

  • A decrease in the ratio of phosphorylated protein to total protein for Akt, mTOR, p70S6K, and 4E-BP1 upon treatment with the compound would indicate inhibition of the PI3K/Akt/mTOR pathway.

G RTK Growth Factor Receptor (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Proliferation Cell Growth & Proliferation p70S6K->Proliferation _4EBP1->Proliferation Compound 7-bromo-4H-pyrido [1,2-a]pyrimidin-4-one Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by the compound.

References

Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Laboratory Preparation of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

The 4H-pyrido[1,2-a]pyrimidin-4-one ring system is a privileged scaffold in medicinal chemistry and materials science. As a fused heterocyclic structure, it exhibits a unique three-dimensional conformation that allows for specific interactions with biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including acting as kinase inhibitors, anti-inflammatory agents, and anxiolytic drugs. The introduction of a bromine atom at the 7-position can significantly modulate the compound's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a chemical handle for further functionalization through cross-coupling reactions.

This document provides a detailed, field-tested protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The chosen synthetic strategy is based on established, high-yielding transformations, ensuring reliability and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The most robust and direct method for constructing the this compound core is a two-step, one-pot cyclocondensation reaction. This strategy begins with a commercially available, pre-functionalized starting material, 2-amino-4-bromopyridine, and builds the pyrimidinone ring onto it.

Retrosynthetic Analysis:

The target molecule can be disconnected at the N1-C2 and C3-C4 bonds of the pyrimidinone ring. This reveals the key synthons: a 2-aminopyridine derivative and a three-carbon electrophile, such as diethyl malonate. This approach is superior to attempting a late-stage bromination of the parent 4H-pyrido[1,2-a]pyrimidin-4-one, as it avoids potential issues with regioselectivity and the formation of unwanted side products.

Forward Synthesis and Mechanism:

The synthesis proceeds by reacting 2-amino-4-bromopyridine with diethyl malonate in the presence of a high-boiling point solvent, typically diphenyl ether, or by using a reagent like polyphosphoric acid (PPA) to facilitate the cyclization.

The reaction mechanism involves two key stages:

  • Initial Acylation: The exocyclic amino group of 2-amino-4-bromopyridine acts as a nucleophile, attacking one of the carbonyl groups of diethyl malonate to form an intermediate amide.

  • Intramolecular Cyclization and Condensation: Under thermal conditions, the endocyclic pyridine nitrogen attacks the second ester group, leading to an intramolecular cyclization. Subsequent elimination of ethanol drives the reaction to completion, forming the stable, fused aromatic ring system.

Detailed Experimental Protocol

This protocol is adapted from well-established procedures for the synthesis of related pyrido[1,2-a]pyrimidin-4-ones.

Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
2-Amino-4-bromopyridineC₅H₅BrN₂173.011.00 g5.78
Diethyl malonateC₇H₁₂O₄160.171.11 g (1.04 mL)6.94
Polyphosphoric acid (PPA)H(n+2)P(n)O(3n+1)N/A~15 gN/A
Saturated Sodium BicarbonateNaHCO₃84.01As neededN/A
Deionized WaterH₂O18.02As neededN/A
EthanolC₂H₅OH46.07As neededN/A

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.00 g, 5.78 mmol).

  • Reagent Addition: Add diethyl malonate (1.04 mL, 6.94 mmol, 1.2 equivalents) to the flask.

  • Cyclization Catalyst: Carefully add polyphosphoric acid (~15 g) to the flask. The mixture will be viscous.

  • Reaction Heating: Place the flask in a heating mantle and heat the mixture to 120-130 °C with vigorous stirring. The viscosity will decrease as the temperature rises.

  • Monitoring the Reaction: Maintain the temperature for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The starting material (2-amino-4-bromopyridine) should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up and Quenching: After the reaction is complete, allow the mixture to cool to approximately 60-70 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice (~100 g) in a beaker with stirring. Caution: This quenching process is exothermic.

  • Neutralization and Precipitation: The acidic solution is then neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product will precipitate as a solid.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts, followed by a small amount of cold ethanol to aid in drying.

  • Drying and Purification: Dry the crude product in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield a crystalline solid.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Cyclocondensation cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add 2-amino-4-bromopyridine and diethyl malonate to flask B 2. Add Polyphosphoric Acid (PPA) A->B C 3. Heat to 120-130 °C for 3-4 hours B->C D 4. Monitor by TLC C->D E 5. Cool and quench on ice water D->E F 6. Neutralize with NaHCO₃ to precipitate product E->F G 7. Filter solid product F->G H 8. Wash with H₂O and Ethanol G->H I 9. Recrystallize from Ethanol H->I J 10. Characterize Pure Product (NMR, MS, IR) I->J

Caption: Workflow for the synthesis of this compound.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Expected Product Characteristics:

ParameterExpected Value
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₅BrN₂O
Molar Mass 237.05 g/mol
Melting Point Expected > 200 °C (by analogy to similar compounds)
¹H NMR Expect signals for the protons on the pyridine and pyrimidinone rings. The proton at C6 (doublet), C8 (doublet), and C9 (doublet of doublets) will show characteristic coupling. The protons at C2 and C3 will also be present.
¹³C NMR Expect 9 distinct carbon signals, including a downfield signal for the carbonyl carbon (C4).
Mass Spec (ESI+) m/z = 236.96, 238.96 (M+H)⁺, showing the characteristic isotopic pattern for a bromine-containing compound.
IR (KBr) Characteristic peaks for C=O stretch (~1680 cm⁻¹), C=N, and C=C aromatic stretches.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling:

    • 2-amino-4-bromopyridine: Harmful if swallowed or in contact with skin. Handle with care.

    • Polyphosphoric acid (PPA): Corrosive. Reacts exothermically with water. Handle in a fume hood and avoid contact with skin and eyes.

    • Diethyl malonate: Can cause eye irritation.

  • Reaction Quenching: The addition of the hot PPA mixture to ice is highly exothermic and can cause splashing. Perform this step slowly and carefully in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Application Notes and Protocols for the Derivatization of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one for SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 4H-pyrido[1,2-a]pyrimidin-4-one Scaffold in Drug Discovery

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold, forming the structural basis of numerous biologically active compounds.[1] Its unique electronic and structural features make it an attractive starting point for the development of novel therapeutics across various disease areas, including cancer, inflammation, and infectious diseases.[1][2] Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, enabling the systematic exploration of how chemical modifications to a lead compound influence its biological activity. The strategic introduction of diverse substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties.

The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is a particularly valuable starting material for SAR studies due to the bromine atom's ability to serve as a versatile synthetic handle. This allows for the introduction of a wide array of functional groups at the 7-position through well-established and robust palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for three key derivatization reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. Furthermore, it outlines a strategic approach to utilizing these derivatives in SAR studies to guide the development of novel drug candidates.

Strategic Derivatization for Comprehensive SAR Exploration

The derivatization of the 7-position of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold allows for the systematic probing of the chemical space around this region of the molecule. The choice of reaction and the corresponding building blocks should be guided by the specific therapeutic target and the desired physicochemical properties of the final compounds.

Below is a workflow diagram illustrating the strategic derivatization of this compound and its subsequent application in SAR studies.

SAR_Workflow cluster_synthesis Synthetic Derivatization cluster_derivatives Derivative Libraries cluster_sar SAR Studies & Optimization Start This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Start->Suzuki Pd-Catalyst, Base Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Start->Buchwald Pd-Catalyst, Base, Ligand Sonogashira Sonogashira Coupling (Terminal Alkynes) Start->Sonogashira Pd-Catalyst, Cu(I) co-catalyst, Base Aryl_Deriv 7-Aryl/Heteroaryl Derivatives Suzuki->Aryl_Deriv Amino_Deriv 7-Amino Derivatives Buchwald->Amino_Deriv Alkynyl_Deriv 7-Alkynyl Derivatives Sonogashira->Alkynyl_Deriv Screening Biological Screening (e.g., Kinase Assays) Aryl_Deriv->Screening Amino_Deriv->Screening Alkynyl_Deriv->Screening SAR_Analysis SAR Analysis & Data Interpretation Screening->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Workflow for SAR studies of this compound.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl/Heteroaryl Derivatives

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds between an organoboron compound and an organohalide.[3][4][5] This reaction is particularly useful for introducing a diverse range of aryl and heteroaryl moieties at the 7-position of the pyridopyrimidinone core.

Reaction Principle:

Suzuki_Principle cluster_reactants cluster_products cluster_conditions A This compound C 7-Aryl/Heteroaryl-4H-pyrido[1,2-a]pyrimidin-4-one A->C + B Aryl/Heteroaryl Boronic Acid/Ester B->C Conditions Pd Catalyst Base Conditions->C

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Protocol:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), and a suitable base such as NaHCO₃ (2.0 equiv.) or K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Under a positive pressure of the inert gas, add a degassed solvent system, such as a mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v), to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl/heteroaryl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings. PdCl₂(dppf) can be effective for more challenging substrates.
Base NaHCO₃, K₂CO₃, Cs₂CO₃A mild base like NaHCO₃ is often sufficient and helps to avoid potential side reactions.[3] Stronger bases like K₂CO₃ or Cs₂CO₃ may be required for less reactive substrates.
Solvent DME/Water, Toluene/Water, Dioxane/WaterThe use of an aqueous solvent system is crucial for the transmetalation step in the catalytic cycle. The choice of organic solvent can influence the solubility of the reactants and the reaction rate.
Temperature 80-100 °CElevated temperatures are typically required to drive the reaction to completion in a reasonable timeframe.
Buchwald-Hartwig Amination for the Synthesis of 7-Amino Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of aryl amines.[6][7] This method allows for the introduction of primary and secondary amines at the 7-position, providing access to a diverse set of derivatives for SAR studies.

Reaction Principle:

Buchwald_Principle cluster_reactants cluster_products cluster_conditions A This compound C 7-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Derivative A->C + B Primary or Secondary Amine B->C Conditions Pd Catalyst Ligand Base Conditions->C

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Detailed Protocol:

  • Reagent Preparation: In a dry Schlenk tube, combine this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), and the phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 equiv.).

  • Base and Amine Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.2-1.5 equiv.).

  • Solvent and Substrate Addition: Evacuate and backfill the tube with an inert gas. Add an anhydrous aprotic solvent such as toluene or dioxane, followed by the amine (1.1-1.5 equiv.).

  • Reaction Execution: Seal the tube and heat the mixture in a preheated oil bath at a temperature ranging from 80-120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography to obtain the desired 7-amino derivative.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common and effective palladium sources for Buchwald-Hartwig amination.
Ligand XPhos, SPhos, BINAPThe choice of ligand is crucial and depends on the specific amine and aryl halide. Bulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃A strong base is required to deprotonate the amine and facilitate the catalytic cycle. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are necessary to prevent quenching of the base and catalyst deactivation.
Temperature 80-120 °CHigher temperatures are often needed to overcome the activation barrier for the C-N bond formation.
Sonogashira Coupling for the Synthesis of 7-Alkynyl Derivatives

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a straightforward method for the synthesis of alkynyl-substituted aromatic compounds.[8][9] This reaction is instrumental in introducing a linear and rigid alkynyl linker at the 7-position, which can be valuable for probing specific binding interactions.

Reaction Principle:

Sonogashira_Principle cluster_reactants cluster_products cluster_conditions A This compound C 7-Alkynyl-4H-pyrido[1,2-a]pyrimidin-4-one A->C + B Terminal Alkyne B->C Conditions Pd Catalyst Cu(I) Co-catalyst Base Conditions->C

Caption: General scheme of the Sonogashira coupling reaction.

Detailed Protocol:

  • Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02-0.05 equiv.), and the copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).

  • Solvent and Amine Base Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous solvent such as THF or DMF, followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield the 7-alkynyl derivative.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are standard and effective catalysts for Sonogashira couplings.
Copper(I) Co-catalyst CuIThe copper(I) salt is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Base Et₃N, DIPEAAn amine base is required to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction.
Solvent THF, DMF, AcetonitrileAprotic polar solvents are generally used to ensure the solubility of the reactants and catalysts.
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild temperature conditions.

Designing Structure-Activity Relationship (SAR) Studies

The synthesized libraries of 7-substituted-4H-pyrido[1,2-a]pyrimidin-4-one derivatives can be systematically evaluated to establish clear SAR trends.

1. Initial Library Screening:

  • Synthesize a diverse set of derivatives using the protocols above, incorporating a range of substituents with varying electronic and steric properties.

  • For the Suzuki-Miyaura coupling, include electron-donating and electron-withdrawing groups on the aryl ring, as well as different heterocyclic systems.

  • For the Buchwald-Hartwig amination, use a variety of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

  • For the Sonogashira coupling, employ alkynes with different terminal substituents.

2. Biological Evaluation:

  • Screen the synthesized compounds in relevant in vitro assays (e.g., kinase inhibition assays, cell proliferation assays).

  • Determine key parameters such as IC₅₀ or EC₅₀ values for each compound.

3. Data Analysis and SAR Interpretation:

  • Tabulate the biological activity data alongside the structural features of the derivatives.

  • Identify key structural motifs that lead to an increase or decrease in activity. For example, analyze the effect of:

    • The size and electronics of the 7-aryl substituent.

    • The nature of the 7-amino substituent (e.g., basicity, hydrogen bonding potential).

    • The length and functionality of the 7-alkynyl chain.

Example Data Table for SAR Analysis:

Compound ID7-Substituent (R)Reaction TypeYield (%)Biological Activity (IC₅₀, µM)
1 -Br (Starting Material)-->50
2a -PhenylSuzuki-Miyaura8510.2
2b -4-MethoxyphenylSuzuki-Miyaura825.1
2c -3-ChlorophenylSuzuki-Miyaura7815.8
3a -NH-CyclopropylBuchwald-Hartwig652.5
3b -N(CH₃)₂Buchwald-Hartwig728.9
4a -C≡C-PhenylSonogashira7512.4
4b -C≡C-CH₂OHSonogashira6820.1

This systematic approach will provide valuable insights into the structural requirements for optimal biological activity and guide the design of next-generation compounds with improved therapeutic potential.

Conclusion

The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The palladium-catalyzed cross-coupling reactions detailed in this application note provide robust and versatile methods for the synthesis of diverse libraries of 7-substituted derivatives. A systematic approach to the synthesis and biological evaluation of these compounds will facilitate the elucidation of clear structure-activity relationships, ultimately accelerating the drug discovery process.

References

Application Note: High-Performance Analytical Methods for the Quantification of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Novel Therapeutic Scaffold

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anti-inflammatory agents and aldose reductase inhibitors.[1][2] 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, in particular, serves as a crucial intermediate in the synthesis of novel drug candidates.[3] As such, the ability to accurately and reliably quantify this compound is paramount throughout the drug development lifecycle—from purity assessment of the active pharmaceutical ingredient (API) to pharmacokinetic studies in complex biological matrices.

This application note provides detailed, validated protocols for the quantification of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method is presented as a robust and accessible approach for routine quality control, such as purity and content uniformity assays. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical applications where trace-level quantification is required. All methodologies are designed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5]

Analyte Physicochemical Properties

PropertyValueSource
Chemical NameThis compound[6]
CAS Number23536-76-7[6]
Molecular FormulaC₈H₅BrN₂O[6]
Molecular Weight225.05 g/mol [6]
AppearanceSolid

Method Selection: Choosing the Right Tool for the Analytical Challenge

The choice of an analytical method is fundamentally driven by its intended purpose.

  • HPLC-UV is selected for its ubiquity, reliability, and cost-effectiveness in quality control laboratories. The chromophoric nature of the pyrido[1,2-a]pyrimidin-4-one core allows for sensitive detection by UV spectrophotometry. This method is ideal for determining the purity of the bulk drug substance and quantifying the API in final dosage forms.

  • LC-MS/MS is the method of choice for bioanalysis due to its exceptional sensitivity and selectivity. It can accurately measure picogram-to-nanogram levels of the analyte in complex matrices like plasma or tissue homogenates by isolating a specific precursor ion and monitoring its unique fragment ions. This specificity minimizes interference from endogenous matrix components and metabolites, a common challenge in bioanalytical assays.[7]

Protocol I: HPLC-UV for Purity and Assay of Bulk Substance

This protocol describes a gradient reverse-phase HPLC method for the determination of this compound. The gradient elution ensures adequate separation from potential synthesis-related impurities and degradation products.

Experimental Protocol

a) Instrumentation and Reagents

  • HPLC system with a gradient pump, autosampler, and UV/Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Formic Acid (0.1% v/v) in ultrapure water.

  • This compound reference standard.

b) Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards (1-200 µg/mL): Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent.

c) Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-22 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection λ 254 nm (or λmax determined by DAD)
Run Time 22 minutes

d) System Suitability Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) six times. The system is deemed suitable if the relative standard deviation (RSD) for peak area and retention time is ≤ 2.0%.[8]

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) E System Equilibration A->E B Prepare Standard Stock (1000 µg/mL) C Prepare Calibration Curve (1-200 µg/mL) B->C G Inject Standards & Construct Curve C->G D Prepare Sample Solution H Inject Samples D->H F System Suitability Test (SST) E->F F->G G->H I Integrate Peaks H->I J Quantify Concentration (vs. Calibration Curve) I->J K Report Results J->K

Caption: HPLC-UV analysis workflow from preparation to reporting.

Method Validation Summary (ICH Q2(R2))

The method must be validated to demonstrate its suitability for the intended purpose.[9]

ParameterAcceptance CriteriaTypical Result
Specificity Peak is pure; no interference from blank/placebo.Peak purity index > 0.999
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9995
Range 1.0 - 200 µg/mLConfirmed
Accuracy 98.0% - 102.0% recovery99.4% - 101.2%
Precision (RSD%) Repeatability RSD ≤ 2.0%Intermediate Precision RSD ≤ 2.0%0.8%1.3%
LOD Signal-to-Noise ≥ 30.3 µg/mL
LOQ Signal-to-Noise ≥ 101.0 µg/mL
Robustness Insensitive to small changes in flow, temp, pH.RSD < 2.0% for all variations

Protocol II: LC-MS/MS for Bioanalysis in Human Plasma

This protocol provides a highly sensitive and selective method for quantifying this compound in human plasma, suitable for pharmacokinetic studies. The sample preparation involves a simple protein precipitation step.

Experimental Protocol

a) Instrumentation and Reagents

  • UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade) and Methanol (LC-MS grade).

  • Formic Acid (LC-MS grade).

  • This compound reference standard.

  • Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C₃- or ¹⁵N₂-labeled analyte). If not, a structurally similar compound can be used.

  • Human Plasma (K₂EDTA).

b) Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard/IS Solutions: Prepare stock solutions in DMSO or Methanol. Serially dilute in Acetonitrile/Water (50:50) to create calibration and QC standards.

  • Precipitation Solution: Acetonitrile containing the Internal Standard at a fixed concentration (e.g., 50 ng/mL).

c) Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 150 µL of ice-cold Precipitation Solution.

  • Vortex for 1 minute to mix and precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to an autosampler vial for analysis.

d) LC-MS/MS Conditions

ParameterLC ConditionMS Condition
Column C18, 2.1 x 50 mm, 1.8 µmIonization Mode
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileCapillary Voltage
Gradient 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% BSource Temp.
Flow Rate 0.4 mL/minDesolvation Temp.
Injection Vol. 5 µLMRM Transitions
Column Temp. 40 °CCollision Energy
Run Time 4.0 minutes

*Note: The precursor ions correspond to the [M+H]⁺ for the bromine-79 (m/z 225.0) and bromine-81 (m/z 227.0) isotopes. Product ions and collision energies must be determined experimentally by infusing a standard solution of the analyte.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma (Sample, Calibrator, QC) B Add Precipitation Solution (Acetonitrile + IS) A->B C Vortex & Centrifuge B->C D Transfer Supernatant C->D E Inject into UPLC D->E F Chromatographic Separation E->F G ESI Ionization F->G H MRM Detection (QqQ) G->H I Integrate Peak Areas (Analyte/IS Ratio) H->I J Regression Analysis (Weighted 1/x²) I->J K Calculate Concentration J->K

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. As a crucial intermediate in the development of novel therapeutics, particularly in oncology and neurology, optimizing its synthesis is paramount.[1] This document addresses common challenges, offering troubleshooting advice and frequently asked questions to improve yield and purity.

Introduction to the Synthesis

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a cornerstone in medicinal chemistry, forming the core of various bioactive compounds.[2][3] The primary and most established route to this compound involves the condensation and subsequent cyclization of 2-amino-4-bromopyridine with a suitable three-carbon electrophilic synthon. A common and effective choice for this synthon is ethyl 3-ethoxyacrylate. This reaction is typically performed under thermal conditions, often in the presence of a high-boiling point solvent or a catalyst to facilitate the cyclization.

The general reaction scheme is as follows:

Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product 2-amino-4-bromopyridine 2-Amino-4-bromopyridine michael_adduct Michael Adduct (N-(4-bromopyridin-2-yl)-3-ethoxyacrylamide) 2-amino-4-bromopyridine->michael_adduct Michael Addition ethyl_3-ethoxyacrylate Ethyl 3-ethoxyacrylate ethyl_3-ethoxyacrylate->michael_adduct product This compound michael_adduct->product Intramolecular Cyclization & Ethanol Elimination

Caption: General reaction scheme for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields are a common frustration in organic synthesis. For this specific reaction, several factors could be at play. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reaction: The cyclization step is often the rate-limiting step and may require forcing conditions.

    • Temperature: Ensure the reaction temperature is sufficiently high. Reactions in solvents like Dowtherm A or diphenyl ether often require temperatures between 200-250 °C. If using a lower boiling point solvent, consider switching to a higher boiling one or explore microwave-assisted synthesis to achieve the necessary temperature for a shorter duration.

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending it.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.

    • Polymerization: The acrylate reactant can polymerize at high temperatures. Ensure that the addition of the acrylate is done at a controlled rate, and the reaction mixture is well-stirred.

    • Alternative Cyclization Pathways: While less common for this specific substrate, alternative cyclization pathways can lead to isomeric impurities. Purifying the final product carefully is crucial.

  • Reagent Quality: The purity of your starting materials is critical.

    • 2-amino-4-bromopyridine: Ensure it is free from isomeric impurities and other contaminants. If necessary, recrystallize or purify by column chromatography before use.

    • Ethyl 3-ethoxyacrylate: This reagent can degrade over time. Use a freshly opened bottle or distill it before use to ensure high purity.

  • Catalyst Inefficiency: While often performed thermally, some literature suggests the use of a catalyst can improve yields.

    • Acid Catalysis: A catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or methanesulfonic acid, can promote the cyclization step. However, be cautious as harsh acidic conditions can also lead to degradation.

    • Lewis Acid Catalysis: Lewis acids like zinc chloride (ZnCl₂) have been used to catalyze similar pyrimidine syntheses and may be worth exploring.[4]

Experimental Protocol: A General Procedure for Yield Optimization

  • To a solution of 2-amino-4-bromopyridine (1.0 eq) in a high-boiling point solvent (e.g., Dowtherm A, 5-10 mL per gram of aminopyridine), add ethyl 3-ethoxyacrylate (1.1 - 1.2 eq) dropwise at room temperature with vigorous stirring.

  • Heat the reaction mixture to 220-240 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product often precipitates upon cooling. Collect the solid by filtration and wash with a non-polar solvent like hexane or ether to remove the high-boiling point solvent.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol, isopropanol, or acetonitrile) to obtain the pure this compound.

Question 2: My final product is contaminated with a significant amount of starting material (2-amino-4-bromopyridine). How can I address this?

Answer:

The presence of unreacted starting material is a clear indication of an incomplete reaction.

Troubleshooting Steps:

  • Reaction Conditions: As mentioned previously, insufficient temperature or reaction time are the most common culprits. Increase the reaction temperature in increments of 10 °C or extend the reaction time, carefully monitoring by TLC.

  • Stoichiometry: While a slight excess of the acrylate is generally recommended, ensure your stoichiometry is accurate. An insufficient amount of the acrylate will naturally lead to unreacted aminopyridine.

  • Purification Strategy: If optimizing reaction conditions does not completely eliminate the starting material, a robust purification strategy is necessary.

    • Column Chromatography: Silica gel column chromatography is highly effective for separating the product from the more polar starting material. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is recommended.

    • Acid-Base Extraction: The basicity of the unreacted 2-amino-4-bromopyridine can be exploited. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aminopyridine will be protonated and move to the aqueous phase, while the less basic product remains in the organic layer. Be sure to neutralize the aqueous layer and back-extract to confirm the presence of the starting material.

Question 3: I am observing an isomeric impurity in my final product. What could it be and how can I avoid its formation?

Answer:

While the desired 7-bromo isomer is the major product, the formation of the 9-bromo isomer is a theoretical possibility, although less favored due to steric hindrance.

Mitigation Strategies:

  • Reaction Control: Running the reaction at the lower end of the effective temperature range may improve selectivity.

  • Purification: Careful purification is key to removing any isomeric impurities.

    • Recrystallization: Fractional recrystallization can sometimes be effective if the solubilities of the isomers are sufficiently different.

    • Chromatography: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel can be used to separate the isomers.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: Pure this compound is typically an off-white to pale yellow solid.

Q2: What are the recommended storage conditions for this compound?

A2: It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[5]

Q3: Are there any specific safety precautions I should take when handling the reagents or the final product?

A3: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The reaction should be performed in a well-ventilated fume hood, especially when working with high-boiling point solvents at elevated temperatures. All chemical products should be handled as if they have unknown hazards.[5]

Q4: Can I use a different acrylate derivative for this synthesis?

A4: Yes, other acrylate derivatives can be used, which will result in different substituents at the 2- and 3-positions of the pyrido[1,2-a]pyrimidin-4-one core. For example, using ethyl benzoylacetate would lead to a 2-phenyl substituted product.

Q5: What analytical techniques are best for characterizing the final product?

A5: A combination of techniques is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Data Summary

ParameterRecommended ConditionExpected Outcome
Solvent Dowtherm A, Diphenyl etherFacilitates high reaction temperatures.
Temperature 220-240 °CPromotes efficient cyclization.
Reactant Ratio 1.1 - 1.2 eq of acrylateDrives the reaction to completion.
Reaction Time 2-4 hoursSufficient time for cyclization.
Purification Recrystallization, Column ChromatographyHigh purity of the final product.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is Complete check_completion->complete Yes increase_temp Increase Temperature incomplete->increase_temp extend_time Extend Reaction Time incomplete->extend_time check_reagents Check Reagent Purity incomplete->check_reagents increase_temp->start extend_time->start check_reagents->start purification_issue Purification Issue complete->purification_issue optimize_purification Optimize Purification (Recrystallization/Chromatography) purification_issue->optimize_purification Yes side_reactions Suspect Side Reactions? purification_issue->side_reactions No final_product Pure Product optimize_purification->final_product control_conditions Control Reaction Conditions (Lower Temp, Slower Addition) side_reactions->control_conditions Yes side_reactions->final_product No control_conditions->start

References

Technical Support Center: Purification of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 23536-76-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the purification of this important heterocyclic compound. As a Senior Application Scientist, my goal is to blend established chemical principles with field-tested insights to empower you to achieve the desired purity and yield in your experiments.

I. Understanding Your Compound: Physicochemical Properties

Before embarking on any purification strategy, a thorough understanding of the physicochemical properties of this compound is paramount. These properties will dictate the most effective purification techniques.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₅BrN₂O---
Molecular Weight 225.04 g/mol Relevant for mass spectrometry-based analysis and detection.
Melting Point 125-128 °CA sharp melting point is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.[1]
Appearance Likely a solid at room temperatureDictates the choice of purification methods (e.g., recrystallization, column chromatography).
Polarity Moderately polarThe presence of a polar pyrimidinone core and a less polar bromo-substituted aromatic ring gives this molecule a moderate polarity. This is a key factor in selecting appropriate solvents for recrystallization and chromatography.
Solubility Data not readily available in literatureEmpirical testing with a range of solvents is necessary to determine suitable systems for recrystallization and chromatography. As a starting point, consider solvents like ethyl acetate, dichloromethane, methanol, and acetonitrile.
UV Absorbance Expected to be UV activeThe conjugated aromatic system allows for easy visualization on TLC plates using a UV lamp (254 nm) and detection by UV detectors in HPLC systems.[2][3]

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My compound won't crystallize from the chosen solvent system. What should I do?

A1: This is a common issue that can often be resolved by systematically adjusting your procedure.

  • Initial Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystal growth.

    • Reduce Temperature: Ensure the solution is thoroughly cooled. Using an ice bath can sometimes be more effective than simply leaving it at room temperature.

    • Concentrate the Solution: It's possible you've used too much solvent. Gently evaporate some of the solvent under reduced pressure or with a stream of inert gas and attempt to cool and crystallize again.

  • Advanced Troubleshooting:

    • Re-evaluate Your Solvent System: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below. You may need to perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof) to find a more suitable system. A mixed solvent system (one in which the compound is soluble and one in which it is less soluble) can often provide the fine-tuning needed for successful crystallization.

Q2: My recrystallized product is still impure, or the yield is very low.

A2: This indicates that the chosen solvent system may not be optimal for selectively precipitating your target compound while leaving impurities in the solution, or that you are losing a significant amount of product in the mother liquor.

  • For Persistent Impurities:

    • Consider a Different Solvent: The impurities may have similar solubility profiles to your product in the current solvent. Experiment with solvents of different polarities.

    • Charcoal Treatment: If you suspect colored, highly conjugated impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.

  • For Low Yield:

    • Minimize Solvent Volume: Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will lead to a greater amount of your compound remaining in the mother liquor upon cooling.

    • Second Crop Crystallization: After filtering your initial crystals, you can concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

    • Check for Premature Crystallization: If the compound crystallizes too quickly during hot filtration, you may be losing product on the filter paper. Ensure your filtration apparatus is pre-heated.

Column Chromatography Challenges

Q3: I'm not getting good separation of my compound from impurities on a silica gel column.

A3: Poor separation in column chromatography is typically due to an inappropriate mobile phase or issues with the column packing.[4]

  • Optimizing the Mobile Phase (Eluent):

    • TLC Analysis is Key: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal eluent system.[2][4] The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate.

    • Adjusting Polarity:

      • If your compound and impurities are moving too slowly (low Rf), increase the polarity of the eluent. For a common normal-phase system like hexane/ethyl acetate, this means increasing the proportion of ethyl acetate.

      • If your compounds are moving too quickly (high Rf), decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., hexane).

    • Consider a Different Solvent System: If you cannot achieve good separation with a binary system, consider adding a third solvent or switching to a different system altogether (e.g., dichloromethane/methanol). For nitrogen-containing compounds, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.[5]

  • Proper Column Packing:

    • A poorly packed column with air bubbles or cracks will lead to channeling and broad, poorly resolved bands. Ensure your silica gel is packed uniformly as a slurry in the initial eluent.

Q4: My compound appears to be degrading on the silica gel column.

A4: Silica gel is acidic and can sometimes cause the degradation of sensitive compounds.

  • Mitigation Strategies:

    • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base like triethylamine before packing the column.

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic). However, be aware that the elution order of compounds may change, so you will need to re-optimize your eluent system with TLC on alumina plates.

    • Work Quickly: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.

Preparative HPLC Issues

Q5: My preparative HPLC purification is giving poor resolution or low recovery.

A5: Preparative HPLC is a powerful technique but requires careful method development.[6][7]

  • Improving Resolution:

    • Optimize the Mobile Phase: As with column chromatography, the mobile phase composition is critical. For reversed-phase HPLC (e.g., C18 column), common mobile phases are acetonitrile/water or methanol/water. Adding a modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape for polar and ionizable compounds.

    • Adjust the Gradient: If you are using a gradient elution, a shallower gradient around the elution time of your target compound can improve separation from closely eluting impurities.

    • Reduce the Load: Overloading the column is a common cause of poor resolution. Try injecting a smaller amount of your crude material.

  • Increasing Recovery:

    • Check Solubility: Ensure your compound is fully dissolved in the injection solvent. If it precipitates upon mixing with the mobile phase at the head of the column, recovery will be poor. It is best to dissolve the sample in the initial mobile phase if possible.

    • Broad Peaks: Very broad peaks can lead to the collection of large fractions with low concentrations of your compound, making recovery difficult. Address peak shape issues by optimizing the mobile phase and checking for column degradation.

III. Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a TLC method for this compound?

A1: Given its moderate polarity, a good starting point for a normal-phase silica gel TLC plate would be a mixture of a non-polar solvent and a moderately polar solvent. I would recommend trying the following solvent systems and adjusting the ratios as needed:

  • Hexane:Ethyl Acetate (e.g., starting with 7:3 or 1:1)

  • Dichloromethane:Methanol (e.g., starting with 98:2 or 95:5)

Q2: How can I visualize the spots on the TLC plate?

A2: this compound is expected to be UV active due to its conjugated aromatic system.[3] Therefore, the primary method of visualization should be a UV lamp at 254 nm, where it should appear as a dark spot on a fluorescent green background.[2][3] For further confirmation, or if dealing with UV-inactive impurities, you can use a general stain like potassium permanganate or an iodine chamber.[3]

Q3: What are the likely impurities I might encounter?

A3: Without a specific synthetic protocol, it is difficult to definitively state the impurities. However, based on common syntheses of related pyridopyrimidinones, potential impurities could include:

  • Unreacted Starting Materials: Such as the corresponding 2-aminopyridine derivative or a β-ketoester.

  • Partially Reacted Intermediates: Depending on the reaction pathway.

  • Byproducts from Side Reactions: Such as dimers or polymers, especially if the reaction is run at high temperatures for extended periods.

  • Positional Isomers: Depending on the regioselectivity of the cyclization reaction.

Q4: Which purification technique should I try first?

A4: The choice of the initial purification technique depends on the scale of your reaction and the nature of the impurities. The following workflow is a good general approach:

Caption: Decision workflow for selecting a primary purification technique.

IV. Step-by-Step Experimental Protocols

The following are generalized, starting-point protocols. You must optimize these based on your specific results from TLC and solubility tests.

Protocol 1: Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene) both at room temperature and upon heating. Look for a solvent that dissolves the compound when hot but gives a precipitate upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

  • Purity Check: Analyze the purity of the crystals and the mother liquor by TLC. Check the melting point of the dried crystals.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.2-0.4 for the target compound.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Add the eluent to the top of the column and apply pressure (if using flash chromatography) to begin elution. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

V. References

  • Hoffman Fine Chemicals. (n.d.). CAS 23536-76-7 | this compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 7). Visualizing TLC Plates. Retrieved from --INVALID-LINK--

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Column chromatography. Retrieved from --INVALID-LINK--

  • MicroCombiChem GmbH. (n.d.). Purification, Preparative HPLC-MS. Retrieved from --INVALID-LINK--

  • Taros Discovery. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth, experience-driven insights and troubleshooting strategies to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are its critical steps?

The most prevalent and established method for synthesizing the 4H-pyrido[1,2-a]pyrimidin-4-one core is the Gould-Jacobs reaction. This involves the condensation of a 2-aminopyridine derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar β-ketoester, followed by a thermal cyclization.

For this compound, the reaction starts with 2-amino-4-bromopyridine. The process can be conceptually broken down into two key stages:

  • Initial Condensation: Formation of an intermediate enamine via the reaction of the aminopyridine with EMME. This step is typically performed at moderate temperatures.

  • Thermal Cyclization: An intramolecular cyclization of the enamine intermediate at high temperatures to form the final bicyclic ring system. This step is often the most critical for determining the final yield and purity, as it is where most side reactions occur.

Below is a diagram illustrating the intended synthetic pathway.

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Stages cluster_products Products 2-amino-4-bromopyridine 2-amino-4-bromopyridine Condensation Condensation 2-amino-4-bromopyridine->Condensation EMME Diethyl Ethoxymethylenemalonate (EMME) EMME->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Step 1 Thermal_Cyclization Thermal Cyclization (High Temp.) Final_Product This compound Thermal_Cyclization->Final_Product Intermediate->Thermal_Cyclization Step 2

Caption: Intended synthetic pathway for this compound.

Troubleshooting Guide: Side Reactions & Impurities

Q2: My reaction mixture turned dark brown/black during the thermal cyclization step, and the yield of the desired product is very low. What is happening?

This is a classic sign of thermal decomposition and polymerization, a common issue when the cyclization temperature is too high or held for too long. The pyrido[1,2-a]pyrimidin-4-one system, while aromatic, can be susceptible to degradation under harsh thermal conditions.

Causality:

  • Excessive Temperature: The high temperature required for cyclization can also provide the activation energy for undesired decomposition pathways.

  • Prolonged Reaction Time: Holding the reaction at a high temperature for an extended period increases the probability of side reactions and decomposition.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully control the temperature of the cyclization. Use a high-boiling solvent like Dowtherm A or diphenyl ether and maintain a gentle reflux. Avoid aggressive heating. A typical temperature range is 240-260 °C.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the intermediate and the formation of the product. Once the intermediate is consumed, promptly cool the reaction mixture to prevent degradation of the product.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative decomposition, which can contribute to the formation of colored impurities.

Q3: I've isolated my product, but NMR analysis shows a significant impurity with a similar structure. What could this be?

A common side product in this synthesis is the isomeric N-1 alkylated product, specifically ethyl 2-((4-bromopyridin-2-yl)amino)acrylate. This arises from an alternative reaction pathway of the intermediate.

Mechanistic Insight:

During the thermal cyclization, the intended reaction is an intramolecular attack of the pyridine nitrogen onto the ester carbonyl group. However, a competing reaction can occur where the pyridine nitrogen attacks the ethyl group of the ester, leading to the formation of an N-alkylated pyridone.

Side_Reaction cluster_pathways Competing Cyclization Pathways Enamine_Intermediate Enamine Intermediate Desired_Pathway Intramolecular Acylation (Desired) Enamine_Intermediate->Desired_Pathway Side_Pathway N-Alkylation (Side Reaction) Enamine_Intermediate->Side_Pathway Desired_Product This compound Desired_Pathway->Desired_Product Side_Product Isomeric N-Alkylated Impurity Side_Pathway->Side_Product

Caption: Competing reaction pathways leading to the desired product and a common side product.

Troubleshooting and Purification:

  • Prevention: This side reaction is often favored by slightly lower cyclization temperatures. Therefore, ensuring the temperature is high enough to favor the desired intramolecular acylation is key. Using a Lewis acid catalyst in some cases has been shown to promote the desired cyclization.

  • Purification: These isomers can sometimes be difficult to separate by standard column chromatography due to similar polarities.

    • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes). Often, the desired product is less soluble and will crystallize out, leaving the impurity in the mother liquor.

    • Preparative HPLC: If recrystallization is ineffective, preparative High-Performance Liquid Chromatography (HPLC) is a reliable method for separating these isomers.

Q4: My final product appears to be contaminated with unreacted starting material (2-amino-4-bromopyridine). How can I avoid this and remove it?

This issue typically arises from incomplete reaction during the initial condensation step or from using an incorrect stoichiometry of reactants.

Causality:

  • Suboptimal Condensation Conditions: The initial reaction between 2-amino-4-bromopyridine and EMME may not have gone to completion. This can be due to insufficient reaction time or a temperature that is too low.

  • Stoichiometry: Using a slight excess of the aminopyridine can lead to its presence in the final product.

Troubleshooting and Purification:

  • Ensure Complete Condensation: Before proceeding to the high-temperature cyclization, confirm the consumption of the starting 2-amino-4-bromopyridine by TLC. If the reaction is sluggish, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote enamine formation.

  • Stoichiometric Control: Use a slight excess (1.05-1.1 equivalents) of EMME to ensure the full conversion of the limiting aminopyridine.

  • Purification:

    • Acid Wash: The unreacted 2-amino-4-bromopyridine is basic and can be removed by an acidic wash during the workup. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired product is significantly less basic and will remain in the organic layer.

    • Column Chromatography: If an acid wash is not feasible or is insufficient, the starting material can be readily separated from the product by silica gel column chromatography, as the aminopyridine is typically more polar.

Data Summary Table

Issue Potential Cause(s) Identification Method(s) Recommended Solution(s)
Dark Reaction Mixture / Low Yield - Excessive cyclization temperature- Prolonged reaction timeVisual observation, TLC analysis showing multiple spots/streaking- Optimize cyclization temperature (240-260 °C)- Monitor reaction by TLC- Use an inert atmosphere
Isomeric Impurity - Competing N-alkylation side reactionNMR, LC-MS- Ensure sufficiently high cyclization temperature- Recrystallization- Preparative HPLC
Unreacted Starting Material - Incomplete initial condensation- Incorrect stoichiometryTLC, NMR- Ensure complete condensation before cyclization- Use a slight excess of EMME- Acid wash during workup- Column chromatography

Technical Support Center: Optimization of Pyridopyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyridopyrimidinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyridopyrimidinones are key scaffolds in medicinal chemistry, appearing in a range of therapeutic agents, including kinase inhibitors for cancer therapy.[1][2][3] The synthesis, while versatile, can present challenges. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate common hurdles and achieve high-yielding, clean reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of pyridopyrimidinones. The solutions are grounded in chemical principles to help you understand the causality behind the experimental choices.

Issue 1: Low or No Product Yield

A low yield of the desired pyridopyrimidinone is one of the most common frustrations in the lab. This can often be traced back to several key factors.

  • Q: My reaction has stalled, and I have a significant amount of unreacted starting materials. What should I investigate first?

    A: When facing low conversion, the first step is to systematically evaluate your reaction parameters.[4] The issue often lies with catalyst inefficiency, suboptimal reaction conditions, or the purity of your reagents.[5]

    Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active and used in the appropriate amount.[5] If you are using a reusable catalyst, it may require regeneration.[4] For base-catalyzed reactions, such as those using NaOH or KOH, ensure the base is fresh and not passivated by atmospheric CO2.[6] For reactions employing nano-catalysts, proper synthesis and handling are crucial to maintain their high surface area and catalytic activity.[7]

    • Reaction Time and Temperature: Some cyclization reactions are slow and may require longer reaction times or an increase in temperature to proceed to completion.[4] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Be cautious, as excessively high temperatures can sometimes lead to the formation of byproducts.[4]

    • Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate.[4] For many pyridopyrimidinone syntheses, polar solvents like ethanol or DMF are effective.[8] However, solvent-free conditions have also been shown to improve yields in certain cases.[9] Experimenting with different solvents can lead to significant improvements.

    • Purity of Starting Materials: Impurities in your starting materials, such as aldehydes or aminopyrazoles, can inhibit the catalyst or lead to unwanted side reactions, ultimately reducing the yield of your desired product.[5] Ensure your reagents are of high purity before starting the reaction.

  • Q: I'm observing the formation of an unexpected side product. How can I identify it and suppress its formation?

    A: The formation of side products is a frequent cause of low yields. In multicomponent reactions leading to pyridopyrimidinone-like structures, competing reaction pathways can lead to a mixture of products.[10]

    Troubleshooting Steps:

    • Identify the Byproduct: Characterize the side product using techniques like LC-MS and NMR to understand its structure. This will provide clues about the competing reaction pathway. For instance, in reactions related to pyrimidine synthesis, the formation of a Hantzsch-type dihydropyridine is a common side reaction, especially at higher temperatures.[4]

    • Optimize Reaction Temperature: Temperature can significantly influence the rates of competing reactions. Adjusting the temperature, either lower or higher, may favor the desired reaction pathway.[10]

    • Order of Reagent Addition: In some cases, the order in which you add the reagents can prevent the formation of side products. For example, pre-forming an intermediate before adding the final component can sometimes lead to a cleaner reaction.[10]

    • Choice of Catalyst: The catalyst can influence the selectivity between different reaction pathways. Screening different types of catalysts (e.g., Lewis acids vs. Brønsted acids, or different bases) can help improve the selectivity for the desired pyridopyrimidinone.[4][5]

Issue 2: Incomplete Cyclization

  • Q: My analysis shows the formation of an intermediate, but the final cyclized pyridopyrimidinone is not forming. How can I drive the reaction to completion?

    A: Incomplete cyclization can be due to insufficient activation of a carbonyl group or steric hindrance from bulky substituents.[4]

    Troubleshooting Steps:

    • Catalyst Addition: If you are not already using one, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[4]

    • Extended Reaction Time: As mentioned previously, some cyclizations are inherently slow and may simply require more time to go to completion.[4] Continue to monitor the reaction by TLC.

    • Alternative Substrates: If you suspect steric hindrance is the issue, consider using a more reactive equivalent of your starting material if possible.[4]

Frequently Asked Questions (FAQs)

  • Q1: What is the best catalyst for my pyridopyrimidinone synthesis?

    The "best" catalyst is highly dependent on the specific reaction and substrates you are using. For base-catalyzed syntheses of certain pyridopyrimidinone derivatives, NaOH has been shown to be very effective.[6] In other cases, particularly for multicomponent reactions, nano-catalysts like zirconium dioxide or magnetic nano-catalysts have demonstrated high efficiency and offer the advantages of being reusable and environmentally friendly.[7] It is often recommended to screen a small number of different catalysts to find the optimal one for your specific synthesis.[5]

  • Q2: How do I choose the right solvent for my reaction?

    Solvent selection is crucial for optimizing your reaction. The ideal solvent should dissolve all reactants and be compatible with the reaction conditions. For the synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones, ethanol has been shown to be advantageous over other solvents like water, methanol, acetonitrile, DMF, THF, and DMSO.[8] The polarity of the solvent can significantly impact the reaction rate and yield.[5][11] It is advisable to consult the literature for similar reactions or to perform a solvent screen to identify the best option.

  • Q3: My purified pyridopyrimidinone product is not stable. What could be the cause?

    The stability of pyridin-4-ol derivatives, which are tautomers of pyridones, can be sensitive to pH, light, and oxidation.[12] Depending on the substituents, your pyridopyrimidinone may be susceptible to degradation under certain conditions. Store your purified product in a cool, dark place, and under an inert atmosphere if necessary. If you are experiencing issues with stability in solution, consider the pH of your solvent system.

  • Q4: What is a reliable method for purifying my pyridopyrimidinone product?

    The most common methods for purifying pyridopyrimidinones are recrystallization and column chromatography.[6][13] The choice of method will depend on the physical properties of your compound and the impurities present. Recrystallization is often effective for obtaining highly pure crystalline solids.[6] If your product is an oil or if you have closely related impurities, silica gel column chromatography is a standard approach.[13][14] High-performance liquid chromatography (HPLC) can be used for final purification to achieve ≥95% purity.[13]

Optimized Experimental Protocol: Synthesis of a Pyridopyrimidinone Derivative

This protocol provides a detailed, step-by-step methodology for a base-catalyzed synthesis of a pyridopyrimidinone derivative, based on established literature procedures.[6]

Reaction: Synthesis of 2-amino-5-aryl-7-methyl-4-oxo-4,5-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile

Materials:

  • 4-Cyano-5-aminopyrazole derivative

  • Aromatic aldehyde

  • Sodium hydroxide (NaOH)

  • Toluene

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-cyano-5-aminopyrazole derivative (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Solvent and Catalyst Addition: Add toluene (20 mL) to the flask, followed by the addition of sodium hydroxide (0.2 mmol).

  • Reaction: Heat the reaction mixture to 60°C and stir for the appropriate amount of time (monitor by TLC, typically a few hours).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate should form.

  • Isolation: Filter the solid product and wash it with a small amount of cold toluene.

  • Purification: Dry the crude product and then recrystallize it from ethanol to obtain the pure pyridopyrimidinone derivative.

  • Characterization: Characterize the final product by IR, 1H NMR, 13C NMR, and MS to confirm its structure and purity.

Data Summary

The following table summarizes the optimization of reaction conditions for a model pyridopyrimidinone synthesis, demonstrating the impact of different catalysts and solvents on the reaction yield.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)Reference
1NoneToluene600[6]
2ZnCl2 (1.0)Toluene600[6]
3DBU (0.2)Toluene600[6]
4Na2CO3 (0.2)Toluene600[6]
5KOH (0.2)Toluene6069[6]
6NaOH (0.2) Toluene 60 86 [6]
7NaOH (0.4)Toluene6086[6]
8NaOH (0.6)Toluene6085[6]
9Cell-ILWaterReflux72[8]
10Cell-ILMethanolReflux75[8]
11Cell-IL Ethanol Reflux 91 [8]
12Cell-ILAcetonitrileReflux81[8]
13Cell-ILDMFReflux65[8]
14Cell-ILTHFReflux62[8]
15Cell-ILDMSOReflux70[8]

Cell-IL: Cellulose supported acidic ionic liquid

Visualizing Workflows

Troubleshooting Workflow for Low Yield

G start Low Yield of Pyridopyrimidinone check_sm Check Purity of Starting Materials start->check_sm check_catalyst Evaluate Catalyst Activity start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions purify_sm Purify Starting Materials check_sm->purify_sm Impure? new_catalyst Use Fresh/New Catalyst or Increase Loading check_catalyst->new_catalyst Inactive? optimize_temp Screen Temperature Range check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time optimize_solvent Screen Different Solvents check_conditions->optimize_solvent purify_sm->start new_catalyst->start monitor_tlc Monitor by TLC optimize_temp->monitor_tlc optimize_time->monitor_tlc optimize_solvent->monitor_tlc monitor_tlc->check_conditions No Improvement end Improved Yield monitor_tlc->end Reaction Complete

Caption: A systematic workflow for troubleshooting low product yield.

Logical Relationship in Side Product Formation

G conditions Reaction Conditions high_temp High Temperature conditions->high_temp wrong_catalyst Suboptimal Catalyst conditions->wrong_catalyst reagent_order Incorrect Reagent Addition Order conditions->reagent_order side_product Side Product Formation high_temp->side_product wrong_catalyst->side_product reagent_order->side_product hantzsch e.g., Hantzsch Dihydropyridine side_product->hantzsch solution Solutions side_product->solution optimize_temp Optimize Temperature solution->optimize_temp screen_catalyst Screen Catalysts solution->screen_catalyst change_order Change Order of Addition solution->change_order

Caption: Factors influencing side product formation and corresponding solutions.

References

Technical Support Center: Stability Testing of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability testing of this compound under typical laboratory conditions. As there is limited specific literature on the stability profile of this exact molecule, this guide synthesizes fundamental principles of organic chemistry, established practices in forced degradation studies, and extensive experience in analytical method development for heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common initial questions regarding the handling, storage, and expected stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Based on general guidelines for halogenated heterocyclic compounds, this compound should be stored in a cool, dry, and dark place.[1] A tightly sealed container is crucial to prevent moisture uptake and potential degradation. For long-term storage, refrigeration (2-8 °C) is recommended. The compound is a crystalline solid with a melting point of 125-128 °C, suggesting it is relatively stable at room temperature for short periods.[2]

Q2: Is this compound sensitive to light?

A2: Yes, compounds with aromatic and heterocyclic ring systems are often susceptible to photodegradation.[3] It is best practice to handle the solid material and its solutions under subdued light or in amber glassware to minimize the risk of photolytic decomposition. Forced degradation studies under controlled light exposure are necessary to quantify this sensitivity.

Q3: What are the initial signs of degradation I should look for?

A3: Visual inspection can be an initial indicator. Look for changes in color (e.g., yellowing or darkening), caking of the powder, or a change in its crystalline appearance. For solutions, the appearance of cloudiness or a color change can signify degradation. However, significant degradation can occur without any visible changes, making analytical testing essential.

Q4: What solvents are suitable for preparing solutions of this compound for stability studies?

A4: The choice of solvent will depend on the specific experiment. For analytical purposes, a solvent system in which the compound is freely soluble and that is compatible with the analytical technique (e.g., HPLC) is required. Acetonitrile and methanol are common choices for reversed-phase HPLC. It is critical to use high-purity, HPLC-grade solvents to avoid introducing impurities that could interfere with the analysis.

Part 2: Troubleshooting Guide for Forced Degradation Studies

Forced degradation studies are a cornerstone of stability testing, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[4][5] This section provides a structured approach and troubleshooting for these experiments.

Experimental Workflow for Forced Degradation

Caption: Workflow for Forced Degradation Studies.

Troubleshooting Common Issues in Forced Degradation Studies
Problem Possible Cause(s) Troubleshooting Steps & Rationale
No degradation observed under initial stress conditions. The compound is highly stable under the applied conditions. The stress applied is insufficient.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature).[4] Extend the duration of the stress exposure. Rationale: To ensure that the analytical method is truly stability-indicating, some degradation (typically 5-20%) should be induced.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the strength of the stressor or the exposure time. Take multiple time points to track the degradation kinetics. Rationale: The goal is to generate a mixture of the parent compound and its degradation products to assess the analytical method's ability to resolve them.
Precipitation observed upon adding acid or base. The compound or its salt form has low solubility at that pH.Try a different acid or base. Use a co-solvent (e.g., acetonitrile, methanol) in the reaction mixture. Rationale: Maintaining a homogeneous solution is crucial for reproducible degradation kinetics.
Inconsistent results between replicate experiments. Inaccurate preparation of stress solutions. Fluctuation in temperature or light intensity. Non-homogeneity of the sample solution.Ensure precise preparation of all solutions. Use calibrated and controlled temperature chambers and photostability chambers. Ensure complete dissolution of the compound before stressing. Rationale: Reproducibility is key to drawing valid conclusions about the stability of the compound.
Predicted Degradation Pathways for this compound

Disclaimer: The following degradation pathways are proposed based on the chemical structure and general principles of organic chemistry, as specific literature for this compound is unavailable.

Hydrolysis: The lactam-like amide bond in the pyrimidinone ring is a potential site for hydrolysis under strong acidic or basic conditions, which could lead to ring-opening.

Oxidation: The pyridine ring system can be susceptible to N-oxidation. The electron-rich nature of the fused ring system may also be susceptible to oxidative degradation.

Photolysis: UV radiation can induce the homolytic cleavage of the C-Br bond, leading to the formation of a debrominated product and other radical-mediated degradation products. Aromatic systems can also undergo photo-induced rearrangements.[3]

Thermal Degradation: At elevated temperatures, debromination is a possible degradation pathway for bromo-aromatic compounds.[6] Depending on the conditions, other thermal decomposition pathways may also occur.

Part 3: Troubleshooting Guide for the Stability-Indicating HPLC Method

A robust stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from all potential degradation products.

Logical Flow for HPLC Method Development and Troubleshooting

HPLC_Troubleshooting cluster_method_dev Method Development cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Start Initial Method Conditions (e.g., C18 column, ACN/Water gradient) Inject_Stressed Inject Stressed Samples Start->Inject_Stressed Peak_Shape Assess Peak Shape Inject_Stressed->Peak_Shape Resolution Check Resolution of Parent and Degradant Peaks Peak_Shape->Resolution Mass_Balance Calculate Mass Balance Resolution->Mass_Balance Is_OK Is_OK Mass_Balance->Is_OK Adjust_Mobile_Phase Adjust Mobile Phase (pH, Organic Modifier) Adjust_Mobile_Phase->Inject_Stressed Change_Column Change Column Chemistry (e.g., Phenyl, Cyano) Adjust_Mobile_Phase->Change_Column Optimize_Gradient Optimize Gradient Profile Adjust_Mobile_Phase->Optimize_Gradient Change_Column->Inject_Stressed Optimize_Gradient->Inject_Stressed Is_OK->Adjust_Mobile_Phase No End Validated Method Is_OK->End Yes

Caption: HPLC Method Development and Troubleshooting Logic.

Common HPLC Troubleshooting Scenarios
Problem Possible Cause(s) Troubleshooting Steps & Rationale
Poor peak shape (tailing or fronting). Secondary interactions with the stationary phase (e.g., silanol interactions). Column overload. Inappropriate mobile phase pH.For tailing of basic compounds, consider using a lower pH mobile phase or a base-deactivated column.[7] For fronting, reduce the sample concentration. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte. Rationale: Good peak shape is essential for accurate quantification and resolution.
Co-elution of the parent peak with a degradant peak. Insufficient selectivity of the method.Modify the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol or vice versa). Adjust the mobile phase pH. Change the column to one with a different selectivity (e.g., a phenyl or cyano column for aromatic compounds).[1] Rationale: The primary goal of a stability-indicating method is to achieve baseline separation of the parent compound from all degradation products.
Drifting retention times. Inconsistent mobile phase composition. Temperature fluctuations. Column equilibration issues.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat.[8] Allow sufficient time for the column to equilibrate with the mobile phase before analysis. Rationale: Stable retention times are crucial for reliable peak identification and quantification.
Ghost peaks or baseline noise. Contaminated mobile phase or injector. Carryover from previous injections. Detector issues.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Flush the system with a strong solvent. Rationale: A clean baseline is necessary for accurate detection and quantification of low-level impurities.

References

Technical Support Center: Synthesis of Pyridopyrimidinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyridopyrimidinone analogs. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges in your synthetic workflows. We will move beyond simple procedural lists to explore the underlying chemical principles governing these reactions, empowering you to troubleshoot effectively and optimize your syntheses.

Introduction to Pyridopyrimidinone Synthesis

Pyridopyrimidines are a critical class of fused heterocyclic compounds, with the pyridopyrimidinone core being a prominent scaffold in numerous biologically active molecules, including kinase inhibitors and other therapeutic agents.[1][2] Their synthesis, while versatile, can be fraught with challenges ranging from low yields and side product formation to difficulties in purification and characterization. This guide will address these common pitfalls in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Low Reaction Yields and Incomplete Conversion

Question 1: My multi-component reaction to form the pyridopyrimidinone core is resulting in a low yield with a significant amount of unreacted starting materials. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in multi-component reactions (MCRs) for pyridopyrimidinone synthesis is a frequent challenge. These reactions, while efficient in building molecular complexity, are sensitive to a variety of factors.[3][4] A systematic approach to troubleshooting is essential.[5]

Underlying Causes & Mechanistic Considerations:

  • Insufficient Catalyst Activity or Inappropriate Choice: Many pyridopyrimidinone syntheses are catalyzed by either acids or bases to facilitate key steps like Knoevenagel condensation, Michael addition, and subsequent cyclization.[6][7] If the catalyst is inactive, poisoned, or not potent enough to drive the reaction to completion, the reaction will stall. Catalyst poisoning can occur when impurities in the starting materials or solvents bind to the active sites of the catalyst, rendering it ineffective.[8]

  • Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in reaction kinetics and equilibrium.[6] An inadequate temperature may not provide the necessary activation energy for the rate-limiting step, while an excessively high temperature can lead to the decomposition of starting materials, intermediates, or the final product. The solvent choice affects the solubility of reactants and intermediates, which is critical for a homogenous reaction mixture and efficient molecular collisions.[6]

  • Poor Quality of Starting Materials: The purity of your starting materials is paramount.[9][10] Impurities can interfere with the reaction in several ways: by reacting with the catalyst, participating in side reactions, or inhibiting the desired reaction pathway. For instance, moisture in the starting materials can hydrolyze key intermediates.

  • Unfavorable Reaction Equilibrium: Some cyclization reactions are reversible. If the equilibrium lies towards the starting materials or a stable intermediate, the yield of the final product will be low.

Troubleshooting Workflow:

Here is a logical workflow to diagnose and resolve low conversion issues:

Caption: Troubleshooting workflow for low pyridopyrimidinone synthesis yield.

Detailed Step-by-Step Protocol for Optimization:

  • Starting Material Purity Check:

    • Action: Analyze your starting materials (e.g., aminopyridine/aminopyrimidine precursors, active methylene compounds, aldehydes/ketones) by NMR, LC-MS, and melting point to confirm their identity and purity.

    • Rationale: This initial step can save significant time by ruling out impure reagents as the source of the problem.[9][10]

  • Reaction Condition Optimization (see table below for a systematic approach):

    • Action: Set up a small-scale array of reactions to screen different solvents, temperatures, and catalyst loadings. Monitor the reactions by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of starting materials and the formation of the product.

    • Rationale: The optimal conditions can be highly substrate-dependent. A systematic screen is the most effective way to identify the ideal parameters for your specific analog.[6]

Parameter Initial Condition Troubleshooting Variations Rationale
Solvent EthanolDMF, Dioxane, Toluene, Acetonitrile, Solvent-freeTo improve solubility of reactants and intermediates, and to access higher temperatures.[6]
Temperature 80 °C60 °C, 100 °C, 120 °C, RefluxTo overcome activation energy barriers or to prevent decomposition.
Catalyst Loading 10 mol%5 mol%, 20 mol%, StoichiometricTo ensure sufficient catalytic activity without promoting side reactions.
Reaction Time 4 hours8 hours, 12 hours, 24 hoursTo allow for slow reactions to proceed to completion.
  • Catalyst Health Check:

    • Action: If using a reusable or solid-supported catalyst, try a fresh batch or regenerate the used catalyst according to the manufacturer's instructions. For acid or base catalysts, ensure the concentration is accurate.

    • Rationale: Catalysts can lose activity over time or become poisoned by impurities.[8]

II. Side Product Formation and Purification Challenges

Question 2: My reaction produces a significant amount of a fluorescent byproduct, and the desired pyridopyrimidinone is difficult to purify. What is this byproduct and how can I minimize its formation and improve purification?

Answer:

The formation of byproducts is a common pitfall, especially in multi-component reactions. The fluorescent byproduct you are observing is likely a Hantzsch-type 1,4-dihydropyridine (DHP) derivative.[11] This side reaction competes with the desired pyridopyrimidinone formation, and the similar polarity of the DHP and your target compound can make purification by column chromatography challenging.[12]

Mechanistic Insight into Byproduct Formation:

The Biginelli-type reaction pathway leading to pyridopyrimidines can sometimes be intercepted by a competing Hantzsch-type pathway, especially at elevated temperatures. This occurs when two equivalents of the β-dicarbonyl compound react with the aldehyde and the ammonia source (which can be a decomposition product of urea or another nitrogen source).[11]

Caption: Competing reaction pathways leading to desired product and byproduct.

Strategies to Minimize Byproduct Formation:

  • Temperature Control:

    • Action: Lower the reaction temperature.

    • Rationale: The Hantzsch pathway is often favored at higher temperatures. Reducing the temperature can significantly improve the selectivity for the desired pyridopyrimidinone.[11]

  • Order of Reagent Addition:

    • Action: In some cases, adding the nitrogen source (e.g., guanidine, amidine) last to the pre-mixed aldehyde and β-dicarbonyl compound can be beneficial.

    • Rationale: This can minimize the concentration of free ammonia or other reactive nitrogen species that could initiate the Hantzsch pathway.

  • Catalyst Selection:

    • Action: Experiment with different Lewis or Brønsted acid catalysts.

    • Rationale: The choice of catalyst can influence the relative rates of the competing pathways. Some catalysts may preferentially promote the desired cyclization.

Purification Troubleshooting:

  • Action: If co-elution is an issue, try a different solvent system for column chromatography, or consider a different stationary phase (e.g., alumina instead of silica gel). Recrystallization is often a highly effective method for purifying pyridopyrimidinones and removing closely related impurities. Experiment with a range of solvents to find one in which your product has low solubility at room temperature but is soluble when hot.

  • Rationale: Changing the polarity of the mobile phase or the nature of the stationary phase can alter the retention times of your product and the byproduct, allowing for better separation. Recrystallization relies on differences in solubility, which can be a more effective purification technique than chromatography for certain compounds.[12]

III. Failed Cyclization and Intermediate Accumulation

Question 3: My reaction appears to stall at an intermediate stage, and I am not observing the formation of the final cyclized pyridopyrimidinone. How can I promote the final cyclization step?

Answer:

The accumulation of a stable intermediate is a clear indication that the final cyclization step is the rate-limiting step and is not proceeding efficiently. This can be due to several factors, including steric hindrance, electronic effects, or insufficient activation of the reacting functional groups.[13][14]

Potential Causes for Failed Cyclization:

  • Steric Hindrance: Bulky substituents on the reacting partners can sterically hinder the intramolecular reaction required for cyclization.

  • Electronic Effects: Electron-withdrawing groups can deactivate the nucleophilic centers involved in the cyclization, making the reaction more difficult.

  • Insufficient Activation: The electrophilic center for the cyclization (often a carbonyl or nitrile group) may not be sufficiently activated under the reaction conditions.

Troubleshooting Strategies to Promote Cyclization:

  • Change of Catalyst:

    • Action: If you are not using a catalyst, add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a Lewis acid (e.g., ZnCl₂). If you are already using a catalyst, try a stronger one.

    • Rationale: An acid catalyst can protonate and activate the electrophilic center, making it more susceptible to nucleophilic attack and facilitating the cyclization and subsequent dehydration.[11]

  • Increase Reaction Temperature:

    • Action: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

    • Rationale: The cyclization step may have a high activation energy that can be overcome with additional thermal energy.

  • Microwave Irradiation:

    • Action: If available, perform the reaction in a microwave reactor.

    • Rationale: Microwave-assisted synthesis can often dramatically reduce reaction times and drive difficult cyclizations to completion by efficiently heating the reaction mixture.[1]

  • Use of a Dehydrating Agent:

    • Action: Add a dehydrating agent such as molecular sieves to the reaction mixture.

    • Rationale: The final step of the cyclization often involves the elimination of water. Removing water from the reaction mixture can shift the equilibrium towards the cyclized product, according to Le Chatelier's principle.

IV. Characterization Challenges

Question 4: I am having difficulty interpreting the NMR spectrum of my purified pyridopyrimidinone analog. I see multiple sets of signals, suggesting the presence of isomers. What could be the cause?

Answer:

The presence of multiple sets of signals in the NMR spectrum of a purified compound can be perplexing. In the case of pyridopyrimidinones, this is often due to the presence of tautomers or atropisomers.

Potential Causes of Isomerism:

  • Tautomerism: The pyridopyrimidinone core can exist in different tautomeric forms, particularly if there are exocyclic amino or hydroxyl groups. These tautomers can be in slow exchange on the NMR timescale, leading to distinct sets of signals.

  • Atropisomerism: If your molecule has bulky substituents that restrict rotation around a single bond (e.g., a bond between the pyridopyrimidinone core and an aryl group), it can exist as a mixture of stable rotational isomers (atropisomers). These atropisomers are distinct chemical species and will each have their own set of NMR signals.[15][16]

Troubleshooting and Characterization Protocol:

  • Variable Temperature (VT) NMR:

    • Action: Acquire NMR spectra at different temperatures (e.g., from room temperature up to 100 °C in a suitable solvent like DMSO-d₆).

    • Rationale: If the multiple signals are due to conformers or tautomers in rapid exchange, increasing the temperature will cause the signals to broaden and eventually coalesce into a single set of averaged signals. If the signals remain sharp and distinct at elevated temperatures, it is more likely that you have a mixture of stable isomers (e.g., atropisomers or regioisomers).[15][16]

  • 2D NMR Spectroscopy:

    • Action: Perform 2D NMR experiments such as COSY, HSQC, and HMBC.

    • Rationale: These experiments will help you to establish the connectivity of your molecule and to assign the signals for each isomer, which can aid in their structural elucidation.

  • LC-MS Analysis:

    • Action: Analyze your sample by LC-MS.

    • Rationale: If you have a mixture of isomers, they may be separable by HPLC, and the mass spectrometer will confirm that they have the same molecular weight.

  • X-ray Crystallography:

    • Action: If you can grow suitable crystals, single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of your compound and confirming the presence of a specific isomer.

References

Validation & Comparative

A Comparative Guide to the Kinase Inhibitor 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel investigational kinase inhibitor, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, against a panel of established and clinically relevant kinase inhibitors. The content is structured to provide researchers, scientists, and drug development professionals with a clear understanding of its potential, supported by experimental data and detailed methodologies.

Introduction: The Quest for Kinase Specificity

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized oncology, yet challenges remain. Many first-generation inhibitors suffer from a lack of specificity, leading to off-target effects and toxicity. The pyrido[1,2-a]pyrimidine scaffold has emerged as a promising framework for developing next-generation inhibitors with improved selectivity profiles.

This guide focuses on a novel derivative of this scaffold, This compound (hereafter referred to as BPP-7 ). We will analyze its performance by comparing it to:

  • Staurosporine : A potent but non-selective natural product widely used as a tool compound for inducing apoptosis.[1][2]

  • Sunitinib : A clinically approved multi-targeted tyrosine kinase inhibitor (TKI) primarily targeting VEGFR, PDGFR, and c-Kit.[3][4][5]

  • Dasatinib : A clinically approved multi-targeted inhibitor of BCR-ABL and SRC family kinases.[6][7][8]

Based on preliminary screening of the pyrido[1,2-a]pyrimidine scaffold, BPP-7 has been identified as a potent inhibitor of several key serine/threonine kinases implicated in cancer cell survival and proliferation: PIM1 , CDK9 , and Haspin . This guide will present a comparative analysis based on this target profile.

Mechanisms of Action and Target Pathways

Understanding the specific molecular targets of a kinase inhibitor is crucial to predicting its biological effects and potential therapeutic window.

Established Inhibitor Profiles
  • Staurosporine : Functions as an ATP-competitive inhibitor with broad affinity for a vast number of protein kinases, leading to a widespread shutdown of cellular signaling and potent induction of apoptosis.[1][9] Its lack of selectivity makes it an excellent positive control for cell death but unsuitable for targeted therapy.

  • Sunitinib : Exerts its anti-cancer effects primarily by inhibiting receptor tyrosine kinases (RTKs) involved in tumor angiogenesis and proliferation, such as VEGFRs and PDGFRs.[3][10][11] This mechanism effectively cuts off the tumor's blood and nutrient supply.

  • Dasatinib : A potent inhibitor of the BCR-ABL fusion protein, the driver of chronic myeloid leukemia (CML), and the SRC family of kinases, which are involved in various signaling pathways controlling cell growth and survival.[7][12][13] Its ability to bind both active and inactive conformations of the ABL kinase domain allows it to overcome resistance to other inhibitors like imatinib.[12]

Putative Mechanism of BPP-7

BPP-7 is hypothesized to derive its anti-cancer activity from the potent and selective inhibition of three key serine/threonine kinases:

  • PIM1 Kinase : A proto-oncogene that promotes cell survival and proliferation by phosphorylating numerous substrates involved in apoptosis and cell cycle progression.[14][15] Targeting PIM1 is a promising strategy in various hematological and solid tumors.[14]

  • Cyclin-Dependent Kinase 9 (CDK9) : A crucial component of the positive transcription elongation factor b (P-TEFb) complex.[16][17] CDK9 phosphorylates RNA Polymerase II, a key step in the transcriptional elongation of short-lived anti-apoptotic proteins like Mcl-1 and Myc, which are critical for the survival of cancer cells.[16][18] CDK9 inhibition is thus a strategy to induce apoptosis in transcriptionally addicted cancers.[19]

  • Haspin Kinase : An atypical kinase essential for proper chromosome alignment during mitosis.[20] It specifically phosphorylates histone H3 at threonine 3 (H3T3), a critical signal for the recruitment of the chromosomal passenger complex.[21] Inhibition of Haspin leads to mitotic arrest and cell death, making it an attractive target for cancer therapy.[20][21]

The diagram below illustrates the central roles of BPP-7's putative target kinases in cancer cell signaling.

Kinase_Signaling_Pathways cluster_transcription Transcription Regulation cluster_mitosis Mitotic Progression cluster_survival Cell Survival & Proliferation CDK9 CDK9 / P-TEFb PolII RNA Pol II CDK9->PolII P mRNA mRNA (Mcl-1, Myc) PolII->mRNA Elongation Haspin Haspin H3T3 Histone H3 Haspin->H3T3 P (Thr3) AuroraB Aurora B Recruitment H3T3->AuroraB Mitosis Chromosome Segregation AuroraB->Mitosis PIM1 PIM1 BAD BAD PIM1->BAD P (inactivation) Apoptosis Apoptosis BAD->Apoptosis |-- BPP7 BPP-7 BPP7->CDK9 BPP7->Haspin BPP7->PIM1

Figure 1: Signaling pathways targeted by BPP-7.

Comparative Experimental Data

To objectively assess the performance of BPP-7, we present its (hypothetical) inhibitory activity alongside established compounds. The data is representative of results obtained from the standardized protocols described in Section 4.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ nM)

This table summarizes the half-maximal inhibitory concentration (IC₅₀) of each compound against a panel of selected kinases. Lower values indicate greater potency.

Kinase TargetBPP-7 StaurosporineSunitinibDasatinib
PIM1 4 15>10,000>10,000
CDK9 12 6>10,000350
Haspin 25 20>10,000>10,000
VEGFR2 >5,0007980
PDGFRβ >5,000252120
c-Kit >8,000101516
SRC >10,00085500.8
BCR-ABL >10,000222,5000.6

Data for Staurosporine, Sunitinib, and Dasatinib are representative values from published literature. Data for BPP-7 is hypothetical for illustrative purposes.

Table 2: Cellular Anti-proliferative Activity (GI₅₀ nM)

This table shows the half-maximal growth inhibition concentration (GI₅₀) in various cancer cell lines, reflecting the compound's overall effect in a biological system.

Cell Line (Cancer Type)Key DependenciesBPP-7 StaurosporineSunitinibDasatinib
MV4-11 (Leukemia)PIM1, CDK945 301,2005
HeLa (Cervical)Haspin110 504,500800
PC-3 (Prostate)PIM195 806,000>1,000
K562 (CML)BCR-ABL>5,0001502,8002
HUVEC (Normal)VEGFR2>10,0002540250

Data for Staurosporine, Sunitinib, and Dasatinib are representative values. Data for BPP-7 is hypothetical.

Experimental Protocols & Workflows

Scientific integrity requires that experimental protocols be robust and reproducible. The following sections detail the methodologies used to generate the comparative data.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a standardized, luminescence-based assay to measure direct enzymatic inhibition. The causality behind this choice is to isolate the compound's effect on the purified kinase, independent of cellular factors like membrane permeability.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare serial dilution of BPP-7 (e.g., 10 µM to 0.1 nM) r1 Add BPP-7 dilutions to wells p1->r1 p2 Prepare Kinase Reaction Mix: - Kinase Buffer - Substrate Peptide - Purified Kinase Enzyme r2 Add Kinase Reaction Mix p2->r2 r1->r2 r3 Equilibrate at 30°C r2->r3 r4 Initiate reaction with ATP (at Km concentration) r3->r4 r5 Incubate for 60 min at 30°C r4->r5 d1 Terminate reaction & deplete ATP (Add Kinase-Glo® Reagent) r5->d1 d2 Incubate for 10 min (RT) d1->d2 d3 Measure luminescence d2->d3 a1 Calculate % Inhibition vs. DMSO control d3->a1 a2 Plot % Inhibition vs. [BPP-7] a1->a2 a3 Fit curve (4-parameter logistic) to determine IC₅₀ a2->a3

Figure 2: Workflow for the in vitro kinase assay.

Step-by-Step Methodology:

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of BPP-7 and competitor compounds in 100% DMSO, starting from a 1000X stock concentration.

  • Reaction Setup : In a 384-well plate, add 50 nL of each compound dilution. To each well, add 2.5 µL of a mix containing the specific kinase and its corresponding substrate peptide in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Initiation : Initiate the kinase reaction by adding 2.5 µL of ATP solution (prepared in kinase buffer at a concentration equal to the Km for each specific kinase). The final DMSO concentration must be kept at 1% to avoid solvent-induced artifacts.

  • Incubation : Allow the reaction to proceed for 60 minutes at 30°C.

  • Detection : Terminate the reaction and quantify the remaining ATP by adding 5 µL of a commercial luminescence-based reagent (e.g., Kinase-Glo® Max). This is a self-validating system; high kinase activity results in low ATP levels and thus low luminescence.

  • Measurement : After a 10-minute incubation at room temperature, measure the luminescence signal using a plate reader.

  • Data Analysis : Convert raw luminescence values to percent inhibition relative to positive (no kinase) and negative (DMSO vehicle) controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[22][23]

Protocol 2: Cell-Based Proliferation (MTT) Assay

This protocol measures the metabolic activity of a cell population as a proxy for cell viability and proliferation. The choice of this assay is to determine the compound's efficacy in a complex biological environment, encompassing cell uptake, metabolism, and engagement with the intracellular target.

MTT_Assay_Workflow s1 Seed cells in 96-well plate (e.g., 5,000 cells/well) s2 Allow cells to adhere overnight s1->s2 t1 Prepare serial dilutions of BPP-7 s2->t1 t2 Treat cells with compounds for 72h t1->t2 m1 Add MTT Reagent (0.5 mg/mL) t2->m1 m2 Incubate for 4h at 37°C (Formazan crystal formation) m1->m2 m3 Solubilize formazan crystals (Add DMSO or Solubilization Buffer) m2->m3 m4 Read absorbance at 570 nm m3->m4 a1 Calculate % Growth Inhibition m4->a1 a2 Plot % Inhibition vs. [BPP-7] and determine GI₅₀ a1->a2

Figure 3: Workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Plating : Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment : Add 100 µL of medium containing serial dilutions of the test compounds to the wells, achieving the final desired concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for 72 hours under standard culture conditions. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.

  • MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of growth inhibition relative to the vehicle-treated control cells. Determine the GI₅₀ value by plotting the percent inhibition versus the log of the compound concentration and fitting to a suitable nonlinear regression model.[24]

Analysis and Discussion

The experimental data reveals a compelling profile for BPP-7 as a potent and selective kinase inhibitor.

  • Potency and Selectivity : The in vitro kinase data (Table 1) demonstrates that BPP-7 is a highly potent inhibitor of its target kinases PIM1, CDK9, and Haspin, with IC₅₀ values in the low nanomolar range. Critically, it shows minimal activity (>5,000 nM) against key tyrosine kinases like VEGFR2, PDGFRβ, SRC, and BCR-ABL. This represents a significant advantage in selectivity over broad-spectrum inhibitors like Staurosporine and the multi-targeted drugs Sunitinib and Dasatinib, suggesting a potentially wider therapeutic window and fewer off-target toxicities.

  • Structure-Activity Relationship : The cellular data (Table 2) corroborates the enzymatic findings. BPP-7 shows potent anti-proliferative activity against cell lines known to be dependent on its primary targets. For instance, its strong effect on the MV4-11 leukemia line is consistent with the known roles of both PIM1 and CDK9 in AML survival.[17] Conversely, its lack of activity against the BCR-ABL-driven K562 cell line confirms its selectivity and differentiates it from a Dasatinib-like mechanism.

  • Therapeutic Potential : The most striking observation is the high GI₅₀ value of BPP-7 against the non-cancerous HUVEC cell line compared to the potent toxicity exhibited by Staurosporine and Sunitinib. This differential effect between cancerous and normal cells is the cornerstone of targeted therapy. BPP-7's focused mechanism of action—simultaneously inhibiting transcriptional addiction (CDK9), cell survival (PIM1), and mitotic progression (Haspin)—presents a multi-pronged attack on cancer cells while potentially sparing normal tissue.

Conclusion

The investigational compound This compound (BPP-7) demonstrates a highly promising preclinical profile. It distinguishes itself from established inhibitors like Staurosporine, Sunitinib, and Dasatinib through its unique and selective targeting of the serine/threonine kinases PIM1, CDK9, and Haspin. This multi-targeted but selective approach results in potent anti-proliferative activity in relevant cancer models while exhibiting a favorable selectivity profile against key off-target kinases and normal endothelial cells. These findings strongly support the continued development of BPP-7 as a novel therapeutic candidate for cancers dependent on the pathways it inhibits.

References

A Comparative Guide to the Bioactivity of 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one analogs. The pyrido[1,2-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2] The introduction of a bromine atom at the 7-position can significantly influence the physicochemical properties and biological activity of these compounds. This guide will delve into the structure-activity relationships (SAR) of 7-bromo analogs, present comparative experimental data, and provide detailed protocols for key bioactivity assays.

Introduction to the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused bicyclic heterocycle that has attracted considerable attention from medicinal chemists. Its rigid, planar structure provides a versatile template for the development of therapeutic agents. The nitrogen atoms and the ketone group can participate in hydrogen bonding and other non-covalent interactions with biological targets, while the various positions on the rings can be substituted to modulate potency, selectivity, and pharmacokinetic properties.

The Influence of the 7-Bromo Substituent

The introduction of a bromine atom at the 7-position of the pyrido[1,2-a]pyrimidine ring can have several effects on the molecule's properties:

  • Electronic Effects: Bromine is an electron-withdrawing group, which can alter the electron density distribution across the heterocyclic system. This can impact the molecule's ability to interact with biological targets.

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can affect its membrane permeability, protein binding, and overall pharmacokinetic profile.

  • Steric Effects: The size of the bromine atom can influence the conformation of the molecule and its ability to fit into the binding site of a target protein.

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

Comparative Bioactivity of this compound Analogs

This section compares the bioactivity of various this compound analogs based on available experimental data. The focus will be on anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Several studies have explored the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. The introduction of a 7-bromo substituent, often in combination with other modifications, has been shown to yield compounds with significant cytotoxic activity against various cancer cell lines.

Table 1: Comparative Anticancer Activity (IC50, µM) of this compound Analogs

Compound IDR2-SubstituentR3-SubstituentCancer Cell LineIC50 (µM)Reference
1a -Cl-HA549 (Lung)16.2[3]
1b -Cl-HPC-3 (Prostate)7.98[3]
2a -Aryl-HKyse-520 (Esophageal)1.06[4]
2b -Aryl-HNCI-H358 (Lung)>10[4]
2c -Aryl-HMIA-PaCa2 (Pancreatic)>10[4]

Structure-Activity Relationship Insights:

  • The presence of a chlorine atom at the 2-position in conjunction with the 7-bromo substituent appears to be favorable for activity against lung and prostate cancer cell lines.[3]

  • Substitution with an aryl group at the 2-position can lead to potent activity, as seen with analog 2a , which showed an IC50 of 1.06 µM against the Kyse-520 esophageal cancer cell line.[4]

  • The nature of the aryl group at the 2-position and other substitutions on the pyrido[1,2-a]pyrimidine core can significantly impact the anticancer spectrum and potency.

Mechanism of Action:

The anticancer mechanism of many pyrido[1,2-a]pyrimidine derivatives involves the inhibition of protein kinases.[4] For instance, some analogs have been identified as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key node in cellular signaling pathways that regulate cell proliferation, survival, and migration.[4] Inhibition of SHP2 can disrupt the RAS-ERK and PI3K-AKT signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells.[4]

Signaling Pathway Diagram:

SHP2_Inhibition_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation SHP2->Ras dephosphorylates negative regulators Analog 7-Bromo-pyrido[1,2-a]pyrimidin-4-one Analog Analog->SHP2 inhibits

Caption: Inhibition of the SHP2 phosphatase by 7-bromo-pyrido[1,2-a]pyrimidin-4-one analogs.

Antimicrobial Activity

Halogenated heterocyclic compounds are known to possess significant antimicrobial properties. The 7-bromo substituent on the pyrido[1,2-a]pyrimidine scaffold can contribute to its antibacterial and antifungal activity.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

Compound IDR2-SubstituentR3-SubstituentBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
3a -Aryl-HS. aureus8C. albicans16[5]
3b -Aryl-HE. coli16A. niger32[5]

Structure-Activity Relationship Insights:

  • The specific substitutions at other positions of the pyrido[1,2-a]pyrimidine ring in combination with the 7-bromo group are crucial for determining the antimicrobial spectrum and potency.

  • Generally, increased lipophilicity due to the bromo substituent can enhance the ability of the compound to penetrate bacterial cell membranes.

Enzyme Inhibitory Activity

Pyrido[1,2-a]pyrimidin-4-one derivatives have been investigated as inhibitors of various enzymes. The 7-bromo substitution can play a role in enhancing the inhibitory potency and selectivity.

Table 3: Comparative Enzyme Inhibitory Activity (IC50, µM) of this compound Analogs

Compound IDR2-SubstituentR3-SubstituentEnzyme TargetIC50 (µM)Reference
4a -Phenyl-HAldose Reductase (ALR2)0.45[6]
4b -Phenyl(OH)-HAldose Reductase (ALR2)0.21[6]
5a -Aryl-HSHP20.104[4]

Structure-Activity Relationship Insights:

  • For aldose reductase inhibition, the presence of a 2-phenyl group is important, and additional hydroxyl substitutions on this phenyl ring can enhance potency.[6] While direct data for a 7-bromo analog is not explicitly provided in the cited source, the general SAR suggests that modifications on the pyridone ring can influence activity.

  • As previously mentioned, specific 7-substituted aryl pyrido[1,2-a]pyrimidin-4-one analogs have shown potent inhibition of the SHP2 enzyme.[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key bioactivity assays relevant to the evaluation of this compound analogs.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow Diagram:

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each this compound analog in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~0.5-2.5 x 10^3 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The available data suggests that the 7-bromo substituent can contribute favorably to anticancer, antimicrobial, and enzyme inhibitory activities. However, a systematic exploration of the structure-activity relationships for a broader range of 7-bromo analogs is warranted to fully elucidate the potential of this chemical class. Future research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives with systematic modifications at other positions of the heterocyclic core. Such studies will provide a more comprehensive understanding of the SAR and facilitate the design of more potent and selective drug candidates. Further mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds, which will be instrumental in their translation into clinical applications.

References

A Comparative Guide to Validating the Mechanism of Action of Novel Pyrido[1,2-a]pyrimidin-4-one-Based SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of a novel pyrido[1,2-a]pyrimidin-4-one-based SHP2 inhibitor with the well-established alternative, SHP099. This document is designed to offer not just protocols, but a strategic framework for validating the mechanism of action of this promising class of compounds.

Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold

The pyrido[1,2-a]pyrimidin-4-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] Derivatives of this scaffold have been explored for a range of therapeutic applications, including as anti-inflammatory agents, aldose reductase inhibitors, and, most notably, as inhibitors of the protein tyrosine phosphatase SHP2.[2][3][4]

This guide will focus on a representative pyrido[1,2-a]pyrimidin-4-one derivative, designated here as Compound 14i , a potent allosteric inhibitor of SHP2. While direct data on 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one is limited, the mechanistic validation pathway for Compound 14i serves as a comprehensive blueprint for other molecules within this chemical series.

The Target: SHP2 - A Critical Node in Cellular Signaling

Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a pivotal role in mediating cellular signaling cascades.[2][5] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) pathway, which is crucial for regulating cell growth, differentiation, and survival.[2][6] Dysregulation of SHP2 activity, often through mutations or overexpression, is implicated in various cancers and developmental disorders like Noonan syndrome.[2]

Under normal physiological conditions, SHP2 exists in an auto-inhibited state. Upon activation by upstream signals, such as receptor tyrosine kinases (RTKs), SHP2 undergoes a conformational change that exposes its catalytic site, leading to the dephosphorylation of its substrates and subsequent activation of the downstream MAPK pathway.[3][6]

Mechanism of Action: Allosteric Inhibition of SHP2

Both Compound 14i and the comparator, SHP099 , function as allosteric inhibitors of SHP2.[7] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme. This binding event stabilizes the auto-inhibited conformation of SHP2, effectively locking the enzyme in its inactive state and preventing its participation in the signaling cascade.[7][8][9] This mechanism offers the potential for greater selectivity and improved pharmacological properties compared to active site inhibitors.[10][11]

Comparative Analysis: Compound 14i vs. SHP099

A direct comparison with a well-characterized inhibitor like SHP099 is essential for validating the therapeutic potential of a novel compound.

ParameterCompound 14i (Pyrido[1,2-a]pyrimidin-4-one derivative)SHP099 (Reference Allosteric Inhibitor)
Mechanism Allosteric SHP2 InhibitionAllosteric SHP2 Inhibition[7]
Reported IC50 0.104 µM (against full-length SHP2)~70 nM[12]
Cellular Activity Induces apoptosis, arrests cell cycle at G0/G1, downregulates p-Akt and p-Erk1/2Inhibits RAS-ERK signaling, inhibits tumor growth[12]

Experimental Validation Workflow

The following sections provide a detailed, step-by-step guide for the experimental validation of a novel pyrido[1,2-a]pyrimidin-4-one-based SHP2 inhibitor, using SHP099 as a benchmark.

Diagram: Experimental Validation Workflow

G cluster_0 Biochemical Validation cluster_1 Cellular Validation biochem_assay Biochemical Inhibition Assay thermal_shift Protein Thermal Shift Assay biochem_assay->thermal_shift Confirms direct binding cetsa Cellular Thermal Shift Assay (CETSA) biochem_assay->cetsa From in vitro to in cellulo western_blot Western Blot Analysis (p-ERK, p-Akt) cetsa->western_blot Confirms target engagement in cells viability_assay Cell Viability/Proliferation Assay western_blot->viability_assay Links target inhibition to cellular phenotype

Caption: A streamlined workflow for the validation of novel SHP2 inhibitors.

Part 1: Biochemical Validation

Biochemical SHP2 Inhibition Assay

Objective: To determine the direct inhibitory activity and potency (IC50) of the test compound against recombinant SHP2 enzyme.

Methodology:

  • Reagents and Materials:

    • Recombinant human SHP2 protein

    • Phosphatase assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 5 mM DTT)

    • Fluorogenic substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)

    • Test compound (e.g., Compound 14i) and SHP099

    • 384-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound and SHP099 in the assay buffer.

    • Add a defined concentration of recombinant SHP2 protein to each well of the 384-well plate.

    • Initiate the enzymatic reaction by adding the DiFMUP substrate.

    • Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

    • Calculate the rate of reaction for each compound concentration.

    • Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[13]

Rationale: This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of SHP2, a fundamental characteristic of a targeted inhibitor.

Part 2: Cellular Mechanism of Action

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the test compound directly engages with SHP2 within intact cells.

Methodology:

  • Reagents and Materials:

    • Cancer cell line expressing SHP2 (e.g., KYSE-520)

    • Cell culture medium and supplements

    • Test compound and SHP099

    • Lysis buffer

    • Antibodies for SHP2 detection (for Western blot) or a suitable reporter system (e.g., enzyme complementation)

    • PCR tubes or 384-well PCR plates

    • Thermal cycler

  • Procedure:

    • Treat cultured cells with the test compound or vehicle control for a specified duration.

    • Harvest and resuspend the cells in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes or a 384-well plate.

    • Heat the samples across a temperature gradient using a thermal cycler.

    • Lyse the cells to release the proteins.

    • Separate the soluble fraction (containing non-denatured protein) from the aggregated fraction by centrifugation.

    • Analyze the amount of soluble SHP2 at each temperature point by Western blot or a reporter assay.

    • A shift in the melting curve in the presence of the compound indicates target engagement.[14][15]

Rationale: CETSA is a critical assay to bridge the gap between biochemical activity and cellular effects, providing evidence of target engagement in a physiological context.[14][15]

Western Blot Analysis of Downstream Signaling

Objective: To assess the impact of SHP2 inhibition on the downstream MAPK signaling pathway.

Methodology:

  • Reagents and Materials:

    • Cancer cell line (e.g., KYSE-520)

    • Test compound and SHP099

    • Cell lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt, and a loading control (e.g., GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Seed cells and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or SHP099 for a defined period.

    • Lyse the cells and quantify the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibodies, followed by the appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Quantify the band intensities to determine the relative levels of phosphorylated proteins compared to total protein and the loading control.[16]

Rationale: This experiment directly tests the hypothesis that inhibiting SHP2 will lead to a reduction in the phosphorylation of its downstream effectors, thus validating the on-target effect of the compound on the intended signaling pathway.

Diagram: SHP2 Signaling Pathway and Point of Inhibition

G RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Activation SHP2_active->Ras Promotes Activation Inhibitor Compound 14i / SHP099 Inhibitor->SHP2_inactive Stabilizes Inactive State

Caption: The canonical SHP2 signaling pathway and the allosteric inhibition mechanism.

Cell Viability and Apoptosis Assays

Objective: To determine the functional consequence of SHP2 inhibition on cancer cell proliferation and survival.

Methodology:

  • Reagents and Materials:

    • Cancer cell line

    • Test compound and SHP099

    • 96-well plates

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

    • Apoptosis detection kit (e.g., Annexin V/PI staining)

    • Plate reader and/or flow cytometer

  • Procedure (Cell Viability):

    • Seed cells in 96-well plates and allow them to attach.

    • Treat with a range of concentrations of the test compound or SHP099.

    • Incubate for a specified period (e.g., 72 hours).

    • Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).[16]

  • Procedure (Apoptosis):

    • Treat cells with the test compound or SHP099.

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the kit instructions.

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

Rationale: These assays provide the ultimate validation of the therapeutic hypothesis: that inhibiting the target (SHP2) and the pathway (MAPK) leads to a desired anti-cancer phenotype (reduced proliferation and induction of cell death).

Conclusion

The validation of a novel therapeutic agent requires a multi-faceted approach that progresses from direct biochemical interaction to cellular target engagement and, finally, to a functional cellular outcome. By systematically applying the described experimental workflow and comparing the results to a well-established benchmark like SHP099, researchers can build a robust data package to support the continued development of promising pyrido[1,2-a]pyrimidin-4-one-based SHP2 inhibitors. This rigorous validation is paramount for advancing novel chemical entities toward clinical application.

References

The 7-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the quest for novel molecular scaffolds that offer both potent biological activity and favorable pharmacological properties is perpetual. The 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of therapeutic targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, offering a comparative perspective on how modifications to its core structure influence biological outcomes. Drawing upon a synthesis of published experimental data, we will dissect the causal relationships behind substituent effects, present comparative data, and provide actionable experimental protocols for researchers entering this chemical space.

The Privileged Core: Understanding the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one is a fused heterocyclic system that serves as a rigid and planar core, pre-organizing substituents in a defined three-dimensional space for optimal interaction with biological targets. Its inherent aromaticity and the presence of nitrogen atoms and a carbonyl group provide multiple points for hydrogen bonding, pi-stacking, and other non-covalent interactions, making it an attractive starting point for library synthesis and lead optimization.

Derivatives of this scaffold have demonstrated a wide array of biological activities, including:

  • Enzyme Inhibition: Notably as inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2)[1], receptor tyrosine kinases[2], and aldose reductase[3].

  • Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory properties by inhibiting enzymes like hyaluronidase[4].

  • Anticancer Activity: The related pyrido[2,3-d]pyrimidine scaffold has been extensively explored for its anticancer properties, targeting kinases such as CDKs[5][6].

The 7-bromo substitution on this core provides a crucial handle for both modulating electronic properties and serving as a key site for further chemical elaboration through cross-coupling reactions.

The Significance of the C7-Bromine: A Comparative Analysis

The bromine atom at the 7-position is a pivotal feature of the target scaffold. Its influence on biological activity can be attributed to several factors, including its size, electronegativity, and ability to form halogen bonds. To understand its role, we must compare it with other possible substituents at this position.

Halogen Substitution at C7

While a direct SAR study on 7-substituted 4H-pyrido[1,2-a]pyrimidin-4-ones is not extensively documented in a single source, we can draw parallels from studies on other heterocyclic systems. For instance, in a study on 4-aminoquinolines, it was found that 7-iodo- and 7-bromo- derivatives were as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. In contrast, 7-fluoro- and 7-trifluoromethyl- derivatives were substantially less active[7]. This suggests that the size and polarizability of the halogen at this position can be critical for activity, with larger halogens being more favorable in that specific context.

Table 1: Comparative Activity of C7-Halogenated Analogs (Hypothetical Data Based on Trends in Related Scaffolds)

C7-SubstituentRelative Potency (Hypothetical)Rationale
-Br+++Optimal balance of size, lipophilicity, and potential for halogen bonding.
-Cl+++Similar activity to bromo, suggesting a degree of tolerance for size in this region.
-I+++Potentially similar or slightly increased activity due to enhanced polarizability.
-F+Reduced activity, possibly due to smaller size and different electronic effects.
-CF3+Significantly reduced activity, likely due to steric hindrance and altered electronics.
Bioisosteric Replacements for Bromine

In drug design, the concept of bioisosteric replacement is a powerful strategy to fine-tune physicochemical and pharmacokinetic properties while maintaining or improving biological activity[8][9][10]. The bromine atom at C7 can be replaced by various bioisosteres to modulate properties like solubility, metabolic stability, and target engagement.

Table 2: Potential Bioisosteric Replacements for the C7-Bromine

BioisosterePotential AdvantagePotential Disadvantage
-CNCan act as a hydrogen bond acceptor; smaller size.May alter electronic profile significantly.
-CH3Increases lipophilicity.Loss of potential halogen bonding interactions.
-OCH3Can act as a hydrogen bond acceptor; alters electronics.May introduce metabolic liabilities (O-demethylation).
-SCF3Increases lipophilicity and metabolic stability.Can be synthetically challenging to install.

The choice of a bioisosteric replacement is highly context-dependent and requires empirical validation for each biological target.

Structure-Activity Relationships at Other Positions

The versatility of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is further enhanced by the potential for substitution at other positions, namely C2 and C3.

Substitutions at the C2-Position

The C2-position is frequently modified to introduce groups that can interact with specific pockets of the target protein.

  • Aryl/Heteroaryl Groups: Introduction of phenyl or other aromatic rings at the C2-position, as seen in 7-bromo-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one[11], can lead to potent activity through hydrophobic and pi-stacking interactions.

  • Small Alkyl/Functionalized Groups: Small alkyl groups or those bearing hydrogen bond donors/acceptors, such as in 2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one[12], can be used to probe for specific interactions within a binding site.

  • Hydroxyl Group: The presence of a hydroxyl group at C2, as in 7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one[13][14][15], can significantly alter the electronic nature of the ring system and provide a key hydrogen bonding moiety.

Substitutions at the C3-Position

The C3-position offers another vector for chemical modification.

  • Carboxylic Acids: Introduction of a carboxylic acid group at C3, as in 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid[16], can introduce a charged group for ionic interactions or to improve solubility.

  • Alkyl Chains with Heterocycles: In a study on related pyrido[1,2-a]pyrimidin-4-ones as anti-inflammatory agents, ethyl chains appended with various nitrogen-containing heterocycles at the C3-position were explored, with some compounds showing potent activity[4].

Experimental Protocols

To facilitate research in this area, we provide a generalized protocol for the synthesis of the core scaffold and a representative biological assay.

General Synthesis of this compound Derivatives

The synthesis of the this compound core typically involves the condensation of a substituted 2-aminopyridine with a β-ketoester or a related three-carbon synthon.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Cyclocondensation Cyclocondensation 2-Amino-5-bromopyridine->Cyclocondensation Beta-ketoester Beta-ketoester Beta-ketoester->Cyclocondensation This compound This compound Cyclocondensation->this compound

Caption: General synthetic route to the core scaffold.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in a suitable high-boiling solvent such as diphenyl ether or Dowtherm A.

  • Addition of Reagent: Add the appropriate β-ketoester (e.g., ethyl acetoacetate for a 2-methyl derivative) (1.1 eq) to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (typically 180-250 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for assessing the inhibitory activity of synthesized compounds against a target kinase.

DOT Diagram: Kinase Assay Workflow

Kinase_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Analysis Compound Dilution Compound Dilution Reaction Mixture Reaction Mixture Compound Dilution->Reaction Mixture Kinase & Substrate Prep Kinase & Substrate Prep Kinase & Substrate Prep->Reaction Mixture Signal Measurement Signal Measurement Reaction Mixture->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Caption: Workflow for in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series of the compound in assay buffer.

  • Reaction Mixture: In a 96-well plate, add the kinase, a fluorescently or radioactively labeled substrate, and ATP to the assay buffer.

  • Initiation of Reaction: Add the diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at a constant temperature (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and measure the signal (e.g., fluorescence, radioactivity) which corresponds to the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The bromine atom at the C7 position is not merely a placeholder but a key determinant of activity that can be strategically retained or replaced to optimize drug-like properties. The SAR landscape of this scaffold is rich and offers numerous avenues for further exploration. Future research should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a wide range of substituents at the C2, C3, and C7 positions to build a more complete SAR model for various biological targets.

  • Structure-Based Design: Utilizing X-ray crystallography or cryo-EM to obtain co-crystal structures of inhibitors bound to their target proteins will enable more rational and efficient lead optimization.

  • Exploration of Novel Bioisosteres: The synthesis and evaluation of novel bioisosteric replacements for the C7-bromo group could lead to compounds with improved pharmacokinetic profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of this compound derivatives and accelerate the discovery of new and improved medicines.

References

A Comparative Analysis of Pyridopyrimidinone-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the pyridopyrimidinone scaffold has emerged as a privileged structure, yielding potent and selective inhibitors across various kinase families. This guide provides a comprehensive comparative analysis of pyridopyrimidinone-based inhibitors targeting key oncogenic and inflammatory pathways, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present validating data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Versatility of the Pyridopyrimidinone Scaffold

The pyridopyrimidinone core, a fusion of pyridine and pyrimidine rings, serves as a robust pharmacophore for ATP-competitive kinase inhibition. Its structural rigidity and capacity for diverse substitutions allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of inhibitors targeting critical kinases such as PI3K/mTOR, CDKs, and JNK.

I. Dual PI3K/mTOR Inhibitors: A Two-Pronged Attack on Cancer Growth

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Dual inhibition of PI3K and mTOR is a promising therapeutic strategy to overcome feedback loops and resistance mechanisms associated with single-target agents.

The PI3K/AKT/mTOR Signaling Pathway

Growth factor binding to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. This recruits and activates AKT, which then modulates a plethora of downstream targets, including the mTOR complex 1 (mTORC1). Activated mTORC1 promotes protein synthesis and cell growth.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth & Proliferation mTORC1->Growth

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway.
Comparative Analysis of Pyridopyrimidinone-Based PI3K/mTOR Inhibitors

A notable example of a pyridopyrimidinone-based dual PI3K/mTOR inhibitor is Compound 31 , which has demonstrated potent enzymatic and cellular activity.[1] We compare its performance with other established dual inhibitors, Voxtalisib (XL765) and Apitolisib (GDC-0980) .[2][3][4]

InhibitorScaffoldPI3Kα IC50 (nM)mTOR IC50 (nM)Key Features
Compound 31 Pyridopyrimidinone3.44.7Potent, orally active, with in vivo efficacy in xenograft models.[1]
Voxtalisib Pyridopyrimidinone39160 (mTORC1)Orally available, selective, and ATP-competitive reversible inhibitor.[4][5]
Apitolisib 2-Aminopyrimidine3~580 (mTORC1)Potent pan-Class I PI3K inhibitor with weaker mTOR activity.[4][6]

Expert Insights: The data indicates that while all three compounds are potent PI3K inhibitors, Compound 31 exhibits a more balanced dual inhibitory profile against both PI3K and mTOR compared to Apitolisib. The pyridopyrimidinone scaffold of Compound 31 and Voxtalisib appears amenable to achieving this dual activity. The choice between these inhibitors would depend on the desired level of mTOR inhibition for a specific therapeutic application.

II. Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors: Halting the Cell Cycle in Cancer

CDK4 and CDK6 are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of hormone receptor-positive (HR+) breast cancer.

The CDK4/6-Cyclin D Cell Cycle Pathway

In the G1 phase of the cell cycle, cyclin D binds to and activates CDK4/6. The active complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which drives the cell into the S phase.

CDK46_Pathway CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Figure 2: Simplified CDK4/6-Cyclin D cell cycle pathway.
Comparative Analysis of Pyridopyrimidinone-Based CDK4/6 Inhibitors

Palbociclib and Ribociclib are both pyridopyrimidinone-based CDK4/6 inhibitors that have gained FDA approval. We compare them with Abemaciclib, which has a different chemical scaffold.[7][8][9][10]

InhibitorScaffoldCDK4 IC50 (nM)CDK6 IC50 (nM)Key Features
Palbociclib Pyrido[2,3-d]pyrimidin-7-one1116Highly specific for CDK4/6.[7][8]
Ribociclib Pyrido[2,3-d]pyrimidin-7-one1039Greater potency against CDK4 than CDK6.[7][8]
Abemaciclib 2-Anilino-pyrimidine24Highest potency for both CDK4 and CDK6; also inhibits other kinases.[7][8][9]

Expert Insights: The pyridopyrimidinone scaffold of Palbociclib and Ribociclib confers high selectivity for CDK4/6.[7][8] In contrast, Abemaciclib's broader kinase inhibition profile may contribute to its different efficacy and toxicity profile.[7][8] For instance, palbociclib-adapted cancer cells that are resistant to ribociclib have shown a response to abemaciclib, suggesting that the differing target specificities could be exploited in sequential therapies.[7][8]

III. c-Jun N-Terminal Kinase (JNK) Inhibitors: Targeting Inflammation and Neurodegeneration

The JNK signaling pathway is activated by stress stimuli and plays a crucial role in inflammation, apoptosis, and neurodegenerative diseases.

The JNK Signaling Pathway

Stress signals activate a cascade of MAP kinases, leading to the phosphorylation and activation of JNK. Activated JNK then phosphorylates transcription factors such as c-Jun, modulating gene expression.

JNK_Pathway Stress Stress Stimuli MAPKKK MAPKKK Stress->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Gene_Expression Gene Expression (Apoptosis, Inflammation) cJun->Gene_Expression

Figure 3: Simplified JNK signaling pathway.
Comparative Analysis of Pyridopyrimidinone-Based JNK Inhibitors

A series of 2-aminopyridopyrimidinone-based JNK inhibitors have been developed, with Inhibitor 13 emerging as a potent and selective candidate.[11][12][13][14] We compare it to JNK-IN-8 , a known covalent JNK inhibitor.[15][16]

InhibitorScaffoldJNK3 IC50 (nM)Selectivity vs. p38Key Features
Inhibitor 13 Pyridopyrimidinone15>10,000 nMPotent, selective, with high oral bioavailability.[11][12][13][14]
JNK-IN-8 N/A0.98SelectiveIrreversible covalent inhibitor.[15][16]

Expert Insights: Inhibitor 13 demonstrates the potential of the pyridopyrimidinone scaffold to yield highly selective and orally bioavailable JNK inhibitors.[11][12][13][14] The high selectivity against the closely related p38 kinase is a critical feature for minimizing off-target effects.[12] The choice between a reversible inhibitor like Inhibitor 13 and a covalent inhibitor like JNK-IN-8 would depend on the desired duration of target engagement and the therapeutic window.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data presented, we provide detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This protocol describes a method for measuring the inhibitory activity of compounds against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).

Workflow Diagram:

HTRF_Workflow Start Start Add_Inhibitor Add Inhibitor/ DMSO to Plate Start->Add_Inhibitor Add_Kinase Add Kinase/ Lipid Solution Add_Inhibitor->Add_Kinase Add_ATP Add ATP (Initiate Reaction) Add_Kinase->Add_ATP Incubate_1 Incubate (30 min, RT) Add_ATP->Incubate_1 Add_Stop Add Stop Solution Incubate_1->Add_Stop Add_Detection Add Detection Mix Add_Stop->Add_Detection Incubate_2 Incubate (2 hr, RT) Add_Detection->Incubate_2 Read_Plate Read HTRF Signal Incubate_2->Read_Plate End End Read_Plate->End

Figure 4: HTRF kinase inhibition assay workflow.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1x Reaction Buffer, ATP Working Solution, and Lipid Working Solution as per the manufacturer's instructions.[17]

  • Plate Setup: In a 384-well plate, add 0.5 µL of the test inhibitor (in 100% DMSO) or DMSO control to the respective wells.[17]

  • Kinase Reaction:

    • Add 14.5 µL of the PI 3-Kinase/Lipid Working Solution to the inhibitor and positive control wells. Add 14.5 µL of Lipid Working Solution to the negative control wells.[17]

    • Initiate the reaction by adding 5 µL of ATP Working Solution to all wells.[17]

    • Incubate the plate for 30 minutes at room temperature.[17]

  • Detection:

    • Add 5 µL of Stop Solution to all wells, ensuring thorough mixing.[17]

    • Add 5 µL of Detection Mix to all wells, again ensuring thorough mixing.[17]

    • Seal the plate and incubate for 2 hours at room temperature.[17]

  • Data Acquisition: Measure the HTRF ratio on a compatible microplate reader.

Protocol 2: Cellular Phospho-Protein Assay (AlphaLISA)

This protocol details the measurement of phosphorylated AKT (p-AKT) in cells treated with inhibitors using the AlphaLISA SureFire Ultra assay.

Workflow Diagram:

AlphaLISA_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Lyse_Cells Lyse Cells Treat_Cells->Lyse_Cells Transfer_Lysate Transfer Lysate to 384-well Plate Lyse_Cells->Transfer_Lysate Add_Acceptor Add Acceptor Mix Transfer_Lysate->Add_Acceptor Incubate_1 Incubate (1 hr, RT) Add_Acceptor->Incubate_1 Add_Donor Add Donor Mix Incubate_1->Add_Donor Incubate_2 Incubate (1 hr, RT, dark) Add_Donor->Incubate_2 Read_Plate Read AlphaLISA Signal Incubate_2->Read_Plate End End Read_Plate->End

Figure 5: AlphaLISA cellular phospho-protein assay workflow.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate at an optimized density and incubate overnight.[18]

    • Treat cells with various concentrations of the inhibitor for the desired time.

  • Cell Lysis:

    • Aspirate the culture medium and add 50 µL of 1x Lysis Buffer to each well.

    • Shake the plate at ~350 rpm for 10 minutes at room temperature.[18]

  • Immunoassay:

    • Transfer 10 µL of cell lysate to a 384-well AlphaPlate™.[18]

    • Add 5 µL of the Acceptor Mix and incubate for 1 hour at room temperature.

    • Add 5 µL of the Donor Mix and incubate for 1 hour at room temperature in the dark.

  • Data Acquisition: Read the plate on an Alpha Technology-compatible plate reader.

Protocol 3: Cell Viability and Cytotoxicity Assay (CellTiter-Glo)

This protocol outlines the use of the CellTiter-Glo Luminescent Cell Viability Assay to determine the cytotoxic effects of inhibitors.

Workflow Diagram:

CTG_Workflow Start Start Seed_Cells Seed Cells in Opaque-walled Plate Start->Seed_Cells Treat_Cells Treat with Inhibitor Seed_Cells->Treat_Cells Equilibrate Equilibrate Plate (30 min, RT) Treat_Cells->Equilibrate Add_Reagent Add CellTiter-Glo Reagent Equilibrate->Add_Reagent Mix Mix on Shaker (2 min) Add_Reagent->Mix Incubate Incubate (10 min, RT) Mix->Incubate Read_Luminescence Read Luminescence Incubate->Read_Luminescence End End Read_Luminescence->End

Figure 6: CellTiter-Glo cell viability assay workflow.

Step-by-Step Methodology:

  • Plate Preparation: Seed cells in an opaque-walled multiwell plate (e.g., 96-well) at a predetermined optimal density.[19]

  • Compound Treatment: Add the test inhibitor at various concentrations to the experimental wells and incubate according to the specific experimental design.[19]

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[19]

    • Add a volume of CellTiter-Glo Reagent equal to the volume of cell culture medium in each well.[19]

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[19][20]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19][20]

  • Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP, which reflects the number of viable cells.[21]

Conclusion

The pyridopyrimidinone scaffold continues to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. As demonstrated in this guide, these inhibitors have shown significant promise in targeting key pathways in cancer and other diseases. The comparative data and detailed protocols provided herein are intended to empower researchers to make informed decisions in their drug discovery programs and to facilitate the development of the next generation of targeted therapies.

References

Navigating the Selectivity Labyrinth: A Comparative Guide to Cross-Reactivity Studies for 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a promising small molecule from hit to clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. A molecule that promiscuously interacts with unintended biological targets can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide provides an in-depth, experience-driven comparison of modern cross-reactivity profiling strategies, using the novel scaffold 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one as a representative case study.

The pyrido[1,2-a]pyrimidin-4-one core is a versatile scaffold, with derivatives showing promise as inhibitors of various enzymes, including kinases, the protein tyrosine phosphatase SHP2, and aldose reductase.[1][2][3] This versatility, however, underscores the critical need for early and comprehensive cross-reactivity assessment. This guide will not only detail the "how" but also the "why" behind experimental choices, empowering you to design a self-validating and robust selectivity profiling cascade.

The Imperative of Selectivity: Why Cross-Reactivity Matters

In drug discovery, "off-target" effects are unintended interactions between a drug and cellular components other than its primary therapeutic target. These interactions can range from benign to catastrophic, leading to adverse drug reactions (ADRs).[4][5] For enzyme inhibitors, particularly those targeting the vast and structurally related kinome, achieving selectivity is a significant challenge.[6] Many kinase inhibitors, for example, show activity against multiple kinases, which can be beneficial (polypharmacology) or detrimental depending on the targets involved.[6] Therefore, a systematic evaluation of a compound's interaction profile across a wide range of potential targets is a non-negotiable step in preclinical development.

A Tiered Strategy for De-risking this compound

We advocate for a tiered, iterative approach to cross-reactivity profiling. This strategy allows for the efficient use of resources by starting with broad, cost-effective screens and progressing to more complex, physiologically relevant assays for promising candidates.

Below is a logical workflow for assessing the selectivity of a novel compound from the pyrido[1,2-a]pyrimidin-4-one class.

G A Compound Synthesis (this compound) B Large-Scale Biochemical Screen (e.g., KINOMEscan) A->B Test Compound C Initial Hit Identification (Primary Targets & Strong Off-Targets) B->C Binding Affinity Data D Cell-Based Target Engagement Assays C->D Prioritized Hits E Functional Cellular Assays (e.g., Phosphorylation, Reporter Gene) D->E F Cytotoxicity Profiling (Broad Cell Panel) E->F G Broad Panel Safety Pharmacology (e.g., CEREP panel) F->G H Tissue Cross-Reactivity (TCR) Studies G->H I Lead Candidate Selection H->I

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Biochemical Profiling

The initial step aims to cast a wide net to understand the compound's binding landscape. The causality here is simple: by screening broadly against hundreds of purified proteins, we can rapidly identify the most likely on- and off-targets without the complexity of a cellular environment.

Recommended Platform: Competition Binding Assays (e.g., KINOMEscan)

For a compound with potential kinase inhibitory activity, a competition binding assay platform is the industry standard.[6][7] The KINOMEscan platform, for instance, utilizes a site-directed competition binding assay to quantify the interactions between a test compound and a panel of over 480 kinases.[8][9]

Why this choice?

  • Comprehensiveness: It covers a vast portion of the human kinome, including wild-type and mutant forms.[8][9]

  • Quantitative Data: The output is typically a dissociation constant (Kd) or a percent of control, allowing for direct comparison of binding affinities across different targets.[6][10]

  • Mode of Action Agnostic: It detects binding regardless of the inhibitor type (e.g., Type I, Type II, allosteric).[7][8]

Experimental Protocol: KINOMEscan Profiling
  • Compound Submission: Provide this compound at a specified concentration (typically 1-10 µM for an initial screen) in a suitable solvent (e.g., DMSO).

  • Assay Principle: The compound is incubated with a specific kinase that is tagged with DNA. This mixture is then applied to an immobilized, active-site directed ligand.

  • Competition: If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the attached DNA tag. A lower amount of captured kinase indicates stronger binding of the test compound.[10]

  • Data Analysis: Results are often expressed as '% of Control', where the control is the amount of kinase bound in the absence of the test compound. Strong hits are those with a low % of Control value.

Data Presentation & Interpretation

The results from a broad kinase screen are best visualized using a TREEspot diagram, which maps the hits onto a phylogenetic tree of the kinome. This provides an immediate visual representation of the compound's selectivity profile.

Table 1: Hypothetical KINOMEscan Data for this compound at 10 µM

Kinase TargetFamily% of ControlInterpretation
MAPK14 (p38α) CMGC1.5 Strong Hit (Potential Primary Target)
MAPK1 (ERK2) CMGC85.2 No Significant Binding
CDK2 CMGC92.1 No Significant Binding
GSK3B CMGC4.5 Strong Hit (Potential Off-Target)
SRC TK98.0 No Significant Binding
ABL1 TK95.3 No Significant Binding
ROCK1 AGC15.7 Moderate Hit (Potential Off-Target)
AKT1 AGC89.9 No Significant Binding

Note: This data is illustrative. A standard screen would include hundreds of kinases.

From this initial screen, we have identified a potential primary target (p38α) and two significant off-targets (GSK3B, ROCK1). This data is the foundation for the next tier of investigation.

Tier 2: Validation in a Cellular Context

Biochemical assays with purified proteins are invaluable but exist in a vacuum. They do not account for cell permeability, intracellular ATP concentrations (which can compete with ATP-competitive inhibitors), or the influence of scaffolding proteins and signaling complexes. Therefore, validating biochemical hits in cell-based assays is a critical step to confirm target engagement and functional activity.[7][11]

Comparison of Cellular Assay Formats
Assay TypePrincipleProsCons
Target Engagement Assays Measures direct binding of the compound to its target inside the cell (e.g., NanoBRET™, Cellular Thermal Shift Assay - CETSA).Confirms the compound reaches and binds to the target in its native environment. Provides potency (EC50) values for target binding.Does not directly measure the functional consequence of binding. Can be technically complex to set up.
Functional Phosphorylation Assays Measures the phosphorylation of a known substrate of the target kinase (e.g., Western Blot, In-Cell ELISA, AlphaLISA®).Directly measures the functional inhibitory effect of the compound on the kinase's activity. Highly physiologically relevant.Requires a specific antibody for the phosphorylated substrate. Can be lower throughput than target engagement assays.
Phenotypic/Reporter Assays Measures a downstream cellular event controlled by the signaling pathway (e.g., cytokine release, gene expression via a reporter gene).Assesses the compound's impact on the entire signaling pathway. Can reveal unexpected effects.The measured effect may be influenced by multiple off-targets, making data interpretation complex.
Experimental Protocol: Cell-Based Phospho-Substrate Assay

This protocol describes a method to validate the inhibition of our hypothetical primary target, p38α.

  • Cell Line Selection: Choose a cell line where the p38α pathway is active and can be stimulated (e.g., HEK293, HeLa, or a relevant cancer cell line).

  • Compound Treatment: Plate cells and allow them to adhere. Treat with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).

  • Pathway Stimulation: Stimulate the p38α pathway using an appropriate agonist (e.g., Anisomycin or UV radiation).

  • Cell Lysis: Lyse the cells to release cellular proteins.

  • Detection: Use a method like Western Blot or an In-Cell ELISA to detect the phosphorylation level of a direct p38α substrate (e.g., phospho-MK2).

  • Data Analysis: Quantify the signal and plot the dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the substrate phosphorylation.

This same principle would be applied to validate the off-target hits (e.g., measuring GSK3β or ROCK1 substrate phosphorylation).

G A Select & Plate Cells B Treat with Compound (Dose-Response) A->B C Stimulate Pathway (e.g., Anisomycin for p38) B->C D Lyse Cells C->D E Detect Phospho-Substrate (e.g., Western Blot, ELISA) D->E F Calculate IC50 E->F

Caption: Workflow for a cell-based functional assay.

Tier 3: Broad Safety and Unbiased Off-Target Screening

Once a compound demonstrates potent on-target activity and a manageable off-target profile in cellular assays, the final tier involves broader safety screening and unbiased methods to catch any unexpected interactions.

Panel Screening for Safety Pharmacology

Specialized contract research organizations (CROs) offer broad panel screens (e.g., the SafetyScan47 panel from Eurofins) that test a compound against a wide range of non-kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters. This is a regulatory-expected step to identify potential liabilities that could cause cardiovascular, central nervous system, or other organ-specific toxicities.

Unbiased Off-Target Discovery Methods

While panel screens are excellent, they are biased towards known targets. Unbiased methods can reveal completely unexpected off-target effects.

Comparison of Unbiased Screening Methods

MethodPrincipleProsCons
Off-Target Screening Cell Microarray A microarray of cells overexpressing a large library of human membrane or secreted proteins is probed with the labeled compound to detect binding.[12]High-throughput and can screen thousands of potential targets in a native conformation.[12]Primarily limited to cell surface and secreted proteins. May not detect intracellular off-targets.
Chemical Proteomics (e.g., KiNativ) Utilizes activity-based probes to profile the functional state of enzyme families (like kinases) directly in complex biological samples (cell lysates, tissues).Provides a functional readout of enzyme activity in a near-native environment. Can identify off-targets missed by binding assays.Technically demanding and data analysis can be complex. May not capture all potential binding events.
Phenotypic Screening (e.g., Cell Painting) High-content imaging is used to assess hundreds of morphological features in cells treated with the compound, creating a "phenotypic fingerprint."Completely unbiased. Can reveal the net effect of all on- and off-target interactions.Deconvolution of the specific target(s) responsible for the observed phenotype can be very challenging.

The choice of which, if any, of these advanced methods to use depends on the project's specific risks and the nature of the compound. For a compound with a clean profile from the initial tiers, a broad safety panel may be sufficient before moving into in vivo studies.

Conclusion and Forward Look

The cross-reactivity profiling of this compound, or any novel chemical entity, is not a single experiment but a multi-faceted, logical campaign. By employing a tiered strategy—starting with broad biochemical screens, validating hits in a cellular context, and finally, assessing broad safety—researchers can build a comprehensive understanding of a compound's selectivity. This approach allows for the early identification of potential liabilities, saving invaluable time and resources. The ultimate goal is to generate a robust data package that not only supports the desired mechanism of action but also provides a high degree of confidence in the compound's safety profile as it progresses toward the clinic.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted oncology, the search for novel small molecules that can effectively modulate key signaling pathways is paramount. The pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a promising framework for developing inhibitors of critical cellular targets. This guide provides an in-depth technical comparison of a novel compound from this class, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (referred to herein as BPP-7) , with a leading clinical-stage alternative, focusing on its efficacy in both laboratory and preclinical animal models. Our analysis is grounded in established experimental protocols and presents hypothetical, yet scientifically plausible, data to guide researchers in the field.

Introduction: The Rationale for Targeting SHP2 with a Novel Pyrido[1,2-a]pyrimidin-4-one Derivative

The Src homology-2 (SH2) domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a crucial signaling node that governs multiple cellular processes, including proliferation, survival, and differentiation.[1] SHP2 is a key activator of the RAS-MAPK pathway, which is frequently dysregulated in a wide array of human cancers.[1] Consequently, SHP2 has become a high-priority target for therapeutic intervention. Recent research has identified the pyrido[1,2-a]pyrimidin-4-one core as a viable scaffold for the development of allosteric SHP2 inhibitors. These inhibitors function by stabilizing the enzyme in an inactive conformation, thereby preventing downstream signaling.[1]

This guide focuses on BPP-7, a novel derivative of this class, and compares its hypothetical efficacy against TNO155 (Batoprotafib) , a well-characterized, orally bioavailable allosteric SHP2 inhibitor currently in clinical trials.[2][3][4][5] The objective is to provide a comprehensive framework for evaluating such compounds, from initial cellular assays to in vivo tumor models.

Part 1: In Vitro Efficacy Assessment

The initial evaluation of any potential anti-cancer compound begins with in vitro assays to determine its potency and cellular effects. Here, we outline a standard cell-based assay to determine the half-maximal inhibitory concentration (IC50) of BPP-7 and compare it to TNO155.

Experimental Design: Cell Viability via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells.

For this comparative study, we selected the KYSE-520 esophageal cancer cell line , a model known to be sensitive to SHP2 inhibition.

Detailed Experimental Protocol: MTT Assay
  • Cell Culture: KYSE-520 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium and allowed to adhere overnight.

  • Compound Preparation: BPP-7 and TNO155 are dissolved in dimethyl sulfoxide (DMSO) to create 10 mM stock solutions. A series of dilutions are prepared in culture medium to achieve final concentrations ranging from 0.01 nM to 100 µM.

  • Treatment: The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of BPP-7, TNO155, or a vehicle control (DMSO). Each concentration is tested in triplicate.

  • Incubation: The plates are incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of cell viability. The IC50 value is calculated by fitting the data to a dose-response curve using non-linear regression analysis.

Hypothetical In Vitro Data Summary
CompoundTargetCell LineAssay TypeIC50 (µM)
BPP-7 (Hypothetical) SHP2KYSE-520Cell Proliferation (72h)0.150
TNO155 (Reference) SHP2KYSE-520Cell Proliferation (5-day)0.100[4]

Causality and Interpretation: The hypothetical IC50 value for BPP-7 (0.150 µM) suggests potent anti-proliferative activity, comparable to the clinical candidate TNO155. This level of potency in a relevant cell line provides a strong rationale for advancing the compound to in vivo studies. The choice of the MTT assay is based on its robustness, high-throughput nature, and its ability to provide a quantitative measure of a compound's effect on cell viability.

In Vitro Experimental Workflow

InVitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture KYSE-520 Cells seed_plate Seed 96-Well Plate cell_culture->seed_plate treatment Treat Cells (72h) seed_plate->treatment compound_prep Prepare Compound Dilutions (BPP-7 & TNO155) compound_prep->treatment mtt_add Add MTT Reagent (4h) treatment->mtt_add solubilize Solubilize Formazan (DMSO) mtt_add->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_ic50 Calculate IC50 read_abs->calc_ic50

Caption: Workflow for in vitro cell viability testing.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next critical step is to evaluate the compound's efficacy in a living organism. Xenograft mouse models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical anti-cancer drug testing.[6][7]

Experimental Design: Human Tumor Xenograft Model

This study is designed to assess the ability of BPP-7 to inhibit tumor growth in vivo. KYSE-520 cells are implanted subcutaneously into immunodeficient mice. Once tumors are established, the mice are treated with BPP-7, a comparator (TNO155), or a vehicle control.

Detailed Experimental Protocol: Xenograft Study
  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used. They are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with food and water ad libitum.

  • Cell Implantation: KYSE-520 cells are harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Each mouse is subcutaneously injected with 100 µL of the cell suspension (5 x 10^6 cells) into the right flank.

  • Tumor Growth Monitoring: Tumor growth is monitored 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach an average volume of 150-200 mm³, the mice are randomized into three groups (n=8 per group):

    • Group 1 (Vehicle): Oral gavage daily with the vehicle solution.

    • Group 2 (BPP-7): Oral gavage daily with BPP-7 at a dose of 25 mg/kg.

    • Group 3 (TNO155): Oral gavage twice daily with TNO155 at a dose of 20 mg/kg.[4]

  • Data Collection: Tumor volumes and body weights are recorded at each measurement time point for 28 days.

  • Endpoint and Analysis: At the end of the study, or if tumors reach a predetermined endpoint (e.g., 2000 mm³), the mice are humanely euthanized. The tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group versus the vehicle group.

Hypothetical In Vivo Data Summary
Treatment GroupDosing ScheduleDay 28 Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Daily, p.o.1650-
BPP-7 (25 mg/kg) Daily, p.o.69358%
TNO155 (20 mg/kg) Twice Daily, p.o.57865%

Causality and Interpretation: The hypothetical data indicates that BPP-7 significantly inhibits tumor growth in a xenograft model, with a TGI of 58%. This level of efficacy, while slightly less than the reference compound TNO155, is robust and clinically relevant. The choice of oral administration (p.o.) is crucial, as oral bioavailability is a highly desirable property for small molecule inhibitors, enhancing patient convenience.[8] The daily dosing schedule for BPP-7, compared to the twice-daily schedule for TNO155, could suggest a more favorable pharmacokinetic profile, a key consideration for drug development.

In Vivo Experimental Workflow

InVivo_Workflow cluster_treatment 28-Day Treatment Phase start Implant KYSE-520 Cells into Nude Mice monitor1 Monitor Tumor Growth start->monitor1 randomize Randomize Mice (Tumor Volume ~150 mm³) monitor1->randomize treat_vehicle Group 1: Vehicle (p.o.) randomize->treat_vehicle treat_bpp7 Group 2: BPP-7 (25 mg/kg, p.o.) randomize->treat_bpp7 treat_tno155 Group 3: TNO155 (20 mg/kg, p.o.) randomize->treat_tno155 monitor2 Measure Tumor Volume & Body Weight (2-3x/week) treat_vehicle->monitor2 treat_bpp7->monitor2 treat_tno155->monitor2 endpoint Study Endpoint monitor2->endpoint Day 28 analysis Excise Tumors Calculate TGI endpoint->analysis

Caption: Workflow for in vivo xenograft efficacy study.

Part 3: Mechanistic Insights and Signaling

To understand how BPP-7 exerts its effects, it's essential to visualize its place within the cellular signaling machinery. As a hypothesized SHP2 inhibitor, BPP-7 would block the activation of the RAS-MAPK pathway, a central driver of cancer cell proliferation and survival.

SHP2 Signaling Pathway and Point of Intervention

SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/SOS1 RTK->Grb2 Activates SHP2_inactive SHP2 (Inactive) Grb2->SHP2_inactive Recruits SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active Conformational Change RAS RAS SHP2_active->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BPP7 BPP-7 (Allosteric Inhibitor) BPP7->SHP2_inactive Stabilizes Inactive State

Caption: BPP-7's hypothesized mechanism of action.

This diagram illustrates that upon activation by receptor tyrosine kinases (RTKs), SHP2 is recruited to a complex with Grb2/SOS1, leading to its activation. Active SHP2 then promotes the activation of RAS, triggering the downstream RAF-MEK-ERK cascade that ultimately drives cell proliferation. BPP-7, as an allosteric inhibitor, is hypothesized to lock SHP2 in its inactive state, thereby blocking this entire signaling cascade.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the in vitro and in vivo efficacy of a novel pyrido[1,2-a]pyrimidin-4-one derivative, this compound (BPP-7), as a potential SHP2 inhibitor. The hypothetical data presented positions BPP-7 as a potent anti-cancer agent with efficacy comparable to the clinical-stage compound TNO155.

The robust in vitro anti-proliferative activity, coupled with significant tumor growth inhibition in a preclinical xenograft model, establishes a strong foundation for further development. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic (PK/PD) profiling, toxicology assessments, and exploring combination therapies, as combining SHP2 inhibitors with other targeted agents (such as MEK or KRAS inhibitors) is a promising strategy to overcome adaptive resistance.[3][9] The methodologies and comparative framework provided here serve as a valuable resource for researchers dedicated to advancing novel targeted therapies from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Benchmarking Novel SHP2 Inhibitors: A Comparative Analysis of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting SHP2 and the Promise of the Pyrido[1,2-a]pyrimidine Scaffold

The Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling.[1][2] For years, phosphatases were considered "undruggable" due to the highly conserved and positively charged nature of their active sites. However, the discovery of allosteric inhibitors has opened a new therapeutic window. SHP2 is a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, a pathway fundamental to cell proliferation and survival.[3][4] Its hyperactivation is implicated in the development and progression of numerous solid tumors, including those of the lung, breast, and gastrointestinal tract.[1][4]

The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, known to form the basis of various pharmacologically active agents. Recent studies have demonstrated that derivatives of this scaffold can act as potent, allosteric inhibitors of SHP2, presenting a promising avenue for novel oncology therapeutics.[5] This guide focuses on a representative compound from this class, 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as PyridoBrom-7 ), and outlines a comprehensive, field-proven strategy for its preclinical benchmarking.

Our primary comparator will be TNO155 , a clinical-stage, selective, and orally bioavailable allosteric SHP2 inhibitor that has shown promising, albeit modest, single-agent activity in clinical trials.[6][7] By systematically comparing PyridoBrom-7 against TNO155, we can rigorously evaluate its potential as a drug candidate. This guide is designed for researchers in drug development, providing not just protocols, but the strategic reasoning behind each experimental step.

Part 1: Mechanistic Framework – Understanding the SHP2 Signaling Axis

SHP2 acts as a central hub downstream of multiple receptor tyrosine kinases (RTKs). In its basal state, SHP2 exists in an auto-inhibited "closed" conformation.[8] Upon growth factor stimulation, RTKs become phosphorylated, creating docking sites for the SH2 domains of SHP2. This binding event induces a conformational change, exposing the catalytic phosphatase domain and activating the enzyme. Activated SHP2 then dephosphorylates specific substrates, ultimately leading to the activation of RAS and the downstream RAF-MEK-ERK phosphorylation cascade, which drives cell proliferation.[9]

Allosteric inhibitors like TNO155 do not compete with substrates at the active site. Instead, they bind to a pocket at the interface of the N-terminal SH2, C-terminal SH2, and PTP domains, effectively locking the enzyme in its inactive, auto-inhibited state.[] This mechanism provides high selectivity and avoids the challenges associated with targeting the catalytic site directly. Our hypothesis is that PyridoBrom-7 functions via a similar allosteric mechanism.

SHP2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (e.g., EGFR) SHP2_inactive SHP2 (Inactive) RTK->SHP2_inactive Recruits & Activates GF Growth Factor GF->RTK Binds Grb2_Sos Grb2/SOS RAS RAS Grb2_Sos->RAS SHP2_active SHP2 (Active) SHP2_inactive->SHP2_active SHP2_active->Grb2_Sos Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Survival pERK->Proliferation Promotes TNO155 TNO155 or PyridoBrom-7 TNO155->SHP2_active Inhibits (Allosteric)

Figure 1: Simplified SHP2-MAPK Signaling Pathway and Point of Inhibition.

Part 2: The Benchmarking Workflow – A Phased Approach

A logical, stepwise approach is crucial for efficiently evaluating a new chemical entity. We will progress from simple, direct biochemical assays to more complex cellular systems. This ensures that we are building upon a solid foundation of evidence at each stage.

Workflow cluster_phase1 Phase 1: Biochemical & Target Validation cluster_phase2 Phase 2: Cellular Activity cluster_phase3 Phase 3: Preclinical Profiling P1_Biochem Biochemical Potency (IC50 vs. SHP2) P1_CETSA Cellular Target Engagement (CETSA) P1_Biochem->P1_CETSA P2_pERK Pathway Inhibition (p-ERK Western Blot) P1_CETSA->P2_pERK P2_Prolif Anti-Proliferation (MTS Assay) P2_pERK->P2_Prolif P3_Select Selectivity Screening (Phosphatase Panel) P2_Prolif->P3_Select P3_ADME In Vitro ADME/Tox (Permeability, CYP, hERG) P3_Select->P3_ADME Decision Go/No-Go Decision P3_ADME->Decision

Figure 2: Phased Experimental Workflow for Benchmarking PyridoBrom-7.
Phase 1: Biochemical Potency and Cellular Target Engagement

The first critical questions are: Does our compound inhibit the target enzyme directly, and does it enter the cell to engage its target in a physiological context?

Experiment 1: Biochemical SHP2 Inhibition Assay

  • Causality: This assay isolates the compound and the purified enzyme to quantify direct inhibitory activity. It is the foundational measurement of potency, expressed as the half-maximal inhibitory concentration (IC50). A low IC50 value is a primary characteristic of a promising hit.

  • Protocol:

    • Reagents: Purified recombinant full-length wild-type SHP2, dually phosphorylated IRS-1 peptide for activation, fluorescent substrate 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), assay buffer.[11][12]

    • Activation: Pre-incubate SHP2 enzyme with the IRS-1 peptide to induce the active conformation. This step is crucial as allosteric inhibitors target the interface that is stabilized in the inactive form, but their effect is measured on the enzyme's activity.

    • Compound Incubation: In a 384-well plate, serially dilute PyridoBrom-7 and TNO155. Add the activated SHP2 enzyme and incubate.

    • Reaction Initiation: Add the DiFMUP substrate to all wells. The active enzyme will cleave the phosphate group, releasing the fluorescent DiFMU molecule.

    • Detection: Measure the increase in fluorescence over time using a plate reader (Ex/Em ~358/450 nm).

    • Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.[11]

Experiment 2: Cellular Thermal Shift Assay (CETSA)

  • Causality: A potent biochemical IC50 is meaningless if the compound cannot permeate the cell membrane and bind to its target. CETSA is the gold standard for verifying intracellular target engagement.[13][14] The principle is that a ligand binding to a protein stabilizes it against thermal denaturation.

  • Protocol:

    • Cell Culture: Use a relevant cancer cell line, such as KYSE-520 (esophageal squamous cell carcinoma), which is known to be sensitive to SHP2 inhibition.[8]

    • Treatment: Treat intact cells with PyridoBrom-7, TNO155, or a vehicle control (DMSO) for a defined period (e.g., 1 hour).

    • Heating: Heat the cell suspensions across a temperature gradient (e.g., 42°C to 58°C) for 3 minutes to induce protein denaturation.

    • Lysis & Separation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

    • Detection: The supernatant, containing the soluble (non-denatured) SHP2, is collected. Quantify the amount of soluble SHP2 using Western Blot or ELISA.

    • Analysis: Plot the percentage of soluble SHP2 against temperature. A successful inhibitor will cause a rightward shift in the melting curve, indicating protein stabilization at higher temperatures. This thermal shift (ΔTm) confirms target binding.[12]

Phase 2: Verifying Cellular Activity

With target engagement confirmed, we must now determine if this binding event translates into the desired biological outcome: inhibition of the signaling pathway and a subsequent anti-cancer effect.

Experiment 3: Phospho-ERK (p-ERK) Western Blot

  • Causality: This assay directly measures the functional consequence of SHP2 inhibition. A reduction in the phosphorylation of ERK, a key downstream effector, provides definitive evidence that the compound is blocking the MAPK pathway as intended.[9]

  • Protocol:

    • Cell Treatment: Seed KYSE-520 cells and starve them of growth factors. Treat with serially diluted PyridoBrom-7 or TNO155 for 1-2 hours.

    • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for 10-15 minutes to robustly activate the RTK-SHP2-MAPK axis.

    • Lysis: Harvest the cells and prepare protein lysates.

    • Quantification & SDS-PAGE: Quantify protein concentration to ensure equal loading, then separate proteins by size using SDS-PAGE.

    • Immunoblotting: Transfer proteins to a PVDF membrane. Probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

    • Analysis: Detect signals using chemiluminescence. Quantify band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio demonstrates effective pathway inhibition.

Experiment 4: Anti-Proliferation MTS Assay

  • Causality: This is the ultimate phenotypic readout. Does inhibiting the SHP2 pathway stop cancer cell growth? The MTS assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[15][16][17]

  • Protocol:

    • Cell Seeding: Plate KYSE-520 cells in 96-well plates at a predetermined optimal density.[16]

    • Treatment: The next day, treat cells with a range of concentrations of PyridoBrom-7 and TNO155.

    • Incubation: Incubate for a prolonged period (e.g., 72 to 120 hours) to allow for effects on cell division to become apparent.

    • MTS Addition: Add the MTS reagent to each well. Metabolically active, viable cells will reduce the MTS tetrazolium compound into a colored formazan product.

    • Detection: After 1-4 hours of incubation, measure the absorbance at ~490 nm.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot this against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Phase 3: Initial Preclinical Safety and Selectivity Profiling

A potent and effective compound is only a viable drug candidate if it is also selective and has a favorable safety profile. Early in vitro assessment is essential to "fail fast" and avoid costly late-stage attrition.[18]

Experiment 5: Phosphatase Selectivity Panel

  • Causality: To ensure the compound's effects are due to SHP2 inhibition and not off-target activities, it must be screened against other related phosphatases. SHP1 is the most critical counterscreen target due to its high structural similarity to SHP2.

  • Protocol: This is typically performed as a fee-for-service by a specialized vendor. The compound is tested at a fixed, high concentration (e.g., 10 µM) against a panel of purified phosphatases (including SHP1, PTP1B, etc.) using biochemical assays similar to Experiment 1. Significant inhibition (>50%) of other phosphatases would be a red flag for off-target effects.

Experiment 6: In Vitro ADME/Tox Panel

  • Causality: Early Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiling helps predict how a drug might behave in a whole organism.[19][20]

  • Key Assays:

    • Metabolic Stability: Incubate the compound with liver microsomes to assess its susceptibility to metabolism by Cytochrome P450 (CYP) enzymes. A compound that is too rapidly metabolized will have a short half-life in vivo.[20]

    • CYP Inhibition: Evaluate the compound's potential to inhibit major CYP isoforms (e.g., 3A4, 2D6). Inhibition can lead to dangerous drug-drug interactions.

    • hERG Inhibition: The hERG potassium channel is a critical anti-target. Inhibition can lead to cardiac arrhythmias. This is a mandatory FDA-required screen.

    • Plasma Protein Binding: Measure the extent to which the compound binds to plasma proteins. High binding can limit the free fraction of the drug available to act on its target.[20]

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate a go/no-go decision.

Table 1: Comparative Potency and Efficacy Profile (Representative data is shown for illustrative purposes)

ParameterPyridoBrom-7TNO155 (Reference)Desired Outcome
SHP2 Biochemical IC50 8 nM11 nM[8]< 50 nM
Cellular Thermal Shift (ΔTm) + 6.5 °C+ 7.0 °C[12]Clear positive shift
p-ERK Inhibition IC50 (KYSE-520) 25 nM8 nM[8]< 100 nM
Cell Proliferation GI50 (KYSE-520) 150 nM100 nM[8]< 1 µM
SHP1 Inhibition @ 10 µM 15%< 10%< 50% (High Selectivity)

Table 2: Comparative In Vitro ADME/Tox Profile (Representative data is shown for illustrative purposes)

ParameterPyridoBrom-7TNO155 (Reference)Desired Outcome
Microsomal Stability (T½, min) 45> 60> 30 min
CYP3A4 Inhibition IC50 > 20 µM> 20 µM> 10 µM
hERG Inhibition IC50 > 30 µM> 30 µM> 10 µM
Plasma Protein Binding 95%98%< 99%

Interpretation: In this hypothetical scenario, PyridoBrom-7 demonstrates excellent biochemical potency, comparable to the clinical candidate TNO155. It clearly engages its target in cells and inhibits the downstream pathway, leading to a potent anti-proliferative effect. Crucially, it shows high selectivity over SHP1 and a clean initial ADME/Tox profile. While its cellular potency is slightly lower than TNO155, its overall profile is highly encouraging and warrants progression to further lead optimization and in vivo efficacy studies.

Conclusion and Future Directions

This guide has outlined a rigorous, industry-standard workflow for the initial benchmarking of a novel pyrido[1,2-a]pyrimidin-4-one based SHP2 inhibitor, PyridoBrom-7, against the clinical-stage drug TNO155. By progressing logically from biochemical potency to cellular function and early safety profiling, researchers can build a comprehensive data package to support further development. The causality-driven approach, explaining the why behind each experiment, ensures that the data generated is both robust and interpretable. Based on the strong hypothetical data presented, PyridoBrom-7 represents a promising starting point for a new generation of SHP2-targeted cancer therapies.

References

Independent Verification of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one Bioactivity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the bioactivity of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one. As researchers and drug development professionals, it is imperative to not only identify potentially bioactive compounds but also to rigorously and independently validate their biological effects. This document outlines a scientifically sound, multi-faceted approach to characterizing this specific molecule, comparing its performance against established bioactive compounds, and providing detailed experimental protocols to ensure reproducibility and data integrity.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including roles as aldose reductase inhibitors, and even antimalarial agents.[1][2] Recent studies have highlighted derivatives of this core structure as potent allosteric inhibitors of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[3] SHP2 is a critical signaling node that influences multiple oncogenic pathways, including RAS-ERK, PI3K-AKT, and JAK-STAT.[3] The presence of a bromine atom at the 7-position of the pyrido[1,2-a]pyrimidin-4-one core suggests the potential for significant and specific biological activity, warranting a thorough investigation.

This guide will focus on a logical, stepwise approach to verifying the bioactivity of this compound, with a primary hypothesis centered on its potential as a signaling pathway modulator, particularly as a SHP2 inhibitor.

Comparative Compound Selection: Establishing a Robust Baseline

To objectively assess the bioactivity of this compound, it is crucial to benchmark its performance against well-characterized compounds. The following have been selected to provide a comprehensive comparison:

CompoundTarget/PathwayRationale for Selection
SHP099 Allosteric SHP2 InhibitorA well-established and potent allosteric inhibitor of SHP2, providing a direct comparison for the primary hypothesized target.[4]
Alpelisib PI3Kα InhibitorA known inhibitor of the PI3K/AKT pathway, which is often downstream of SHP2 activation.[5] This will help to dissect the specificity of the test compound's effects.
Ulixertinib (BVD-523) ERK1/2 InhibitorA potent and selective inhibitor of ERK1/2, a key component of the RAS-ERK pathway.[6] Comparing against an ERK inhibitor will help to pinpoint the level of pathway inhibition.
Ruxolitinib JAK1/JAK2 InhibitorA clinically approved JAK inhibitor that will serve as a comparator for the JAK-STAT signaling pathway.[7]

Experimental Workflow for Bioactivity Verification

The following experimental workflow is designed to provide a comprehensive assessment of the bioactivity of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Target Engagement & Pathway Analysis cluster_phase3 Phase 3: Cellular Effects a Cell Viability Assays (e.g., MTT, MTS) b In Vitro Kinase/Phosphatase Assays (e.g., SHP2, PI3K, ERK, JAK) a->b Proceed if cytotoxic or anti-proliferative c Western Blot Analysis of Signaling Pathways b->c Confirm target engagement d Cell Cycle Analysis c->d Investigate mechanism of cell growth inhibition e Apoptosis Assays c->e Assess induction of cell death

Caption: A phased experimental workflow for the comprehensive bioactivity verification of this compound.

Detailed Experimental Protocols

Cell Viability Assays (MTT/MTS)

Objective: To determine the cytotoxic or anti-proliferative effects of this compound and the comparative compounds on a relevant cancer cell line (e.g., KYSE-520, which has been used in the evaluation of other pyrido[1,2-a]pyrimidin-4-one derivatives).[3]

Protocol (MTT Assay):

  • Cell Seeding: Seed KYSE-520 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative compounds (SHP099, Alpelisib, Ulixertinib, Ruxolitinib) in cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro SHP2 Phosphatase Assay

Objective: To directly measure the inhibitory activity of this compound on SHP2 phosphatase activity and compare it to the known SHP2 inhibitor, SHP099.

Protocol (based on a generic fluorescence-based assay):

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% Brij-35, pH 7.2). Prepare a solution of recombinant human SHP2 protein and a fluorogenic substrate (e.g., DiFMUP).

  • Compound Dilution: Prepare serial dilutions of this compound and SHP099 in the reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compounds and SHP2 enzyme. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation, 460 nm emission for DiFMUP) over time.

  • Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC50 values for the test compound and SHP099.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the RAS-ERK, PI3K-AKT, and JAK-STAT signaling pathways.

signaling_pathways cluster_ras_erk RAS-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_jak_stat JAK-STAT Pathway ras RAS raf RAF ras->raf mek MEK raf->mek erk p-ERK mek->erk pi3k PI3K akt p-AKT pi3k->akt jak JAK stat p-STAT jak->stat shp2 SHP2 shp2->ras Activates shp2->pi3k Activates shp2->jak Activates compound This compound compound->shp2 Inhibits?

Caption: Hypothesized mechanism of action of this compound via SHP2 inhibition, affecting downstream signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture KYSE-520 cells and treat them with IC50 concentrations of this compound, SHP099, Alpelisib, Ulixertinib, and Ruxolitinib for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ERK, ERK, p-AKT, AKT, p-STAT3, STAT3, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Data Interpretation and Expected Outcomes

The following table summarizes the expected outcomes for each compound in the proposed assays, providing a clear basis for comparison and interpretation of the results for this compound.

CompoundExpected IC50 (Cell Viability)Expected IC50 (SHP2 Assay)Expected Western Blot Results
This compound To be determinedTo be determinedPotentially decreased p-ERK, p-AKT, and p-STAT levels if it is a potent SHP2 inhibitor.
SHP099 Low µM rangePotent (nM range)Decreased p-ERK, p-AKT, and p-STAT levels.
Alpelisib Low µM rangeInactiveSelective decrease in p-AKT levels.
Ulixertinib Low µM rangeInactiveSelective decrease in p-ERK levels.
Ruxolitinib Low µM rangeInactiveSelective decrease in p-STAT levels.

Conclusion

This guide provides a rigorous and independent framework for the characterization of the bioactivity of this compound. By employing a multi-assay approach and comparing the results to well-defined chemical probes, researchers can confidently ascertain the compound's mechanism of action and its potential as a novel therapeutic agent. The detailed protocols and expected outcomes serve as a robust starting point for any laboratory seeking to validate and extend the findings on this promising chemical scaffold.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one, a halogenated heterocyclic compound frequently used in pharmaceutical research and development.[1] The procedures outlined here are grounded in established safety protocols for halogenated organic compounds and are designed to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Chemical Profile

This compound belongs to the class of pyridopyrimidines, which are known for a wide range of pharmacological activities.[3] Its structure contains a bromine atom, classifying it as a halogenated organic compound.[4] Halogenated solvents and reagents often present specific environmental and health risks, including potential carcinogenicity and high disposal costs.[5]

Table 1: Inferred Properties and Hazards of this compound

PropertyValue/InformationSource/Rationale
CAS Number 23536-76-7Hoffman Fine Chemicals[2]
Molecular Formula C₈H₅BrN₂OHoffman Fine Chemicals[2]
Molecular Weight 225.05 g/mol Hoffman Fine Chemicals[2]
Physical State Solid (inferred from related compounds)General chemical knowledge
Melting Point 125-128 °CHoffman Fine Chemicals[2]
Potential Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.Inferred from GHS classifications for related pyridopyrimidine derivatives and other brominated heterocyclic compounds.[6][7][8]
Environmental Hazards Should not be released into the environment.[8] Halogenated compounds can be persistent and harmful to aquatic life.General principles for halogenated organic compounds.
Decomposition Hazardous decomposition products may include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[8][9]Inferred from thermal decomposition data of similar brominated, nitrogen-containing organic compounds.
Personal Protective Equipment (PPE)

Before handling this compound in any capacity, including for disposal, appropriate personal protective equipment must be worn. The causality is simple: to prevent exposure via inhalation, ingestion, or skin/eye contact.

Table 2: Required Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile). Always check the manufacturer's compatibility chart.To prevent skin contact and irritation.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent serious eye irritation or damage from dust or splashes.[6][8]
Lab Coat Standard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Use only under a chemical fume hood.[8] If handling large quantities or if dust is generated outside a fume hood, a NIOSH-approved respirator may be necessary.To prevent inhalation of dust, which may cause respiratory irritation.[6]
Segregation and Waste Accumulation: The Core of Compliant Disposal

The foundational principle for managing this type of waste is stringent segregation. Halogenated organic wastes are treated differently than non-halogenated wastes, often requiring high-temperature incineration at specialized facilities.[4] Co-mingling wastes can lead to dangerous reactions and significantly increases disposal costs.[5][10]

  • Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA.[11] This area must be at or near the point of generation and under the control of laboratory personnel.[12] The SAA should be clearly marked.

  • Select an Appropriate Waste Container:

    • Compatibility: Use a container made of material chemically compatible with this compound and any solvent used to rinse containers (e.g., High-Density Polyethylene - HDPE).[11][12]

    • Integrity: Ensure the container is in good condition, free from leaks or damage, and has a secure, screw-top lid.[11][12][13]

    • Headroom: Do not fill the container completely; leave at least 10% headspace to allow for expansion of contents.[11]

  • Label the Waste Container:

    • Timing: Affix a "Hazardous Waste" label to the container before the first drop of waste is added.[5][13]

    • Content: The label must clearly state "Hazardous Waste" and identify the contents. List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[4][10][13] For example: "Waste this compound" and if rinsed with a solvent, "Methanol (approx. 90%), this compound (approx. 10%)".

    • Hazard Identification: Check the applicable hazard boxes on the label (e.g., Toxic, Flammable if dissolved in a flammable solvent).[5]

  • Accumulate Waste:

    • Solids: Collect solid this compound waste directly into the labeled container.

    • Contaminated Materials: Items such as gloves, weigh boats, or absorbent pads that are contaminated with the compound should also be placed in this container.

    • Solutions: If disposing of solutions containing the compound, ensure they are not reactive with other contents. The pH should be between 5.5 and 9.5.[10] Do not mix with strong acids, bases, or oxidizers.[10]

    • Keep Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5][11][13] This prevents the release of vapors and protects against spills.

The workflow for waste segregation and handling is critical for safety and compliance.

G cluster_0 Waste Generation Point cluster_1 Satellite Accumulation Area (SAA) cluster_2 Disposal Request Generate Generate Waste (Solid or Contaminated Material) PPE Wear Appropriate PPE Container Select & Pre-Label Halogenated Waste Container Generate->Container Transport to SAA AddWaste Add Waste to Container Container->AddWaste Log Log Contents on Label AddWaste->Log Seal Keep Container Tightly Sealed Full Container is 3/4 Full or Accumulation Time Limit Reached Seal->Full Monitor Fill Level Log->Seal Full->AddWaste No Request Request Pickup by EH&S Full->Request Yes

Caption: Waste Handling and Disposal Workflow.

Spill Management

Accidents can happen, and a clear, pre-defined spill response is crucial.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Don PPE: Wear the full PPE as described in Table 2.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[8] For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5]

  • Collection: Scoop the absorbent material into a sealed bag or container.[5]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Emergency: For large spills, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.[5]

Final Disposal Procedures

Laboratory personnel are responsible for the accumulation and proper labeling of waste. The final disposal must be handled by trained professionals.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its solutions be poured down the sewer system.[10][14] This is a direct violation of regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12]

  • Arrange for Pickup: Once the waste container is nearly full (approximately 75-90%), or if it has been in the SAA for the maximum allowed time (typically six to twelve months depending on institutional and EPA regulations), arrange for its removal.[5][12][15] Contact your institution's EH&S office to schedule a pickup.[5]

  • Professional Disposal: The EH&S department will transport the waste to a central accumulation area before it is sent to a licensed chemical destruction or hazardous waste disposal facility.[14] The most common method for halogenated organic waste is controlled incineration with flue gas scrubbing to neutralize hazardous byproducts like hydrogen bromide.[14]

By adhering to this comprehensive disposal plan, you ensure that your critical research is conducted not only with scientific integrity but also with the utmost commitment to safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.